molecular formula C79H122N14O19S B12413556 TAM558

TAM558

カタログ番号: B12413556
分子量: 1604.0 g/mol
InChIキー: GJSOQVVIEZWQBH-FOJMMPRNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

TAM558 is a useful research compound. Its molecular formula is C79H122N14O19S and its molecular weight is 1604.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C79H122N14O19S

分子量

1604.0 g/mol

IUPAC名

2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate

InChI

InChI=1S/C79H122N14O19S/c1-11-35-92(76(103)69(53(8)13-3)88-73(101)62-21-16-18-36-91(62)10)63(51(4)5)48-64(110-38-12-2)75-86-61(50-113-75)72(100)84-58(47-55-25-29-59(94)30-26-55)46-54(9)70(98)89-90-79(106)111-45-44-109-43-42-108-41-40-107-39-34-82-78(105)112-49-56-23-27-57(28-24-56)83-71(99)60(20-19-33-81-77(80)104)85-74(102)68(52(6)7)87-65(95)22-15-14-17-37-93-66(96)31-32-67(93)97/h23-32,50-54,58,60,62-64,68-69,94H,11-22,33-49H2,1-10H3,(H,82,105)(H,83,99)(H,84,100)(H,85,102)(H,87,95)(H,88,101)(H,89,98)(H,90,106)(H3,80,81,104)/t53-,54-,58+,60-,62+,63+,64+,68-,69-/m0/s1

InChIキー

GJSOQVVIEZWQBH-FOJMMPRNSA-N

異性体SMILES

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]5CCCCN5C

正規SMILES

CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C5CCCCN5C

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of the TAM558 Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAM558 is a potent cytotoxic payload utilized in the antibody-drug conjugate (ADC) OMTX705. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions and cellular consequences. OMTX705 targets Fibroblast Activating Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. Upon internalization of the ADC, the this compound payload is released and exerts its cytotoxic effects. This document details the intracellular processing of this compound to its active form, TAM470, its interaction with tubulin, the subsequent disruption of microtubule dynamics, and the induction of apoptosis. Detailed experimental protocols for assessing the activity of this payload are also provided, along with a quantitative summary of its cytotoxic effects.

Introduction

Antibody-drug conjugates represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This compound is the payload component of the ADC OMTX705, which is designed to target FAP-positive CAFs. The therapeutic strategy of targeting the tumor stroma, in addition to the cancer cells themselves, offers a novel approach to overcoming drug resistance and enhancing therapeutic efficacy. This guide focuses specifically on the molecular mechanism of the this compound payload, providing a detailed understanding for researchers in the field of oncology and drug development.

The OMTX705 Antibody-Drug Conjugate: Delivery of the this compound Payload

OMTX705 is a humanized anti-FAP antibody conjugated to the this compound payload via a protease-cleavable linker.[1] The mechanism of delivery and payload release is a critical first step in the therapeutic action of this compound.

  • Targeting and Internalization: OMTX705 binds to FAP expressed on the surface of CAFs in the tumor microenvironment.[1]

  • Endosomal Trafficking and Payload Release: Following binding, the OMTX705-FAP complex is internalized and traffics to late endosomes.[1] Within the acidic environment of the late endosome, lysosomal proteases cleave the linker, releasing the active cytotoxic agent, TAM470.[1] this compound is the prodrug form that contains the linker attached to the active TAM470 molecule.[2]

cluster_extracellular Extracellular Space cluster_cell Cancer-Associated Fibroblast (CAF) OMTX705 OMTX705 ADC FAP FAP Receptor OMTX705->FAP Binding Endosome Early Endosome FAP->Endosome Internalization Late_Endosome Late Endosome (Acidic Environment) Endosome->Late_Endosome Trafficking TAM470_release Released TAM470 (Active Payload) Late_Endosome->TAM470_release Linker Cleavage

OMTX705 Internalization and Payload Release.

Core Mechanism of Action: TAM470 as a Tubulin Polymerization Inhibitor

The active payload, TAM470, is a novel and potent cytolysin that functions by disrupting microtubule dynamics, a critical process for cell division and survival.[3]

  • Target Interaction: TAM470 directly binds to β-tubulin, a subunit of the α-β tubulin heterodimers that form microtubules.[4] This interaction prevents the polymerization of tubulin into microtubules and also promotes the depolymerization of existing microtubules.[3][4]

  • Cellular Consequences: The inhibition of tubulin polymerization leads to the disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis. This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5]

TAM470 TAM470 Tubulin α-β Tubulin Dimers TAM470->Tubulin Binds to β-tubulin Polymerization Polymerization TAM470->Polymerization Inhibits Depolymerization Depolymerization TAM470->Depolymerization Promotes Tubulin->Polymerization Microtubules Microtubules Microtubules->Depolymerization Polymerization->Microtubules Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Depolymerization->Tubulin Depolymerization->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

TAM470 Mechanism of Action on Microtubule Dynamics.

Induction of Apoptosis and the Bystander Effect

The ultimate outcome of TAM470's activity is the induction of apoptosis in the target cell.

  • Caspase Activation: Treatment with TAM470 and this compound has been shown to induce the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[2]

  • Bystander Killing: A crucial aspect of OMTX705's efficacy is the "bystander effect." Due to its lipophilic nature, the released TAM470 can diffuse across cell membranes and kill adjacent, FAP-negative tumor cells.[2] This is particularly important for treating heterogeneous tumors where not all cancer cells express the target antigen.

cluster_caf FAP-Positive CAF cluster_tumor_cell Neighboring Tumor Cell (FAP-Negative) OMTX705_Internalized Internalized OMTX705 TAM470_Released_CAF Released TAM470 OMTX705_Internalized->TAM470_Released_CAF Apoptosis_CAF Apoptosis TAM470_Released_CAF->Apoptosis_CAF Induces TAM470_Diffused Diffused TAM470 TAM470_Released_CAF->TAM470_Diffused Diffusion (Bystander Effect) Apoptosis_Tumor Apoptosis TAM470_Diffused->Apoptosis_Tumor Induces

Bystander Effect of Released TAM470.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and its active payload, TAM470.

Table 1: In Vitro Cytotoxicity

CompoundCell Line(s)AssayEndpointResultCitation(s)
This compound (unconjugated)HT1080-FAP, HT1080-WT, CAF07Cell ViabilityIC₅₀1-5 µmol/L[2]
TAM470HT1080-FAP, HT1080-WT, CAF07Cell Viability-Effective from 1 nmol/L to 60 µmol/L[2]

Table 2: Apoptosis Induction

CompoundCell LineAssayResultCitation(s)
TAM470HT1080-FAP, HT1080-WT, CAF07Caspase-3/7 ActivityIncreased caspase activity[2]
This compoundHT1080-FAP, HT1080-WT, CAF07Caspase-3/7 ActivityIncreased caspase activity[2]

Note: A specific IC₅₀ value for the direct inhibition of tubulin polymerization by TAM470 is not currently available in the public literature.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxicity of ADCs and their payloads.[3][6]

start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate overnight step1->step2 step3 Treat cells with serial dilutions of this compound/TAM470 step2->step3 step4 Incubate for 5 days step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 2-4 hours step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Measure absorbance at 570 nm step7->step8 end_node Calculate IC₅₀ step8->end_node

Workflow for MTT Cytotoxicity Assay.

Materials:

  • Target cell lines (e.g., HT1080-FAP, HT1080-WT, CAF07)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and TAM470 stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and TAM470 in complete culture medium.

  • Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

In Vitro Caspase-3/7 Activity Assay

This protocol is based on commercially available luminescent caspase activity assays.[2][7]

Materials:

  • Target cell lines

  • Complete cell culture medium

  • White-walled 96-well plates

  • This compound and TAM470

  • Caspase-Glo® 3/7 Assay reagent (or equivalent)

  • Luminometer

Procedure:

  • Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate and incubate overnight.

  • Treat cells with the desired concentrations of this compound, TAM470, or control compounds.

  • Incubate for various time points (e.g., 1, 6, 24, 48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

The this compound payload, through its active form TAM470, employs a well-defined mechanism of action centered on the disruption of microtubule dynamics. By inhibiting tubulin polymerization, TAM470 induces cell cycle arrest and apoptosis in FAP-expressing CAFs. The subsequent bystander killing of neighboring tumor cells further enhances its anti-cancer activity. This in-depth understanding of the core mechanism of action of the this compound payload is essential for the continued development and optimization of FAP-targeting ADCs and for designing rational combination therapies to improve patient outcomes in oncology.

References

A Technical Guide to the TAM558 Payload Molecule and its Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the TAM558 payload molecule, a key component in the development of next-generation antibody-drug conjugates (ADCs). While the term "this compound cytolysin family" is not a recognized classification, this compound is intrinsically linked to the potent cytolysin TAM470, a synthetic analogue of the natural microtubule inhibitor tubulysin. This document will elucidate the properties of this compound, its mechanism of action as part of an ADC, and relevant experimental protocols for its investigation.

Introduction to this compound and its Role in OMTX705

This compound is a payload molecule specifically designed for conjugation to antibodies to create ADCs.[1][2][3][4] It is a crucial component of the investigational ADC OMTX705, which targets the fibroblast-activating protein (FAP), a protein overexpressed in the stroma of many cancers.[2][5][6] OMTX705 is comprised of a humanized anti-FAP monoclonal antibody, a linker, and the cytolysin TAM470.[1][5] The this compound molecule consists of the cytolysin TAM470 attached to a vcPABA-(EG)3 linker.[5] This linker system is designed to be stable in circulation and release the active TAM470 payload upon internalization into target cells.

Physicochemical Properties of this compound

Quantitative data for the this compound payload molecule is summarized in the table below. This information is essential for its handling, formulation, and conjugation.

PropertyValueSource
Molecular Formula C79H122N14O19S[1][4]
Molecular Weight 1603.96 g/mol [1][4]
CAS Number 1802499-21-3[1][4]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (≥ 50 mg/mL)[1][4]

Mechanism of Action

The cytotoxic activity of this compound is mediated by its cytolysin component, TAM470, which is a potent microtubule inhibitor.[5] The mechanism can be understood as a multi-step process, best visualized as the workflow of the ADC OMTX705.

OMTX705 ADC Mechanism of Action

As depicted, the OMTX705 ADC first binds to FAP on the surface of cancer-associated fibroblasts. The complex is then internalized, and the linker is cleaved within the lysosome, releasing the active TAM470 payload. TAM470 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of OMTX705, which inherently involve the this compound payload.

This protocol is used to determine the cytotoxic activity of the ADC and its components on different cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., HT1080-FAP, HT1080-WT) in 96-well plates and allow them to adhere overnight.[5]

  • Treatment: Treat the cells with serial dilutions of OMTX705, a non-targeting control ADC (IgG Kappa-TAM558), and the free payloads this compound and TAM470.[5] Starting concentrations are typically around 400 nmol/L for ADCs and 60 µmol/L for free payloads.[5]

  • Incubation: Incubate the plates for 5 days at 37°C.[5]

  • Viability Assessment: Analyze cell viability using a crystal violet staining method.[5] The IC50 values can then be calculated. Unconjugated this compound has been shown to have an IC50 value of 1–5 μmol/L in various cell types.[5]

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.

Methodology:

  • Cell Seeding: Seed cells (e.g., HT1080-FAP, HT1080-WT) in 96-well plates as described above.[5]

  • Treatment: Treat cells with fixed concentrations of the test articles (e.g., 400 nmol/L for ADCs, 60 µmol/L for free payloads) for various exposure times (1, 6, 24, and 48 hours).[5]

  • Caspase Activity Measurement: Use a commercially available kit, such as the Caspase-Glo 3/7 Assay, to measure the luminescence, which is proportional to the caspase activity.[5]

This protocol is designed to determine the serum concentration and stability of the ADC over time.

Methodology:

  • Animal Dosing: Administer a single intravenous injection of the ADC (e.g., OMTX705) to a cohort of mice (e.g., CD-1 mice).[5]

  • Blood Sampling: Collect blood samples at various time points up to 7 days post-injection.[5]

  • Serum Concentration Determination: Use a sandwich ELISA to determine the serum concentrations of the ADC. This can be done by detecting the antibody component (using an anti-human Fc antibody) or the payload component (using a polyclonal antibody against the this compound cytolysin).[5]

OMTX705 ADC Structure and Composition

The general structure of the OMTX705 ADC, which utilizes the this compound payload, is a critical aspect of its function. The following diagram illustrates the relationship between the antibody, linker, and the cytolysin.

OMTX705_Structure cluster_this compound Antibody Humanized Anti-FAP Monoclonal Antibody (OMTX005) Linker vcPABA-(EG)3 Linker Antibody->Linker Cysteine-based conjugation Cytolysin TAM470 Cytolysin (Tubulysin Analogue) Linker->Cytolysin This compound This compound Payload (Linker-Drug Conjugate)

Schematic of the OMTX705 ADC

Conclusion

This compound is a highly specialized payload molecule that, when conjugated to a targeting antibody like in OMTX705, enables the specific delivery of the potent cytolysin TAM470 to cancer cells. Its design, incorporating a stable linker and a powerful microtubule inhibitor, represents a promising strategy in the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of ADCs containing the this compound payload, facilitating further research and development in this area.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of TAM558

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAM558 is a potent cytotoxic payload molecule integral to the development of the antibody-drug conjugate (ADC), OMTX705. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a discussion of its synthesis based on publicly available information. While specific, detailed experimental protocols for its multi-step synthesis are proprietary and not publicly disclosed, this document outlines a general, logical synthesis workflow. Furthermore, it presents available quantitative data and visualizes the mechanism of action of OMTX705, which utilizes this compound to induce cancer cell death.

Chemical Structure of this compound

This compound is a complex organic molecule designed for high cytotoxicity. It is a key component of the ADC OMTX705, where it is conjugated to a humanized anti-fibroblast-activating protein (FAP) antibody.[1][2][3][4] The chemical structure of this compound is characterized by multiple functional groups that contribute to its mechanism of action and its ability to be linked to the antibody.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C79H122N14O19S[2][3]
Molecular Weight 1603.96 g/mol [2][3]
CAS Number 1802499-21-3[2][3]
Appearance White to off-white solid powder[2]
Hydrogen Bond Donor Count 11[2]
Hydrogen Bond Acceptor Count 22[2]
Rotatable Bond Count 54[2]
SMILES --INVALID-LINK--N--INVALID-LINK--C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC2C=CC(NC(=O)--INVALID-LINK--N)NC(=O)--INVALID-LINK--C)NC(=O)CCCCCN3C(C=CC3=O)=O)=CC=2)CC2C=CC(O)=CC=2)N=1)(OCCC)C--INVALID-LINK--C)N(CCC)C(=O)--INVALID-LINK--(--INVALID-LINK--CC)NC([C@H]1CCCCN1C)=O[2]
InChI Key GJSOQVVIEZWQBH-FOJMMPRNSA-N[2]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is considered proprietary information by its developers. However, the existence of commercially available intermediates, such as "this compound intermediate-1" and "this compound intermediate-5," indicates a multi-step synthetic route.[5][6][7]

Based on the complex structure of this compound, a plausible synthetic strategy would involve a convergent synthesis approach. This would entail the independent synthesis of key fragments (the cytolysin core, the linker, and the conjugation moiety) followed by their sequential assembly.

General Synthesis Workflow (Hypothetical)

The following diagram illustrates a hypothetical, high-level workflow for the synthesis of a complex drug-linker conjugate like this compound.

G Hypothetical Synthesis Workflow for this compound A Starting Materials (Fragment 1) D Multi-step Synthesis of This compound Intermediate-1 (e.g., Cytolysin Core) A->D B Starting Materials (Fragment 2) E Multi-step Synthesis of Linker Component (e.g., PEG spacer) B->E C Starting Materials (Fragment 3) F Multi-step Synthesis of Conjugation Moiety (e.g., Maleimide) C->F G Coupling of Intermediate-1 and Linker Component to form This compound Intermediate-5 D->G E->G H Coupling of Intermediate-5 and Conjugation Moiety F->H G->H I Final this compound Molecule H->I J Purification and Characterization I->J

Caption: Hypothetical convergent synthesis workflow for this compound.

Quantitative Data

The available quantitative data for this compound primarily relates to its solubility and its use in biological assays.

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO≥ 50 mg/mL (31.17 mM)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (0.78 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (0.78 mM)[1]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (0.78 mM)[1]

Table 3: In Vitro Assay Concentrations for OMTX705 and this compound

SubstanceStarting ConcentrationCell LinesAssay TypeReference
OMTX705 (ADC)400 nmol/LHT1080-FAP, HT1080-WT, CAF07Cell Viability[8]
This compound (Free Drug)60 µmol/LHT1080-FAP, HT1080-WT, CAF07Cell Viability[8]
OMTX705 (ADC)400 nmol/LHT1080-FAP, HT1080-WT, CAF07Caspase 3/7 Activity[8]
This compound (Free Drug)60 µmol/LHT1080-FAP, HT1080-WT, CAF07Caspase 3/7 Activity[8]

Mechanism of Action and Signaling Pathway

This compound functions as the cytotoxic payload of the ADC OMTX705. OMTX705 targets Fibroblast Activating Protein (FAP), a protein overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.

G Mechanism of Action of OMTX705 cluster_0 Extracellular Space cluster_1 Intracellular Space A OMTX705 (ADC) B FAP Receptor on Cancer-Associated Fibroblast A->B Binding C Internalization of ADC-Receptor Complex B->C D Lysosomal Trafficking C->D E Cleavage of Linker and Release of this compound D->E F This compound (Payload) E->F G Pore Formation in Cell Membrane F->G H Disruption of Ion Homeostasis G->H I Induction of Apoptosis H->I J Caspase 3/7 Activation I->J K Cell Death J->K

Caption: Mechanism of action of the OMTX705 ADC.

Upon binding to FAP, OMTX705 is internalized by the cell. Inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the cytotoxic payload. This compound is a cytolysin, and it is proposed to exert its effect by forming pores in cellular membranes. This disrupts cellular homeostasis and initiates the apoptotic cascade, leading to cancer cell death, as evidenced by the activation of caspases 3 and 7.[8]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

G Proposed Signaling Pathway of this compound-Induced Apoptosis A Released this compound B Membrane Insertion and Pore Formation A->B C Loss of Membrane Integrity and Ion Dysregulation B->C D Cellular Stress C->D E Initiation of Apoptotic Cascade D->E F Activation of Caspase-3/7 E->F G Cleavage of Cellular Substrates F->G H Apoptotic Cell Death G->H

Caption: Proposed apoptotic signaling pathway initiated by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the public domain. However, protocols for the preparation of solutions of this compound for in vivo and in vitro studies have been published.

Preparation of this compound Solutions for In Vivo Studies

Protocol 1:

  • Prepare a stock solution of this compound in DMSO.

  • Sequentially add the following solvents, ensuring the solution is clear after each addition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • The final concentration should yield a clear solution with a solubility of at least 1.25 mg/mL.[1]

Protocol 2:

  • Prepare a stock solution of this compound in DMSO.

  • Add the DMSO stock solution to a solution of 20% SBE-β-CD in saline to achieve a final DMSO concentration of 10%.[1]

  • Mix until a clear solution is obtained, with a solubility of at least 1.25 mg/mL.[1]

Protocol 3:

  • Prepare a stock solution of this compound in DMSO.

  • Add the DMSO stock solution to corn oil to achieve a final DMSO concentration of 10%.[1]

  • Mix until a clear solution is obtained, with a solubility of at least 1.25 mg/mL.[1]

In Vitro Cell Viability and Caspase Activity Assays

Cell Seeding:

  • Seed HT1080-WT, HT1080-FAP, or CAF07 cells in 96-well plates and grow overnight at 37°C.[8]

Treatment:

  • For cell viability assays, treat cells with serial dilutions of OMTX705 (starting at 400 nmol/L) or free this compound (starting at 60 µmol/L) and incubate for 5 days.[8]

  • For caspase 3/7 activity assays, treat cells with 400 nmol/L of OMTX705 or 60 µmol/L of free this compound for various exposure times (e.g., 1, 6, 24, and 48 hours).[8]

Analysis:

  • Analyze cell viability using crystal violet staining.[8]

  • Determine caspase 3/7 activity using a commercially available assay kit (e.g., Caspase-Glo 3/7 Assay).[8]

Conclusion

This compound is a highly complex and potent cytotoxic agent that serves as the payload for the ADC OMTX705. While its detailed synthesis is proprietary, its chemical structure is well-defined. The mechanism of action, involving FAP-targeted delivery and subsequent cytolysin-induced apoptosis, highlights a promising strategy in cancer therapy. The provided data and protocols offer a valuable resource for researchers in the field of oncology and ADC development. Further investigation into the specific intracellular interactions of this compound could provide deeper insights into its cytotoxic effects and potential for future therapeutic applications.

References

The Role of TAM558/TAM470 in the OMTX705 Antibody-Drug Conjugate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OMTX705 is a novel antibody-drug conjugate (ADC) demonstrating significant promise in preclinical and early clinical settings for the treatment of advanced solid tumors.[1][2] This technical guide provides an in-depth examination of the core components of OMTX705, with a particular focus on the cytotoxic payload, a derivative of the tubulysin family of cytolysins, referred to herein as TAM558/TAM470. We will dissect the mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the intricate processes involved.

Introduction to OMTX705

OMTX705 is an investigational ADC designed to target the tumor microenvironment, a critical component in cancer progression and resistance to therapy.[1][3] It is comprised of three key components:

  • The Antibody: A humanized monoclonal antibody, OMTX005, that specifically targets Fibroblast Activation Protein (FAP).[1][4] FAP is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of many solid tumors, while having limited expression in normal, healthy tissues.[3][4]

  • The Linker: A protease-cleavable vcPABA-(EG)3 linker.[1] This linker is designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cells.[1][3]

  • The Payload: this compound is the payload molecule used for the synthesis of OMTX705.[5] This is conjugated to the antibody to form the final ADC, which carries the active cytolysin TAM470, a novel and potent microtubule inhibitor belonging to the tubulysin family.[1][3][6] For the purposes of this guide, "this compound" will be used to refer to the payload as detected in biological samples, and "TAM470" as the active cytotoxic agent.

The Core Role of this compound/TAM470

The therapeutic efficacy of OMTX705 is critically dependent on its cytotoxic payload, TAM470. As a microtubule inhibitor, its primary function is to disrupt the cellular machinery required for cell division, leading to cell cycle arrest and apoptosis.[1][3]

Mechanism of Action

The mechanism of action of OMTX705, and by extension the role of its this compound/TAM470 payload, can be described in a multi-step process:

  • Targeting and Binding: The OMTX005 antibody component of OMTX705 selectively binds to FAP expressed on the surface of CAFs within the tumor stroma.[1][3]

  • Internalization: Upon binding, the OMTX705-FAP complex is internalized by the CAF into the endosomal-lysosomal compartment.[1]

  • Payload Release: Within the acidic environment of the lysosome, the protease-cleavable linker is cleaved, releasing the active TAM470 payload into the cytoplasm of the CAF.[1][3]

  • Microtubule Disruption: TAM470 binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[1][3]

  • Apoptosis of CAFs: The sustained cell cycle arrest ultimately triggers programmed cell death (apoptosis) in the FAP-expressing CAFs.[1][3]

  • Bystander Effect: A crucial aspect of OMTX705's efficacy is the "bystander effect."[1] The released TAM470 is cell-permeable, allowing it to diffuse from the targeted CAFs and kill adjacent, rapidly proliferating tumor cells that may not express FAP.[1] This dual-action of targeting the tumor stroma and directly affecting tumor cells contributes to its potent anti-tumor activity.[7]

  • Immune Modulation: By eliminating immunosuppressive CAFs, OMTX705 can modulate the tumor microenvironment, leading to increased infiltration of cytotoxic CD8+ T cells and potentially overcoming resistance to immunotherapy.[1]

dot

OMTX705_Mechanism_of_Action Mechanism of Action of OMTX705 cluster_extracellular Extracellular Space cluster_caf Cancer-Associated Fibroblast (CAF) cluster_tumor_cell Neighboring Tumor Cell OMTX705 OMTX705 ADC FAP FAP Receptor OMTX705->FAP 1. Binding Internalization Internalization via Endosome FAP->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome TAM470_Released Released TAM470 (Active Payload) Lysosome->TAM470_Released 3. Payload Release Microtubule_Disruption Microtubule Disruption (G2/M Arrest) TAM470_Released->Microtubule_Disruption 4. Target Engagement TAM470_Bystander TAM470 (Bystander Effect) TAM470_Released->TAM470_Bystander 6. Bystander Effect CAF_Apoptosis CAF Apoptosis Microtubule_Disruption->CAF_Apoptosis 5. Apoptosis Tumor_Apoptosis Tumor Cell Apoptosis TAM470_Bystander->Tumor_Apoptosis 7. Apoptosis

Caption: Mechanism of action of OMTX705 from binding to FAP to apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for OMTX705 and its components from preclinical studies.

Table 1: In Vitro Cytotoxicity of OMTX705 and Payloads [1]

Cell LineCompoundIC50Specificity Ratio (vs. HT1080-WT)
HT1080-FAP OMTX705~230 pmol/L500-fold
HT1080-WT OMTX705>100 nmol/L-
Primary CAFs OMTX705~400 nmol/L-
All Cell Types This compound (Free Payload)Active (FAP-independent)-
All Cell Types TAM470 (Free Payload)Active (FAP-independent)-

Table 2: OMTX705 ADC Characteristics [1]

ParameterValue
Mean Drug-to-Antibody Ratio (DAR) 3.5
Monomer Purity (by SEC) >98%

Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models [1]

PDX ModelTreatmentOutcome
Pancreatic, Lung, etc. OMTX705 (single agent)100% tumor growth inhibition and prolonged tumor regressions
PD-1 Resistant Model OMTX705Increased CD8+ T cell infiltration, complete regressions

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Viability Assay[1]
  • Objective: To determine the FAP-specific cytotoxic activity of OMTX705.

  • Method: Crystal violet staining.

  • Cell Lines: Primary CAFs, HT1080-FAP (FAP overexpressing), and HT1080-WT (wild type).

  • Procedure:

    • Cells are seeded in 96-well plates and cultured overnight.

    • Cells are treated with serial dilutions of OMTX705 (starting at 400 nmol/L), unconjugated OMTX005 antibody, isotype control ADC, or free payloads TAM470 and this compound (starting at 60 µmol/L).

    • The cells are incubated for 120 hours.

    • Following incubation, the medium is removed, and the remaining viable cells are stained with crystal violet.

    • The stained cells are solubilized, and the absorbance is read on a plate reader to quantify cell viability.

    • IC50 values are calculated from the dose-response curves.

In Vitro Caspase 3/7 Activity Assay[1]
  • Objective: To confirm that OMTX705 induces apoptosis.

  • Method: Caspase-Glo 3/7 Assay (Promega).

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Cells are treated with OMTX705 (400 nmol/L) or free payload (60 µmol/L) for various durations (e.g., 1, 6, 24, 48 hours).

    • At each time point, Caspase-Glo 3/7 substrate is added to the wells.

    • After a 1-hour incubation at room temperature, the luminescence, which is proportional to caspase 3/7 activity, is measured using a luminometer.

Pharmacokinetics in Mice[1]
  • Objective: To assess the stability and pharmacokinetic profile of OMTX705 in vivo.

  • Method: Sandwich ELISA.

  • Animal Model: CD-1 mice.

  • Procedure:

    • Mice receive a single intravenous injection of OMTX705 or the unconjugated antibody OMTX005.

    • Blood samples are collected at various time points up to 7 days post-injection.

    • Serum concentrations of the total antibody (using an anti-human Fc antibody) and the conjugated antibody (using a rabbit anti-TAM558 polyclonal antibody) are determined by sandwich ELISA.

Immunohistochemistry (IHC) for Payload Detection[1]
  • Objective: To visualize the distribution of the OMTX705 ADC and its payload in tumor tissue.

  • Procedure:

    • Tumor samples from PDX mice treated with OMTX705 or vehicle are collected at different time points.

    • The tissues are fixed, paraffin-embedded, and sectioned.

    • For ADC detection, sections are stained with an anti-human IgG antibody.

    • For payload detection, sections are stained with an anti-TAM558 p153 polyclonal antibody.

    • The stained sections are then visualized under a microscope to determine the localization of the ADC and the payload within the tumor microenvironment (e.g., in stromal fibroblasts versus malignant epithelial cells).

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Experimental_Workflow General Experimental Workflow for OMTX705 Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Viability Viability Assay (Crystal Violet) IC50 Determination Apoptosis Apoptosis Assay (Caspase 3/7) PK Pharmacokinetics (Mice, ELISA) Efficacy Efficacy Studies (PDX Models) PK->Efficacy IHC Immunohistochemistry (Payload Detection) Efficacy->IHC OMTX705_ADC OMTX705 ADC OMTX705_ADC->Viability OMTX705_ADC->Apoptosis OMTX705_ADC->PK

Caption: A simplified workflow for the preclinical evaluation of OMTX705.

Conclusion

The this compound/TAM470 payload is a pivotal component of the OMTX705 ADC, conferring its potent cytotoxic activity. Its role extends beyond the direct killing of FAP-expressing CAFs to inducing a "bystander effect" on neighboring tumor cells and modulating the tumor microenvironment to be more permissive to an anti-tumor immune response. The preclinical data strongly support the continued clinical development of OMTX705 as a novel therapeutic strategy for solid tumors, including those resistant to current therapies. The detailed experimental protocols provided herein offer a framework for further research and validation in the field of antibody-drug conjugates.

References

A Technical Deep Dive into Fibroblast-Activating Protein (FAP) Targeting with TAM558-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast-Activating Protein (FAP), a serine protease selectively overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, has emerged as a compelling target for anticancer therapies. Its restricted expression in healthy tissues presents a wide therapeutic window. This technical guide provides an in-depth analysis of FAP targeting, with a core focus on the antibody-drug conjugate (ADC) OMTX705, which utilizes the novel cytotoxic payload TAM558. We will explore the preclinical data supporting OMTX705, detail relevant experimental protocols, and contextualize its mechanism of action within the broader landscape of FAP-directed therapies.

The Target: Fibroblast-Activating Protein (FAP)

FAP is a type II transmembrane glycoprotein with both dipeptidyl peptidase and endopeptidase activity. It plays a crucial role in remodeling the extracellular matrix, promoting tumor growth, invasion, and immunosuppression. The high and stable expression of FAP on CAFs, which can constitute a significant portion of the tumor mass, makes it an attractive "universal" cancer target.

FAP-Associated Signaling Pathways

FAP expression and activity are intertwined with several key oncogenic signaling pathways, contributing to a pro-tumorigenic microenvironment. Understanding these pathways is critical for developing effective FAP-targeted therapies.

  • TGF-β Signaling: Transforming Growth Factor-β (TGF-β) is a potent inducer of FAP expression in stromal cells through the canonical Smad signaling pathway. This creates a feedback loop that enhances the fibrotic and immunosuppressive tumor microenvironment.[1][2]

  • PI3K/AKT Signaling: FAP has been shown to activate the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival. This activation can contribute to tumor cell proliferation and resistance to apoptosis.

Below are diagrams illustrating these key signaling cascades.

TGF_beta_signaling cluster_Nucleus Nucleus TGF_beta TGF-β TGFBR1_2 TGF-β Receptor I/II TGF_beta->TGFBR1_2 Binds SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Binds to SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to FAP_gene FAP Gene Transcription SMAD_complex->FAP_gene Activates

Caption: TGF-β signaling pathway leading to FAP gene transcription.

PI3K_AKT_signaling FAP FAP PI3K PI3K FAP->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT pAKT (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Caption: FAP-mediated activation of the PI3K/AKT signaling pathway.

OMTX705: A FAP-Targeting Antibody-Drug Conjugate

OMTX705 is a novel ADC comprising a humanized anti-FAP monoclonal antibody (OMTX005) conjugated to the cytotoxic payload this compound. This compound is a derivative of TAM470, a potent microtubule inhibitor belonging to the tubulysin family.[3][4]

Mechanism of Action

The therapeutic strategy of OMTX705 is not to inhibit FAP's enzymatic activity but to use FAP as a "docking station" for targeted delivery of a potent cytotoxin to the tumor microenvironment.[3]

ADC_Mechanism OMTX705 OMTX705 (ADC) FAP_CAF FAP on CAF OMTX705->FAP_CAF Binds Internalization Internalization (Endocytosis) FAP_CAF->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking This compound This compound (Payload) Released Lysosome->this compound Payload Release Microtubules Microtubule Disruption This compound->Microtubules Bystander Bystander Killing of Neighboring Tumor Cells This compound->Bystander Apoptosis_CAF CAF Apoptosis Microtubules->Apoptosis_CAF

Caption: Mechanism of action of the FAP-targeting ADC, OMTX705.

The payload, this compound, is a derivative of the tubulysin class of natural products. Tubulysins are highly potent mitotic inhibitors that bind to the vinca domain of tubulin, leading to the depolymerization of microtubules. This disruption of the cellular cytoskeleton induces cell cycle arrest in the G2/M phase and subsequently triggers apoptosis.[5][6]

Quantitative Preclinical Data

The preclinical efficacy of OMTX705 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of OMTX705 and Related Compounds
CompoundCell LineTargetIC50Specificity Ratio (vs. WT)Reference
OMTX705 HT1080-FAPFAP~230 pM~500-fold[3]
OMTX705HT1080-WT->100 nM-[3]
OMTX705Primary CAFsFAP~400 nM-[3]
This compound (payload with linker)VariousTubulin1-5 µM-[3]
TAM470 (payload)VariousTubulin<1 nM-[3]
Table 2: In Vivo Tumor Growth Inhibition (TGI) of OMTX705 in Patient-Derived Xenograft (PDX) Models
Tumor TypePDX ModelOMTX705 DoseTGI (%)Reference
Pancreatic Ductal AdenocarcinomaPanc 00710 mg/kg>80%[3]
Non-Small Cell Lung CancerLung 02410 mg/kgGrowth Inhibition[3]
Non-Small Cell Lung CancerLung 02430 mg/kgHigher Efficacy[3]
Triple-Negative Breast CancerBreast 01430 mg/kgHighest Regression[3]
Ovarian CancerOvary 020Not specified>80%[3]
Table 3: Comparison with Other FAP-Targeting Therapies
TherapyModalityTargetKey Quantitative DataReference
OMTX705 ADCFAPIC50: ~230 pM (in vitro); TGI: >80% (in vivo)[3]
Sibrotuzumab Monoclonal AntibodyFAPNo objective tumor responses in Phase I/II trials. Terminal half-life of 4.9-5.3 days.[3][7][8]
FAP-2286 Radioligand TherapyFAPHigh tumor uptake and retention.[5]
90Y-FAPI-46 Radioligand TherapyFAPDisease control in 44% of patients with advanced solid tumors (35% with sarcoma).[9]
FAP-CAR T Cells Cell TherapyFAPSignificant reduction in tumor growth (35-50%) in mouse models.[10]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are generalized protocols for key assays used in the evaluation of FAP-targeting ADCs.

In Vitro Cell Viability Assay

This protocol is a general guideline for assessing the cytotoxic activity of an ADC.

Cell_Viability_Workflow Start Seed Cells in 96-well plates Incubate_overnight Incubate Overnight (37°C, 5% CO2) Start->Incubate_overnight Add_ADC Add Serial Dilutions of ADC/Control Incubate_overnight->Add_ADC Incubate_5_days Incubate for 5 days Add_ADC->Incubate_5_days Add_reagent Add Viability Reagent (e.g., Crystal Violet, MTT) Incubate_5_days->Add_reagent Read_plate Read Plate (Spectrophotometer) Add_reagent->Read_plate Analyze Analyze Data (Calculate IC50) Read_plate->Analyze

Caption: General workflow for an in vitro cell viability assay.

Protocol:

  • Cell Seeding: Seed target cells (e.g., FAP-expressing and wild-type cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for a period of 5 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as Crystal Violet staining, MTT, or a commercial luminescence-based assay.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of an ADC in a mouse model.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells or patient-derived tumor fragments into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

  • Drug Administration: Administer the treatment intravenously or intraperitoneally at the specified dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for immunohistochemistry or other biomarker analyses to assess target engagement and downstream effects.

Pharmacokinetic Analysis via ELISA

A sandwich ELISA is commonly used to quantify the concentration of the ADC in serum samples.

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody that specifically binds to the ADC (e.g., an anti-idiotypic antibody or an antibody against the human Fc region).

  • Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA or non-fat milk in PBS).

  • Sample and Standard Incubation: Add serially diluted standards (known concentrations of the ADC) and serum samples from treated animals to the wells.

  • Detection Antibody Incubation: Add a detection antibody that is conjugated to an enzyme (e.g., HRP) and binds to a different epitope on the ADC.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

  • Measurement and Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. A standard curve is generated to determine the concentration of the ADC in the unknown samples.

Clinical Development of OMTX705

OMTX705 is currently in early-stage clinical development. A Phase 1 dose-escalation trial (NCT05547321) is evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of OMTX705 as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[7][11][12]

Initial results from this trial have indicated that OMTX705 has a manageable safety profile. In the combination arm with pembrolizumab, partial responses have been observed in patients with heavily pretreated pancreatic and microsatellite stable colorectal cancer.[7]

Conclusion

Targeting FAP in the tumor microenvironment represents a promising and broadly applicable strategy in oncology. The ADC OMTX705, with its novel tubulysin-based payload this compound, has demonstrated potent and specific preclinical antitumor activity. Its mechanism of action, which involves the targeted delivery of a highly potent cytotoxin to FAP-expressing CAFs, leading to both direct cell killing and a bystander effect on adjacent tumor cells, is well-supported by the available data. The ongoing clinical evaluation of OMTX705 will be crucial in determining its therapeutic potential in a clinical setting. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug developers working in this exciting field.

References

Preclinical development of TAM558-containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Development of TAM558-Containing Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. This guide focuses on the preclinical development of ADCs containing this compound, a drug-linker payload. The primary example used throughout this document is OMTX705, a clinical-stage ADC that utilizes this compound. OMTX705 targets Fibroblast Activating Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) in the stroma of many solid tumors.[1][2][3][4] The payload, a potent tubulysin analogue, is designed to destroy not only the FAP-expressing CAFs but also neighboring tumor cells through a bystander effect.[5]

This technical guide provides a comprehensive overview of the key preclinical data, experimental protocols, and mechanisms of action critical for the evaluation of this compound-containing ADCs, with a specific focus on the data published for OMTX705.

Mechanism of Action

OMTX705 exerts its anti-tumor effect through a multi-step process that begins with the specific targeting of FAP on CAFs within the tumor microenvironment.[2][4]

General ADC Workflow

The general mechanism of action for OMTX705 is as follows:

  • Circulation & Targeting: OMTX705 circulates in the bloodstream until it reaches the tumor microenvironment.

  • Binding: The antibody component of OMTX705 specifically binds to FAP on the surface of CAFs.[3]

  • Internalization: Upon binding, the FAP-OMTX705 complex is internalized into the CAF via endocytosis and trafficked to the lysosome.[1][5]

  • Payload Release: Inside the lysosome, the linker connecting the antibody to the this compound payload is cleaved by proteases.[1]

  • Payload Activation & Action: The released tubulysin payload binds to tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the CAF.[1][3][6]

  • Bystander Effect: The cell-permeable payload can diffuse out of the targeted CAF and kill adjacent tumor cells that do not express FAP, amplifying the ADC's therapeutic effect.[5]

ADC_Mechanism cluster_blood Bloodstream cluster_tme Tumor Microenvironment cluster_caf_internal CAF Internalization ADC OMTX705 (ADC) FAP FAP ADC->FAP 1. Targeting & Binding CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell (FAP-negative) Endosome Endosome FAP->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Payload (Tubulysin) Lysosome->Payload_Released 4. Linker Cleavage Payload_Released->CAF 5. Apoptosis of CAF Payload_Released->TumorCell 6. Bystander Killing

Caption: General mechanism of action for the FAP-targeting ADC OMTX705.

Payload Signaling Pathway

The this compound payload is a potent tubulysin analogue. Tubulysins are antimitotic agents that interfere with microtubule dynamics, a critical process for cell division.[6][7]

  • Tubulin Binding: The payload binds to the vinca domain of β-tubulin.

  • Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.

  • Microtubule Depolymerization: It also actively promotes the depolymerization of existing microtubules.[6]

  • Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M checkpoint.[3][6]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8]

Tubulysin_Pathway Payload Tubulysin Payload (from this compound) Tubulin α/β-Tubulin Dimers Payload->Tubulin Binds to Vinca Domain Microtubules Microtubules Payload->Microtubules Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway for the tubulysin-based payload of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of OMTX705, as reported by Fabre et al. (2020).

Table 1: In Vitro Cytotoxicity of OMTX705
Cell LineTargetIC50 (nmol/L)
HT1080-FAPHuman FAP0.8
CAF07Human FAP0.9
HT1080-WTFAP-negative> 400
(Data extracted from Fabre et al., Clinical Cancer Research, 2020)[1]
Table 2: In Vivo Efficacy of OMTX705 in Patient-Derived Xenograft (PDX) Models
PDX ModelCancer TypeTreatment & Dose (mg/kg, i.v.)Outcome
Panc 007PancreaticOMTX705, 30 mg/kgTumor Regression
Panc 007PancreaticOMTX705, 60 mg/kgTumor Regression
Lung 024Lung Adeno.OMTX705, 30 mg/kgTumor Regression
Breast 014BreastOMTX705, 30 mg/kgTumor Regression
(Data extracted from Fabre et al., Clinical Cancer Research, 2020)[1][9]
Table 3: Pharmacokinetic (PK) Parameters of OMTX705
AnalyteSpeciesDose (mg/kg)Half-life (t½)
OMTX705 (Total Ab)CD-1 Mice10~ 100 hours
OMTX705 (ADC)CD-1 Mice10~ 70 hours
(Data extracted from Fabre et al., Clinical Cancer Research, 2020)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on the methods described for the development of OMTX705.[1]

In Vitro Viability Assay (Crystal Violet Staining)

This protocol is used to determine the IC50 values and assess the target-dependent cytotoxicity of the ADC.

In_Vitro_Workflow start Seed FAP+ and FAP- cells in 96-well plates treat Treat with serial dilutions of OMTX705, Control ADC, or free drug start->treat incubate Incubate for 120 hours treat->incubate stain Stain with Crystal Violet incubate->stain read Measure absorbance stain->read analyze Calculate % viability and determine IC50 values read->analyze

Caption: Workflow for the in vitro cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed FAP-positive (e.g., HT1080-FAP, CAF07) and FAP-negative (e.g., HT1080-WT) cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of OMTX705, a non-targeting control ADC (isotype/TAM558), and the free payload (this compound). The reported starting concentration for antibodies was 400 nmol/L and for free drugs was 60 µmol/L.[1]

  • Incubation: Add the diluted compounds to the cells and incubate for 120 hours (5 days) at 37°C.

  • Staining: After incubation, wash the cells and stain with a crystal violet solution to quantify the remaining viable cells.

  • Analysis: Solubilize the crystal violet stain and measure the absorbance at a specific wavelength. Plot the absorbance against the compound concentration to generate a dose-response curve and calculate the IC50 value.

In Vitro Apoptosis Assay (Caspase 3/7 Activity)

This assay confirms that the observed cytotoxicity is due to the induction of apoptosis.

Methodology:

  • Cell Seeding: Seed FAP-positive and FAP-negative cells in 96-well plates.

  • Treatment: Treat cells with a fixed, high concentration of the ADC (e.g., 400 nmol/L) or free drug (e.g., 60 µmol/L).[1]

  • Incubation: Incubate the cells for various durations (e.g., 24, 48, 72 hours).

  • Assay: At each time point, add a luminogenic caspase-3/7 substrate to the wells.

  • Analysis: Measure the luminescence, which is directly proportional to the level of caspase-3/7 activity, a hallmark of apoptosis.

In Vivo Efficacy Study (PDX Mouse Model)

This protocol assesses the anti-tumor activity of the ADC in a setting that more closely mimics human tumors.

In_Vivo_Workflow start Implant Patient-Derived Tumor Fragments into immunodeficient mice growth Allow tumors to reach a predefined volume start->growth randomize Randomize mice into treatment groups (n=10/group) growth->randomize treat Administer treatment: Vehicle, OMTX705 (e.g., 20-60 mg/kg, i.v.) once weekly for 4 weeks randomize->treat monitor Monitor tumor volume and body weight 2x/week treat->monitor endpoint Analyze Tumor Growth Inhibition (TGI) and tumor regression monitor->endpoint

Caption: Workflow for an in vivo efficacy study using PDX models.

Methodology:

  • Model Establishment: Implant tumor fragments from a patient's tumor (e.g., Panc 007 pancreatic cancer) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a specific size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into different treatment cohorts (e.g., vehicle control, OMTX705 at 20, 30, and 60 mg/kg).[1]

  • Treatment Administration: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to a defined schedule, such as once weekly for four weeks.[1]

  • Monitoring: Measure tumor volumes with calipers and monitor animal body weight twice weekly as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) or assess the rate of tumor regression compared to the vehicle control group. Tumors may also be collected for further analysis (e.g., immunohistochemistry).

Pharmacokinetic (PK) Study

This protocol is designed to understand the stability and exposure of the ADC and its components in the bloodstream.

Methodology:

  • Animal Model: Use a suitable rodent species, such as CD-1 mice.

  • Administration: Administer a single intravenous injection of the ADC (e.g., OMTX705 at 10 mg/kg) via the tail vein.[1]

  • Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, up to 7 days).

  • Sample Processing: Process the blood to collect serum.

  • Analysis:

    • Total Antibody Measurement: Use a sandwich ELISA with an anti-human Fc antibody to measure the concentration of all antibody-containing species.

    • Intact ADC Measurement: Use a sandwich ELISA that specifically detects both the antibody and the payload (e.g., using an anti-TAM558 antibody) to measure the concentration of the conjugated ADC.[1]

  • Data Modeling: Use the concentration-time data to calculate key PK parameters such as half-life (t½), clearance, and volume of distribution.

Conclusion

The preclinical development of this compound-containing ADCs, exemplified by OMTX705, demonstrates a robust strategy for targeting the tumor stroma. The comprehensive evaluation of its mechanism, in vitro potency, in vivo efficacy, and pharmacokinetic profile provides a strong rationale for clinical development.[1][10] The detailed protocols and quantitative data presented in this guide offer a framework for researchers and drug developers working on this promising class of cancer therapeutics.

References

In Vitro Cytotoxicity of Unconjugated TAM558: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of the unconjugated payload molecule, TAM558. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and antibody-drug conjugate (ADC) development. This document details the cytotoxic potential of this compound, the underlying mechanism of action, and comprehensive experimental protocols for its assessment.

Core Concept: Unconjugated this compound in the Context of ADCs

This compound is a synthetic cytolysin, specifically a microtubule inhibitor from the tubulysin family, which includes a linker for conjugation to a monoclonal antibody.[1] In its unconjugated form, it serves as a crucial control in the evaluation of antibody-drug conjugates (ADCs) to understand the baseline cytotoxicity of the payload-linker moiety. The ADC OMTX705, for instance, is formed by conjugating a humanized anti-Fibroblast Activating Protein (FAP) monoclonal antibody (OMTX005) to this compound.[1] The linker component of this compound is designed to be stable in circulation and release the active cytotoxic component, TAM470, within the target cell.[1]

Data Presentation: In Vitro Cytotoxicity of Unconjugated this compound

The in vitro cytotoxic activity of unconjugated this compound has been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Cell LineAssay TypeIncubation TimeIC50 (µM)Reference
HT1080-FAP (human fibrosarcoma, FAP-expressing)Cell Viability (Crystal Violet)5 days1–5[1]
HT1080-WT (human fibrosarcoma, wild-type)Cell Viability (Crystal Violet)5 days1–5[1]
CAF07 (human cancer-associated fibroblasts)Cell Viability (Crystal Violet)5 days1–5[1]

Table 1: Summary of in vitro cytotoxicity data for unconjugated this compound. The data indicates that unconjugated this compound exhibits cytotoxic activity in the low micromolar range across different cell types, independent of FAP expression.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing in vitro cytotoxicity.[1][2][3][4]

Cell Culture and Maintenance
  • Cell Lines:

    • HT1080-FAP and HT1080-WT (human fibrosarcoma) cells are cultured in RPMI1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mmol/L L-glutamine, and 0.2 mg/mL G418.[1]

    • Primary human Cancer-Associated Fibroblasts (CAFs), such as CAF07, are maintained in MSC-GRO VitroPlus III, a low serum complete medium.[1]

  • Culture Conditions: All cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

In Vitro Cell Viability Assay (Crystal Violet)

This assay determines the number of viable cells by staining with crystal violet, which binds to proteins and DNA of adherent cells.

  • Cell Seeding:

    • Seed HT1080-WT and HT1080-FAP cells in a 96-well plate at a density of 2.5 × 10³ cells per well in 100 µL of medium.[1]

    • Seed CAF07 cells at a density of 1 × 10⁴ cells per well in 100 µL of medium.[1]

    • Incubate the plates overnight at 37°C to allow for cell attachment.[1]

  • Treatment:

    • Prepare serial dilutions of unconjugated this compound. The starting concentration for the free drug is typically 60 µmol/L.[1]

    • Add 100 µL of the diluted this compound to the respective wells. Include vehicle-only controls.

    • Incubate the cells for 5 days at 37°C.[1]

  • Staining and Analysis:

    • Following incubation, carefully remove the medium.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Stain the cells with a 0.5% crystal violet solution in 25% methanol for 10-20 minutes.

    • Wash away the excess stain with water and allow the plates to dry.

    • Solubilize the stain by adding a solution such as 10% acetic acid or methanol.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Apoptosis Assay (Caspase 3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Cell Seeding:

    • Seed HT1080-FAP, HT1080-WT, or CAF07 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of medium.[1]

    • Incubate overnight at 37°C.[1]

  • Treatment:

    • Remove the medium and incubate the cells with 100 µL of medium containing the desired concentration of unconjugated this compound (e.g., 60 µmol/L) for various exposure times (e.g., 1, 6, 24, and 48 hours) at 37°C.[1]

  • Caspase Activity Measurement:

    • Determine caspase 3/7 activity using a commercially available kit, such as the Caspase-Glo® 3/7 Assay (Promega), following the manufacturer's instructions.[1]

    • Briefly, after the treatment period, remove 50 µL of medium from each well.[1]

    • Add the caspase reagent to each well and incubate at room temperature as per the kit's protocol.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase 3/7 activity.

Mandatory Visualizations

Signaling Pathway of Unconjugated this compound

The cytotoxic effect of this compound is attributed to its active component, TAM470, which is a microtubule inhibitor.[1] This leads to cell cycle arrest and subsequent apoptosis.

TAM558_Signaling_Pathway This compound Unconjugated this compound (with linker) TAM470 TAM470 (Active Cytotoxin) This compound->TAM470 Intracellular Cleavage (hypothetical for free drug) Microtubules Microtubule Dynamics TAM470->Microtubules Inhibition Disruption Disruption of Microtubule Polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Disruption->CellCycleArrest CaspaseActivation Caspase-3/7 Activation CellCycleArrest->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Proposed signaling pathway for the cytotoxic action of unconjugated this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of unconjugated this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis CellCulture 1. Cell Culture (e.g., HT1080, CAF07) Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding DrugDilution 3. This compound Serial Dilution Incubation 4. Cell Treatment & Incubation (e.g., 5 days) DrugDilution->Incubation ViabilityAssay 5a. Viability Assay (e.g., Crystal Violet) Incubation->ViabilityAssay ApoptosisAssay 5b. Apoptosis Assay (e.g., Caspase 3/7) Incubation->ApoptosisAssay DataAnalysis 6. Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

References

The Bystander Effect of TAM558 Payload in Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bystander effect is a critical mechanism for the efficacy of antibody-drug conjugates (ADCs) in treating solid tumors, particularly those with heterogeneous antigen expression. This phenomenon, where the cytotoxic payload of an ADC affects not only the targeted antigen-positive cells but also adjacent antigen-negative tumor cells, can significantly enhance the therapeutic window and overcome resistance. This technical guide provides an in-depth analysis of the bystander effect of the TAM558 payload, a component of the clinical-stage ADC OMTX705. OMTX705 is a humanized anti-fibroblast activation protein (FAP) antibody conjugated to a novel cytolysin from the tubulysin family, for which this compound is a key constituent.[1][2]

This document outlines the preclinical evidence supporting the bystander effect of the this compound payload, details the experimental protocols used in its evaluation, and illustrates the proposed signaling pathways and experimental workflows.

Core Mechanism of Action: Tubulysin-Mediated Cytotoxicity

The this compound payload is part of a novel cytolysin belonging to the tubulysin class of microtubule inhibitors.[1][3] Tubulysins are highly potent cytotoxic agents that disrupt microtubule polymerization, a critical process for cell division.[4][5][6] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4][7] A key feature of tubulysins is their efficacy against multi-drug-resistant (MDR) cancer cell lines, as they are not typically substrates for common efflux pumps like P-glycoprotein.[5][8]

The bystander effect of a tubulysin-based payload, such as that in this compound, is facilitated by the release of the cytotoxic agent within the tumor microenvironment.[9] Once the ADC, OMTX705, binds to FAP-positive cancer-associated fibroblasts (CAFs) and is internalized, the payload is released.[2] Due to its physicochemical properties, the payload can then diffuse across cell membranes to affect neighboring tumor cells that may not express FAP.[9][]

Quantitative Data Summary

The following tables summarize the preclinical efficacy of OMTX705, which relies on the cytotoxic and bystander effects of its this compound-containing payload.

Table 1: In Vitro Cytotoxicity of OMTX705 and its Payloads

Cell LineTargetIC50 (OMTX705)IC50 (this compound Payload)IC50 (TAM470 Payload)
HT1080-FAPFAP-positiveLow nM rangeµM rangeµM range
HT1080-WTFAP-negative>400 nMµM rangeµM range
CAF07FAP-positive~400 nMµM rangeµM range

Data extracted from Fabre et al., Clinical Cancer Research, 2020. The payload molecules this compound and TAM470 were active in all cell types regardless of FAP expression, demonstrating the lack of specificity of their cytotoxic effect when not targeted by the antibody.

Table 2: In Vivo Efficacy of OMTX705 in Patient-Derived Xenograft (PDX) Models

Tumor ModelTreatmentDosageOutcome
Pancreatic (Panc 007)OMTX70510 mg/kg100% Tumor Growth Inhibition, Tumor Regression
Non-Small Cell Lung (Lung 024)OMTX70510 mg/kgTumor Growth Inhibition
Triple-Negative BreastOMTX70510 mg/kgTumor Growth Inhibition

Data extracted from Fabre et al., Clinical Cancer Research, 2020. OMTX705 demonstrated significant antitumor activity as a single agent in various PDX models.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC and its free payloads on different cell lines.

  • Cell Seeding: Seed target cells (e.g., HT1080-FAP, HT1080-WT, CAF07) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of OMTX705, the isotype control ADC, and the free payloads (this compound, TAM470).

  • Treatment: Treat the cells with the serially diluted compounds and incubate for 5 days.

  • Viability Assessment: After the incubation period, assess cell viability using a crystal violet staining assay.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

In Vitro Bystander Effect Co-Culture Assay

This assay is designed to specifically evaluate the killing of antigen-negative cells by the ADC in the presence of antigen-positive cells.[11][12]

  • Cell Labeling: Label the antigen-negative cell line (e.g., HT1080-WT) with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of antigen-positive (e.g., HT1080-FAP) and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the ADC (OMTX705) and relevant controls.

  • Imaging and Analysis: Monitor the viability of both cell populations over time using live-cell imaging. The reduction in the fluorescent (antigen-negative) cell population in the presence of the ADC and antigen-positive cells indicates a bystander effect.

In Vivo Patient-Derived Xenograft (PDX) Model for Efficacy and Bystander Effect Assessment

This protocol evaluates the anti-tumor activity of the ADC in a more clinically relevant setting and allows for the investigation of the bystander effect in vivo.

  • Tumor Implantation: Implant tumor fragments from patient-derived xenografts subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

  • Treatment: Administer OMTX705 intravenously at the desired dose and schedule. Control groups should receive vehicle or an isotype control ADC.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Immunohistochemistry (IHC): At the end of the study, or at various time points, excise tumors and perform IHC staining for the payload (this compound), proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3) to visualize payload distribution and its effects on both stromal and tumor cells.[1] The presence of the payload and apoptotic markers in tumor cells distant from FAP-positive stromal cells provides evidence of the bystander effect.[3]

Visualizations

Signaling Pathway

Tubulysin_Payload_Signaling_Pathway cluster_adc ADC Action cluster_bystander Bystander Effect cluster_apoptosis Apoptosis Induction OMTX705_ADC OMTX705 ADC FAP_CAF FAP-positive Cancer-Associated Fibroblast (CAF) OMTX705_ADC->FAP_CAF Binding Internalization Internalization FAP_CAF->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release This compound Payload Release Lysosome->Payload_Release Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Direct Effect in CAF Neighboring_Tumor_Cell Neighboring Antigen-Negative Tumor Cell Payload_Diffusion->Neighboring_Tumor_Cell Uptake Neighboring_Tumor_Cell->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for the bystander effect of the this compound payload.

Experimental Workflow

Bystander_Effect_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation CoCulture Co-culture of FAP+ and FAP- cells ADCTreatment_vitro Treat with OMTX705 CoCulture->ADCTreatment_vitro LiveCellImaging Live-cell Imaging & Analysis ADCTreatment_vitro->LiveCellImaging BystanderKilling_vitro Quantify FAP- cell death LiveCellImaging->BystanderKilling_vitro PDXModel Establish PDX Tumor Model ADCTreatment_vivo Treat with OMTX705 PDXModel->ADCTreatment_vivo TumorAnalysis Tumor Excision & IHC Staining ADCTreatment_vivo->TumorAnalysis BystanderKilling_vivo Visualize Payload in Tumor Cells & Apoptosis TumorAnalysis->BystanderKilling_vivo

Caption: Experimental workflow for assessing the bystander effect of the this compound payload.

Conclusion

The this compound payload, as a component of the ADC OMTX705, exhibits a potent bystander effect that is crucial to its anti-tumor activity. By targeting FAP-positive CAFs within the tumor stroma, OMTX705 can deliver its cytotoxic payload which then diffuses to kill neighboring tumor cells.[1][2] This mechanism has been validated through both in vitro and in vivo preclinical studies and is supported by clinical data showing payload distribution in both CAFs and tumor epithelial cells in patient biopsies.[3] The tubulysin-based nature of the payload provides high cytotoxicity and the ability to overcome multi-drug resistance.[5][6] Further investigation into the physicochemical properties of the this compound payload that govern its membrane permeability and diffusion distance will be critical for optimizing future ADC designs that leverage the bystander effect for enhanced therapeutic outcomes.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assessment of TAM558

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of TAM558, a potent payload molecule utilized in the antibody-drug conjugate (ADC) OMTX705.[1][2][3][4] OMTX705 targets Fibroblast Activating Protein (FAP), which is overexpressed in the stroma of many cancers, suggesting a key role in the tumor microenvironment.[5][6] The protocols outlined below describe standard cell viability assays that can be adapted to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Data Presentation

Quantitative data from cell viability assays should be meticulously recorded to allow for robust analysis and comparison. The following table provides a template for summarizing IC50 values of this compound across different cell lines and assay methods.

Cell LineAssay MethodIncubation Time (hours)IC50 (nM)Notes
e.g., HT1080-FAPMTT72FAP-overexpressing fibrosarcoma
e.g., HT1080-WTMTT72Wild-type fibrosarcoma
e.g., Panc-1AlamarBlue72Pancreatic cancer
e.g., MDA-MB-231CellTiter-Glo48Breast cancer
e.g., Primary CAFsCrystal Violet120~400 nM (for OMTX705)Cancer-Associated Fibroblasts[5]

Experimental Protocols

The following are detailed protocols for three common in vitro cell viability assays suitable for assessing the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]

Materials:

  • This compound compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm[10]

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 1 x 10^4 cells/well).[9]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells with media only (no cells) for background subtraction.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

    • Incubate for the desired exposure time (e.g., 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[10]

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.

AlamarBlue (Resazurin) Assay

This fluorescent/colorimetric assay uses the reducing power of living cells to convert resazurin to the highly fluorescent resorufin.[11][12]

Materials:

  • This compound compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • AlamarBlue reagent

  • Microplate reader (fluorescence or absorbance)

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates to minimize background fluorescence.

  • AlamarBlue Addition:

    • After the desired incubation period with this compound, add AlamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[13][14]

  • Incubation:

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[11][14] Incubation times may need to be optimized based on the cell type and density.

  • Measurement:

    • Fluorescence: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[13] This is the preferred and more sensitive method.[11]

    • Absorbance: Alternatively, measure absorbance at 570 nm and 600 nm.[13]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[15][16] The amount of ATP is directly proportional to the number of viable cells.[15]

Materials:

  • This compound compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[17][18]

    • Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently to obtain a homogeneous solution.[17][18]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence.[17]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[17][19]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][18]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17][19]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][19]

  • Luminescence Measurement:

    • Record the luminescence using a luminometer.

Visualizations

Experimental Workflow for this compound In Vitro Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis CellCulture 1. Cell Culture (e.g., HT1080, Panc-1) Seeding 3. Seed Cells in 96-well Plate CellCulture->Seeding CompoundPrep 2. This compound Serial Dilution Treatment 4. Treat Cells with this compound CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate (e.g., 48-72h) Treatment->Incubation AddReagent 6. Add Viability Reagent (MTT, AlamarBlue, or CellTiter-Glo) Incubation->AddReagent Readout 7. Measure Signal (Absorbance, Fluorescence, or Luminescence) AddReagent->Readout Analysis 8. Data Analysis (Calculate IC50) Readout->Analysis

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathway Context for OMTX705 (Containing this compound)

G cluster_TME Tumor Microenvironment (TME) cluster_ADC Antibody-Drug Conjugate Action CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell CAF->TumorCell Stromal Support FAP FAP Receptor OMTX705 OMTX705 (Antibody-TAM558) OMTX705->FAP 1. Binding Internalization Internalization FAP->Internalization 2. Receptor-Mediated Release This compound Release Internalization->Release 3. Lysosomal Trafficking Cytotoxicity Cell Death Release->Cytotoxicity 4. Cytotoxic Effect

References

Application Notes and Protocols for Caspase-3/7 Activation Assay to Evaluate Compound-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, Caspase-3 and Caspase-7 are the primary executioner caspases, responsible for the cleavage of essential cellular proteins, leading to the morphological and biochemical changes associated with apoptotic cell death. Consequently, the measurement of Caspase-3/7 activity is a reliable and widely used method for quantifying apoptosis.

These application notes provide a detailed protocol for a fluorescence-based Caspase-3/7 activation assay. This assay is suitable for screening and characterizing compounds that may induce apoptosis. As an illustrative example, we will reference the evaluation of a cytotoxic payload molecule, such as TAM558, which is utilized in antibody-drug conjugates to induce cell death in target-expressing cells. While this compound itself is not a fluorescent probe, its pro-apoptotic efficacy can be quantified using the methods described herein.

The assay principle is based on a cell-permeable, non-fluorescent substrate that contains the DEVD (Asp-Glu-Val-Asp) tetrapeptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and Caspase-7. Upon cleavage, a fluorophore is released, producing a fluorescent signal that is directly proportional to the level of Caspase-3/7 activity in the cell population.

Signaling Pathway of Apoptosis Induction and Caspase-3/7 Activation

The diagram below illustrates a simplified signaling pathway for apoptosis, highlighting the central role of Caspase-3 and Caspase-7. Apoptotic stimuli, which can be initiated by compounds like this compound, lead to the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) that in turn activate the executioner Caspase-3 and Caspase-7.

cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Substrates cluster_4 Apoptosis Compound (e.g., this compound) Compound (e.g., this compound) Pro-Caspase-8 Pro-Caspase-8 Compound (e.g., this compound)->Pro-Caspase-8 Extrinsic Pathway Pro-Caspase-9 Pro-Caspase-9 Compound (e.g., this compound)->Pro-Caspase-9 Intrinsic Pathway Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-Caspase-3/7->Caspase-3/7 PARP PARP Caspase-3/7->PARP Gelsolin Gelsolin Caspase-3/7->Gelsolin ICAD ICAD Caspase-3/7->ICAD Cell Death Cell Death PARP->Cell Death Gelsolin->Cell Death ICAD->Cell Death

Caption: Apoptotic signaling cascade leading to Caspase-3/7 activation.

Experimental Protocols

This section provides a detailed methodology for a plate-based fluorescent Caspase-3/7 activation assay.

Materials and Reagents
  • Target cells (e.g., cancer cell line of interest)

  • Complete cell culture medium

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • Positive control for apoptosis induction (e.g., Staurosporine)

  • Caspase-3/7 Reagent containing a DEVD-based fluorogenic substrate (e.g., a rhodamine 110-based substrate)

  • Assay buffer (as supplied with the Caspase-3/7 Reagent)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black microplates

  • Fluorescence microplate reader with appropriate filters for the chosen fluorophore (e.g., excitation/emission ~499/521 nm for Rhodamine 110)

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

A 1. Seed Cells (e.g., 10,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Treat with Compound (e.g., this compound, Staurosporine, Vehicle) B->C D 4. Incubate (e.g., 6, 12, 24 hours) C->D E 5. Add Caspase-3/7 Reagent D->E F 6. Incubate (1-2 hours at room temperature, protected from light) E->F G 7. Measure Fluorescence (Plate Reader) F->G H 8. Data Analysis G->H

Caption: Experimental workflow for the Caspase-3/7 activation assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well clear-bottom black microplate at a predetermined optimal density (e.g., 10,000 cells per well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) and the positive control (e.g., Staurosporine) in complete culture medium. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Caspase-3/7 Assay:

    • Equilibrate the Caspase-3/7 Reagent and the assay buffer to room temperature.

    • Prepare the Caspase-3/7 working solution by diluting the reagent in the assay buffer according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the Caspase-3/7 working solution to each well.

    • Mix the contents of the wells gently on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 499/521 nm for R110).

  • Data Analysis:

    • Subtract the average fluorescence intensity of the no-cell control wells (background) from all other wells.

    • Calculate the fold increase in Caspase-3/7 activity by dividing the average fluorescence intensity of the treated wells by the average fluorescence intensity of the vehicle control wells.

    • Plot the fold increase in Caspase-3/7 activity against the compound concentration to generate a dose-response curve.

Data Presentation

The following tables provide a template for presenting quantitative data from a Caspase-3/7 activation assay evaluating a compound like this compound.

Table 1: Dose-Response of this compound on Caspase-3/7 Activity

This compound Concentration (nM)Mean Fluorescence Intensity (RFU)Standard DeviationFold Increase vs. Vehicle
0 (Vehicle Control)15001201.0
118001501.2
1032002802.1
10085006505.7
100015000120010.0
Staurosporine (1 µM)18000150012.0

Table 2: Time-Course of Caspase-3/7 Activation by this compound (100 nM)

Incubation Time (hours)Mean Fluorescence Intensity (RFU)Standard DeviationFold Increase vs. Vehicle
015001301.0
645004003.0
1285007005.7
241200010008.0

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Cell death in control wells- Reagent contamination- Optimize cell seeding density.- Use fresh reagents and sterile technique.
Low Signal-to-Noise Ratio - Insufficient incubation time- Low compound potency- Increase incubation time with the Caspase-3/7 reagent.- Test higher concentrations of the compound.- Ensure the positive control is working.
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for reagent addition.

Conclusion

The Caspase-3/7 activation assay is a robust and sensitive method for quantifying apoptosis induced by test compounds. By following the detailed protocol and data analysis guidelines presented in these application notes, researchers can effectively screen and characterize the pro-apoptotic potential of novel therapeutic agents like this compound, contributing to the advancement of drug development in oncology and other fields where modulation of apoptosis is a key therapeutic strategy.

Application Notes and Protocols for Immunohistochemical (IHC) Detection of TAM558 Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the TAM558 payload in formalin-fixed paraffin-embedded (FFPE) tissues. This compound is the cytotoxic payload component of the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activation Protein (FAP).[1] Detecting the payload distribution within the tumor microenvironment is crucial for understanding the ADC's mechanism of action, assessing drug delivery, and evaluating therapeutic efficacy.

Immunohistochemistry is a powerful technique for visualizing the presence and localization of specific antigens within the context of tissue architecture.[2] In the case of ADCs, IHC can be employed to detect the antibody, the payload, or both, providing valuable insights into the drug's biodistribution and cellular uptake. The detection of a small molecule payload like this compound often requires a highly specific anti-hapten antibody. Published research has demonstrated the successful use of a rabbit polyclonal anti-TAM558 antibody (p153) for this purpose.[3][4]

This document offers a representative protocol for chromogenic IHC staining of this compound, based on established methodologies for detecting small molecule haptens in FFPE tissues. Additionally, it provides templates for the presentation of quantitative data and visual diagrams to aid in experimental design and data interpretation.

Signaling Pathways and Experimental Workflow

To visualize the process of OMTX705 delivery and payload detection, the following diagrams illustrate the proposed mechanism of action and the experimental workflow for IHC staining.

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC OMTX705 ADC (Anti-FAP Ab + this compound) FAP_Cell FAP-expressing Cell (e.g., Cancer-Associated Fibroblast) ADC->FAP_Cell 1. Targeting & Binding Internalization Internalization & Lysosomal Trafficking FAP_Cell->Internalization 2. Receptor-mediated Endocytosis Tumor_Cell Tumor Cell Bystander_Effect Bystander Killing Tumor_Cell->Bystander_Effect Payload_Release This compound Payload Release Internalization->Payload_Release 3. Linker Cleavage Payload_Release->Tumor_Cell 5. Bystander Effect Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity 4. Cell Killing

Caption: OMTX705 ADC mechanism of action.

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-TAM558 p153) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated anti-rabbit) primary_ab->secondary_ab detection Chromogenic Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting visualization Microscopic Visualization & Analysis dehydration_mounting->visualization

Caption: Experimental workflow for this compound IHC.

Experimental Protocols

This protocol is a representative guide for the chromogenic detection of this compound payload in FFPE tissue sections using an anti-TAM558 antibody. Optimization may be required for specific tissue types and experimental conditions.

Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

  • Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)

  • Hydrogen Peroxide Block (e.g., 3% H2O2 in methanol or water)

  • Blocking Buffer (e.g., 5% normal goat serum in TBS)

  • Primary Antibody: Rabbit anti-TAM558 p153 polyclonal antibody (concentration to be optimized, starting at 1-10 µg/mL)

  • Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated)

  • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium (permanent, organic-based)

  • Humidified chamber

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat-induced epitope retrieval (HIER) can be performed using a microwave, pressure cooker, or water bath. A typical condition is heating to 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).

    • Rinse with wash buffer for 2 x 5 minutes.

  • Blocking:

    • Incubate sections with Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse with wash buffer for 2 x 5 minutes.

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-TAM558 p153 antibody to its optimal concentration in blocking buffer.

    • Drain the blocking buffer from the slides and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer for 3 x 5 minutes.

    • Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Chromogenic Detection:

    • Rinse slides with wash buffer for 3 x 5 minutes.

    • Prepare the DAB chromogen solution according to the manufacturer's instructions.

    • Apply the DAB solution to the sections and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water or a bluing reagent.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and xylene (or substitute).

    • Apply a coverslip using a permanent mounting medium.

Data Presentation

Quantitative analysis of IHC staining can provide objective measures of payload distribution. The following table is a template for summarizing such data. Staining intensity can be scored semi-quantitatively (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong), and the percentage of positive cells can be determined. An H-score (Histoscore) can be calculated using the formula: H-score = Σ (intensity score × percentage of cells at that intensity).

Table 1: Quantitative Analysis of this compound Payload IHC Staining

Treatment GroupTissue TypeCellular Localization% Positive Cells (Mean ± SD)Staining Intensity (Mean Score ± SD)H-Score (Mean ± SD)
OMTX705 (Dose 1)Tumor CoreCytoplasmic, Stromal
Tumor MarginCytoplasmic, Stromal
OMTX705 (Dose 2)Tumor CoreCytoplasmic, Stromal
Tumor MarginCytoplasmic, Stromal
Vehicle ControlTumor CoreN/A
Tumor MarginN/A
UntreatedNormal Adjacent TissueN/A

SD: Standard Deviation

Conclusion

The provided application notes and protocols offer a comprehensive guide for the immunohistochemical detection of the this compound payload. Successful implementation of this IHC assay can significantly contribute to the preclinical and clinical development of OMTX705 by providing critical information on drug delivery and distribution within the tumor microenvironment. As with any IHC protocol, optimization of specific steps, particularly antigen retrieval and antibody concentrations, is essential for achieving reliable and reproducible results.

References

OMTX705 In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of in vivo efficacy studies for OMTX705, a novel antibody-drug conjugate (ADC) targeting Fibroblast Activation Protein (FAP). The provided protocols are based on preclinical data and are intended to serve as a guide for researchers in the field of oncology drug development.

Mechanism of Action

OMTX705 is an ADC composed of a humanized anti-FAP monoclonal antibody (OMTX005) conjugated to a potent microtubule inhibitor, TAM470, via a protease-cleavable linker.[1][2] Its dual mechanism of action targets the tumor microenvironment, specifically cancer-associated fibroblasts (CAFs) which are abundant in the stroma of many solid tumors.[3][4]

Upon administration, OMTX705 binds to FAP on the surface of CAFs.[2] The ADC-FAP complex is then internalized, and the cytotoxic payload, TAM470, is released.[1] TAM470 disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis of the CAFs.[1][2] The released payload can also exert a "bystander effect," killing adjacent tumor cells.[3] Furthermore, targeting CAFs can modulate the tumor microenvironment, increasing the infiltration of CD8+ T cells and rendering tumors more susceptible to immunotherapy.[1][5]

OMTX705_Mechanism_of_Action cluster_CAF_Internal CAF Internalization OMTX705 OMTX705 ADC FAP FAP OMTX705->FAP Binds to CAF Cancer-Associated Fibroblast (CAF) Internalization Internalization & Linker Cleavage FAP->Internalization Triggers TumorCell Tumor Cell TCell CD8+ T-Cell TAM470 TAM470 (Payload) Internalization->TAM470 Releases TAM470->TumorCell Bystander Killing Microtubules Microtubule Disruption TAM470->Microtubules Inhibits Apoptosis CAF Apoptosis Microtubules->Apoptosis Induces Apoptosis->TCell Increases Infiltration

OMTX705 Mechanism of Action.

In Vivo Efficacy Data

OMTX705 has demonstrated significant antitumor activity in various preclinical patient-derived xenograft (PDX) models, both as a monotherapy and in combination with other agents.[1][5]

Monotherapy Studies
Tumor ModelDose and ScheduleKey Efficacy Outcomes
Pancreatic Cancer (Panc 007 PDX)20-60 mg/kg, i.v., once weekly for 4 dosesTumor regressions at doses >30 mg/kg lasting at least 5 weeks.[1]
Pancreatic, Gastric, Ovarian, Triple Negative Breast, and Lung Cancer PDX ModelsNot specified100% tumor growth inhibition and tumor regression.[3]
Combination Therapy Studies
Tumor ModelTreatment GroupDose and ScheduleKey Efficacy Outcomes
Lung Adenocarcinoma (Lung 024 PDX)OMTX705 + Paclitaxel (PTX)OMTX705: 10 mg/kg; PTX: Not specifiedMore effective than either drug alone at the same doses.[1][6]
Breast Cancer (Breast 014 PDX)OMTX705 + Paclitaxel (PTX)OMTX705: Lower dose; PTX: Not specifiedLess effective than OMTX705 monotherapy at 30 mg/kg.[1][6]
PD-1 Resistant Murine Model (Humanized Immune System)OMTX705 Monotherapy20 mg/kg (twice in week 1, then weekly for 2 weeks)Increased tumor infiltration by CD8+ T cells, complete regressions, and delayed tumor recurrence.[1][5]
PD-1 Resistant Murine Model (Humanized Immune System)OMTX705 + PembrolizumabOMTX705: Not specified; Pembrolizumab: 2.5 mg/kg every 5 daysNot explicitly stated, but OMTX705 monotherapy showed significant activity in this model.[1]

Experimental Protocols

The following protocols outline the key steps for conducting in vivo efficacy studies with OMTX705 in PDX models.

Experimental_Workflow start Study Initiation animal_model Select PDX Model (FAP-positive) start->animal_model tumor_implantation Tumor Implantation animal_model->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (OMTX705 +/- Combination Agent) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoints Endpoint Analysis (e.g., IHC, FACS) monitoring->endpoints data_analysis Data Analysis and Reporting endpoints->data_analysis end Study Completion data_analysis->end

General Experimental Workflow.
Animal Models and Housing

  • Animal Strain: Immunodeficient mice (e.g., NOD/SCID, NSG) are suitable for the engraftment of human-derived PDX tumors.

  • Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in accordance with institutional guidelines and regulations for animal welfare.[1] All experimental procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Patient-Derived Xenograft (PDX) Models
  • Model Selection: Choose PDX models from various solid tumors known to have a desmoplastic stroma and high FAP expression, such as pancreatic, lung, breast, and colon cancers.[1]

  • Tumor Implantation:

    • Surgically implant a small fragment (approximately 20-30 mm³) of the selected PDX tumor subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment
  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Treatment Groups:

    • Vehicle Control

    • OMTX705 Monotherapy (e.g., 10, 30, 60 mg/kg)[1]

    • Combination Therapy (e.g., OMTX705 + standard-of-care chemotherapy or immunotherapy)[1]

  • Administration:

    • OMTX705 is typically administered intravenously (i.v.) or intraperitoneally (i.p.).[1]

    • The treatment schedule can vary, for example, once weekly for four weeks.[1]

Monitoring and Endpoints
  • Tumor Growth: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI)

    • Tumor Regression

    • Survival

  • Pharmacodynamic (PD) and Mechanistic Studies:

    • At the end of the study, or at specified time points, tumors can be harvested for further analysis.

    • Immunohistochemistry (IHC): To assess FAP expression, CAF markers (e.g., αSMA), immune cell infiltration (e.g., CD8+ T cells), and the presence of the OMTX705 payload.[1]

    • Flow Cytometry (FACS): To quantify immune cell populations within the tumor.[6]

Data Analysis
  • Analyze and present the data on tumor growth and body weight changes over time.

  • Statistically compare the outcomes between different treatment groups to determine the efficacy of OMTX705.

Clinical Development

OMTX705 is currently being evaluated in a Phase 1 clinical trial (NCT05547321) in patients with advanced or metastatic solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[7][8][9] The study aims to determine the safety, tolerability, and preliminary efficacy of OMTX705 in a clinical setting.[7] The initial dose-escalation phase started with 1.0 mg/kg and has progressed to higher doses.[7][10] The treatment is administered intravenously on Days 1 and 8 of a 21-day cycle.[7]

References

Application Notes and Protocols for Dosing and Administration of TAM558-Conjugated ADCs in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the dosing and administration of antibody-drug conjugates (ADCs) featuring the cytotoxic payload TAM558, based on preclinical studies in murine models. This compound is a potent cytolysin payload designed for targeted delivery to tumor tissues via a monoclonal antibody. The primary example of a this compound-conjugated ADC in preclinical development is OMTX705, which targets Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[1][2] The protocols and data presented herein are synthesized from published studies on OMTX705 and are intended to serve as a guide for the design and execution of similar preclinical evaluations.

Mechanism of Action of this compound-Conjugated ADCs

The general mechanism of action for a this compound-conjugated ADC, such as OMTX705, involves a multi-step process that ensures targeted cell killing while minimizing systemic toxicity.

  • Target Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of tumor cells or associated stromal cells. For OMTX705, the target is FAP on CAFs.[1]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the target cell through endocytosis.

  • Payload Release: Inside the cell, the linker connecting the antibody to the this compound payload is cleaved, releasing the active cytotoxic agent.

  • Cytotoxicity: The released this compound, a tubulin inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of the target cell.[3]

TAM558_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound-ADC Receptor Target Antigen (e.g., FAP) on Cancer-Associated Fibroblast ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released this compound (Cytolysin) Lysosome->Payload 3. Payload Release (Linker Cleavage) Tubulin Microtubule Disruption Payload->Tubulin 4. Cytotoxicity Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis

Caption: Mechanism of action for a this compound-conjugated ADC.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of the this compound-conjugated ADC, OMTX705, in various mouse models.

Table 1: In Vivo Efficacy of OMTX705 in Patient-Derived Xenograft (PDX) Mouse Models
Tumor ModelTreatment GroupDose (mg/kg)Administration Route & ScheduleTumor Growth Inhibition (TGI) (%)Reference
Pancreatic (Panc 007)OMTX70530IV, once weekly100[1][4]
Lung (Lung 024)OMTX70510Not SpecifiedGrowth Inhibition[1][4]
Lung (Lung 024)OMTX70530Not SpecifiedHigher Efficacy than 10 mg/kg[1][4]
Lung (Lung 024)OMTX705 + Paclitaxel10 + 7.5Not SpecifiedSynergistic Effect[1]
Triple-Negative Breast Cancer (Breast 014)OMTX70510Not SpecifiedLimited Effect[1][4]
Triple-Negative Breast Cancer (Breast 014)OMTX70530Not SpecifiedHighest Tumor Regression[1][4]
Ovarian (Ovary 020)OMTX70510 or 30Not SpecifiedData not specified[1]

TGI was calculated one week after the last dose of OMTX705.

Table 2: Pharmacokinetic Parameters of OMTX705 in Mice
ADCDoseMouse StrainHalf-life (t½)Key FindingReference
OMTX705Not SpecifiedCD-1~42.6 ± 10.7 hoursPharmacokinetic profile was similar to the unconjugated antibody, indicating high stability in the bloodstream.[1][4]

Experimental Protocols

The following are detailed protocols for key experiments involving the dosing and administration of this compound-conjugated ADCs in mice, based on studies with OMTX705.

Protocol 1: In Vivo Efficacy Study in PDX Mouse Models

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a this compound-conjugated ADC in immunodeficient mice bearing patient-derived xenografts.

Efficacy_Workflow cluster_setup 1. Model Establishment cluster_treatment 2. Treatment Phase cluster_monitoring 3. Monitoring & Endpoints Implant Implant PDX tumor fragments (2-3 mm³) subcutaneously into flank of immunodeficient mice (e.g., Foxn1 nu/nu) Monitor Monitor tumor growth with calipers. (Volume = 0.5 x L x W²) Implant->Monitor Randomize When tumors reach ~200 mm³, randomize mice into treatment groups (n=8/group) Monitor->Randomize Administer Administer this compound-ADC (e.g., 10-60 mg/kg), vehicle control, or combination therapy via specified route (IV or IP) and schedule Randomize->Administer Measure Measure tumor volume and body weight twice a week Administer->Measure Observe Daily observation for signs of toxicity Administer->Observe Endpoint Primary Endpoint: Tumor Growth Inhibition. Euthanize when tumors reach max size or signs of excessive toxicity appear Measure->Endpoint Observe->Endpoint

Caption: Experimental workflow for an in vivo efficacy study.

Materials:

  • This compound-conjugated ADC (e.g., OMTX705)

  • Vehicle control (e.g., sterile saline)

  • Female immunodeficient mice (e.g., 5-week-old Foxn1 nu/nu)

  • Patient-derived xenograft (PDX) tumor tissue

  • Calipers

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.

  • Tumor Implantation: Subcutaneously implant 2-3 mm³ tumor fragments from the desired PDX model into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².

  • Randomization: Once tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups (typically n=8 per group).

  • ADC Preparation: Reconstitute and dilute the this compound-conjugated ADC to the desired concentration in a sterile vehicle.

  • Administration: Administer the ADC, vehicle, or combination therapy to the respective groups.

    • Dose Range: 10 mg/kg to 60 mg/kg.[1]

    • Routes: Intravenous (IV) via the tail vein or intraperitoneal (IP).[1]

    • Schedule: Once or twice a week.[1]

  • Monitoring:

    • Measure tumor volumes and body weights twice weekly.

    • Conduct daily health checks for any signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint: The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined maximum size as per institutional guidelines or if they show signs of excessive toxicity (e.g., >20% body weight loss).

Protocol 2: Pharmacokinetic Study in Mice

This protocol describes a method to determine the pharmacokinetic profile of a this compound-conjugated ADC.

PK_Workflow cluster_dosing_pk 1. Dosing cluster_sampling_pk 2. Sample Collection cluster_analysis_pk 3. Analysis Dose_PK Administer a single IV injection of this compound-ADC to mice (e.g., CD-1 mice, n=3-6/group) Sample_PK Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours) Dose_PK->Sample_PK Process_PK Process blood to obtain serum Sample_PK->Process_PK ELISA_PK Determine ADC concentration in serum using a sandwich ELISA Process_PK->ELISA_PK Analyze_PK Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) ELISA_PK->Analyze_PK

Caption: Workflow for a pharmacokinetic study in mice.

Materials:

  • This compound-conjugated ADC (e.g., OMTX705)

  • CD-1 mice (or other appropriate strain)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • ELISA reagents (e.g., capture antibody, detection antibody, substrate)

Procedure:

  • Dosing: Administer a single intravenous injection of the this compound-conjugated ADC to mice (n=3-6 per group) via the tail vein.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Serum Preparation: Process the blood samples by centrifugation to separate the serum.

  • Concentration Determination:

    • Quantify the concentration of the ADC in the serum samples using a validated sandwich ELISA. The ELISA can be designed to detect either the antibody portion (e.g., using an anti-human Fc antibody) or the payload (e.g., using an anti-TAM558 antibody).[1]

  • Data Analysis: Plot the serum concentration of the ADC over time and calculate key pharmacokinetic parameters, such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Conclusion

The preclinical data available for the this compound-conjugated ADC, OMTX705, demonstrate its potential as a potent anti-cancer agent. The dosing regimens, ranging from 10 to 30 mg/kg administered weekly, have shown significant tumor growth inhibition and even regression in various PDX mouse models with no apparent toxicity.[1][4] The provided protocols offer a framework for researchers to conduct their own in vivo evaluations of this compound-conjugated ADCs. Careful consideration of the experimental design, including the choice of animal model, dosing schedule, and relevant endpoints, is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols: Conjugation of TAM558 to Anti-FAP Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of TAM558, a potent tubulysin-based payload, to a monoclonal anti-FAP (Fibroblast Activation Protein) antibody. The resulting antibody-drug conjugate (ADC), OMTX705, targets FAP-expressing cells, characteristic of the tumor stroma in many epithelial cancers.[1][2] Upon binding to FAP, the ADC is internalized, leading to the release of the cytotoxic agent and subsequent apoptosis of the target cell.[1][2]

The conjugation strategy outlined here is based on thiol-maleimide chemistry, a widely used method for creating stable ADCs. This involves the reduction of interchain disulfide bonds within the antibody to generate free sulfhydryl (thiol) groups, which then react with a maleimide group present on the this compound linker. This process, known as non-directed cysteine conjugation, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).

Materials and Reagents

Material/ReagentSupplier (Example)Purpose
Anti-FAP Monoclonal AntibodyCommercially AvailableTargeting moiety of the ADC
This compoundMedChemExpress, InvivoChemDrug-linker payload for conjugation
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher ScientificReducing agent for antibody disulfide bonds
Phosphate Buffered Saline (PBS), pH 7.4GibcoReaction and storage buffer
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for this compound stock solution
Desalting Columns (e.g., Sephadex G-25)CytivaPurification of reduced antibody and final ADC
L-CysteineSigma-AldrichQuenching agent for unreacted maleimide groups
Hydrochloric Acid (HCl)Sigma-AldrichpH adjustment
Sodium Hydroxide (NaOH)Sigma-AldrichpH adjustment
0.22 µm Syringe FiltersMilliporeSigmaSterilization of buffers

Experimental Protocols

Preparation of Solutions
  • PBS Buffer (pH 7.4): Prepare a stock solution of PBS and adjust the pH to 7.4 using HCl or NaOH. Filter sterilize using a 0.22 µm filter. Degas the buffer before use in the antibody reduction step.

  • TCEP Stock Solution (10 mM): Dissolve the required amount of TCEP in degassed PBS to a final concentration of 10 mM. Prepare this solution fresh on the day of use.

  • This compound Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Gentle vortexing may be required to ensure complete dissolution. Store at -20°C, protected from light and moisture.

  • L-Cysteine Quenching Solution (10 mM): Dissolve L-cysteine in PBS to a final concentration of 10 mM. Prepare this solution fresh on the day of use.

Anti-FAP Antibody Reduction

This step reduces the interchain disulfide bonds of the anti-FAP antibody to generate free thiol groups for conjugation.

  • Prepare the anti-FAP antibody at a concentration of 5-10 mg/mL in degassed PBS (pH 7.4).

  • Add a 10-fold molar excess of the 10 mM TCEP stock solution to the antibody solution.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed PBS (pH 7.4).

  • Collect the fractions containing the reduced antibody. The concentration can be determined by measuring the absorbance at 280 nm.

Conjugation of this compound to Reduced Anti-FAP Antibody

This step involves the reaction between the maleimide group on the this compound linker and the free thiol groups on the reduced antibody.

  • To the purified reduced anti-FAP antibody solution, immediately add a 5-10 fold molar excess of the 10 mM this compound stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction at room temperature for 1-2 hours with gentle agitation, protected from light.

  • To quench the reaction and cap any unreacted maleimide groups, add the 10 mM L-cysteine solution to a final concentration of 1 mM.

  • Incubate for an additional 15-20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate (ADC)

Purification is essential to remove unreacted this compound, quenched maleimide-cysteine adducts, and other small molecule impurities.

  • Purify the ADC using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

  • Collect the fractions corresponding to the high molecular weight ADC, monitoring the elution profile by absorbance at 280 nm.

  • Pool the ADC-containing fractions.

  • For long-term storage, the purified ADC can be filter sterilized using a 0.22 µm syringe filter and stored at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

After purification, the ADC should be characterized to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis SpectroscopyA heterogeneous mixture of species with an average DAR of 2-4.
Purity and Aggregation Size Exclusion Chromatography (SEC)A major peak corresponding to the monomeric ADC with minimal aggregation.
Antigen Binding Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR)Binding affinity of the ADC to FAP should be comparable to the unconjugated antibody.

Diagrams

experimental_workflow Experimental Workflow for this compound-anti-FAP ADC Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification_char Purification & Characterization antibody_prep Anti-FAP Antibody (5-10 mg/mL in PBS) reduction Antibody Reduction (Add TCEP, 37°C, 1-2h) antibody_prep->reduction tcep_prep TCEP Solution (10 mM in PBS) tcep_prep->reduction tam558_prep This compound Solution (10 mM in DMSO) conjugation Conjugation Reaction (Add this compound, RT, 1-2h) tam558_prep->conjugation purify_reduced_ab Purification of Reduced Ab (Desalting Column) reduction->purify_reduced_ab purify_reduced_ab->conjugation quenching Quenching (Add L-Cysteine) conjugation->quenching purify_adc ADC Purification (Desalting Column) quenching->purify_adc characterization Characterization (DAR, Purity, Binding) purify_adc->characterization

Caption: Workflow for this compound-anti-FAP ADC conjugation.

signaling_pathway Mechanism of Action of this compound-anti-FAP ADC ADC This compound-anti-FAP ADC FAP FAP Receptor on Tumor Stroma Cell ADC->FAP 1. Targeting Binding Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome/Lysosome Internalization->Endosome Release Payload Release (TAM470) Endosome->Release 3. Proteolytic Cleavage Tubulin Tubulin Release->Tubulin 4. Binds to Tubulin Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis 5. Cell Death

Caption: Mechanism of action of the this compound-anti-FAP ADC.

References

Application Notes: Evaluating the Efficacy of FAP-Targeting Antibody-Drug Conjugates Using the HT1080-FAP Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) and some tumor cells in the microenvironment of most epithelial cancers.[1][2][3][4] Its restricted expression in normal adult tissues makes it an attractive target for targeted cancer therapies.[3] Antibody-drug conjugates (ADCs) provide a strategy to selectively deliver potent cytotoxic agents to tumor sites.

OMTX705 is a novel ADC that targets FAP. It is composed of a humanized anti-FAP antibody conjugated to a cytotoxic payload, TAM558.[5][6][7] Upon binding to FAP on the cell surface, OMTX705 is internalized, and the this compound payload is released, leading to cancer cell death.[3]

These application notes provide detailed protocols for testing the efficacy of FAP-targeting ADCs, using this compound-conjugated OMTX705 as an example. The primary cell line model used is the HT1080 human fibrosarcoma line stably transfected to express FAP (HT1080-FAP), with the wild-type parental HT1080 cell line serving as a FAP-negative control.[1][3][8]

Cell Lines for Testing

  • HT1080-FAP: A human fibrosarcoma cell line engineered to stably express high levels of human FAP.[1][2][9] This serves as the target-positive cell line.

    • Morphology: Epithelial.[1][9]

    • Culture Medium: RPMI1640 + 10% FBS + 1µg/mL Puromycin (for selection).[1][9]

  • HT1080 (Wild-Type): The parental human fibrosarcoma cell line which does not express FAP. This serves as the target-negative control to demonstrate FAP-specific cytotoxicity.[3]

    • Culture Medium: RPMI1640 + 10% FBS.

Mechanism of Action: FAP-Targeted ADC

The therapeutic strategy of OMTX705 relies on the specific recognition of FAP on the tumor cell surface. The ADC binds to FAP and is internalized, likely into the endosomal-lysosomal pathway. Inside the cell, the linker connecting the antibody to the payload is cleaved, releasing the cytotoxic agent this compound, which then executes its cell-killing function, primarily through the induction of apoptosis.[3][10]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC OMTX705 (Anti-FAP ADC) Cell FAP-Expressing Cell (e.g., HT1080-FAP) ADC->Cell 1. Targeting Internalization Binding & Internalization Cell->Internalization 2. FAP Binding Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Endocytosis Payload Payload Release (this compound) Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Induction Payload->Apoptosis 5. Cytotoxicity

Caption: Workflow of FAP-Targeting ADC Mechanism of Action.

Data Presentation: In Vitro Cytotoxicity

The efficacy of OMTX705 and the specificity of its payload delivery can be quantified by determining the half-maximal inhibitory concentration (IC50) in FAP-positive and FAP-negative cell lines. Data shows that OMTX705 is highly potent in HT1080-FAP cells, while the free payload this compound is cytotoxic regardless of FAP expression, highlighting the necessity of the antibody for targeted delivery.[3]

CompoundCell LineTargetIC50 (nmol/L)
OMTX705 HT1080-FAPFAP-Positive~1.0
OMTX705 HT1080-WTFAP-Negative>400
This compound (Free Payload) HT1080-FAPFAP-Positive~50
This compound (Free Payload) HT1080-WTFAP-Negative~50
Table 1: Summary of in vitro cytotoxicity of OMTX705 and its payload this compound. Data is representative of values found in literature.[3]

Experimental Protocols

Protocol 1: Cell Viability (Cytotoxicity) Assay

This protocol determines the dose-dependent effect of a compound on cell viability using a metabolic assay like MTT or MTS. Metabolically active cells reduce a tetrazolium salt to a colored formazan product, and the absorbance is proportional to the number of viable cells.[11][12][13]

Viability_Workflow A 1. Seed Cells (HT1080-FAP & WT) B 2. Add Drug Dilutions (OMTX705 / this compound) A->B C 3. Incubate (e.g., 72-120 hours) B->C D 4. Add MTT/MTS Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Add Solubilizer (for MTT assay) E->F MTT Only G 7. Read Absorbance (Plate Reader) E->G MTS F->G MTT H 8. Calculate IC50 G->H

Caption: General workflow for an MTT/MTS cell viability assay.

Methodology:

  • Cell Plating: Seed HT1080-FAP and HT1080-WT cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[14] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of OMTX705 and free this compound payload in culture medium. A common starting concentration for ADCs is 400 nmol/L, with 1:4 serial dilutions.[3] For free payloads, a higher starting concentration (e.g., 60 µmol/L) may be used.[3]

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).

  • Incubation: Incubate the plates for a period relevant to the compound's mechanism, typically 72 to 120 hours.[3]

  • MTS Reagent Addition: Add 20 µL of MTS reagent (combined with an electron coupling reagent like PES) to each well.[11][12][15]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[11][12]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated cells (100% viability). Plot the normalized viability against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by a compound. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Apoptosis_Workflow A 1. Seed & Treat Cells B 2. Harvest Cells (Including Supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate in Dark (15-20 min, RT) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Experimental workflow for Annexin V & PI apoptosis assay.

Methodology:

  • Cell Culture and Treatment: Seed HT1080-FAP cells in 6-well plates. Once they reach ~70% confluency, treat them with OMTX705 at a concentration known to induce cytotoxicity (e.g., 10x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the culture medium. Then, wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.[16]

  • Washing: Centrifuge the cell suspension (e.g., 5 min at 300 x g), discard the supernatant, and wash the cell pellet once with cold PBS.[17]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature, protected from light.

  • Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect the expression of key proteins involved in the apoptotic pathway, such as cleaved caspase-3, to confirm the mechanism of cell death.

Methodology:

  • Cell Lysis: Treat HT1080-FAP cells with OMTX705 as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[18]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18][20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for an apoptosis marker (e.g., anti-cleaved caspase-3). Also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[18] The intensity of the cleaved caspase-3 band should increase in cells treated with OMTX705 compared to untreated controls.

References

Quantifying the Drug-to-Antibody Ratio of TAM558-Containing ADCs: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) containing the payload TAM558. The accurate determination of DAR is a critical quality attribute (CQA) that directly impacts the efficacy and safety of an ADC.[1][2] This guide outlines the most common and robust analytical techniques for this purpose, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

This compound is the payload molecule utilized in the synthesis of OMTX705, a humanized anti-fibroblast activation protein (FAP) antibody-drug conjugate.[3][4][5][6] OMTX705 has demonstrated antitumor activity and is a relevant example for the application of these DAR quantification methods.[3][4][5][6][7] The protocols provided herein are based on established methodologies for ADC analysis and can be adapted for specific this compound-containing ADCs.

Key Analytical Techniques for DAR Determination

Several bioanalytical methods have been developed for the detailed analysis of DAR in ADCs.[2][8] The choice of technique depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine-linked or lysine-linked) and the hydrophobicity of the payload. For cysteine-linked ADCs, such as OMTX705, HIC is considered a standard technique for determining DAR distribution, naked antibody content, and average DAR.[8] RP-HPLC and LC-MS are also powerful orthogonal techniques that provide valuable information on the average DAR and the distribution of different drug-loaded species.[8][9]

Technique Principle Information Provided Advantages Limitations
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity in a high-salt mobile phase.[10][11] Increasing drug load increases hydrophobicity.Average DAR, DAR distribution, percentage of unconjugated antibody.[8][9]Mild, non-denaturing conditions preserve the native ADC structure.[10][12]High salt concentrations can be incompatible with mass spectrometry.[13]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase with an organic modifier. Proteins are typically denatured.[8]Average DAR. For reduced ADCs, it can provide information on drug load on light and heavy chains.[9]High resolution, compatible with MS detection.[14]Denaturing conditions can lead to the loss of native structure information.[13]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight of the ADC species.Precise mass of different DAR species, average DAR, and drug load distribution.[2] Can identify post-translational modifications.High accuracy and sensitivity. Provides detailed molecular information.[15]Can be complex to implement and may require sample preparation like deglycosylation to reduce complexity.[8]
UV/Vis Spectroscopy Measures the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug) to determine their respective concentrations.Average DAR.[8][]Simple, convenient, and requires minimal sample preparation.[2][8]Does not provide information on DAR distribution.[2] Can be inaccurate if the drug's absorbance spectrum overlaps with the antibody's.

Experimental Protocols

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a robust method for characterizing the heterogeneity of ADCs, separating species with different numbers of conjugated drugs.[10][12] The addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, allowing for separation based on the DAR.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample This compound ADC Sample HPLC_System HPLC System ADC_Sample->HPLC_System Injection HIC_Column HIC Column (e.g., TSKgel Butyl-NPR) Detector UV Detector (280 nm) HIC_Column->Detector HPLC_System->HIC_Column Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Mobile_Phase_A Mobile Phase A (High Salt Buffer) Mobile_Phase_A->HPLC_System Mobile_Phase_B Mobile Phase B (Low Salt Buffer) Mobile_Phase_B->HPLC_System DAR_Calculation DAR Calculation (Weighted Average) Chromatogram->DAR_Calculation

Figure 1: Workflow for DAR analysis using HIC.

Materials:

  • This compound-containing ADC

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.95[17]

  • Mobile Phase B: 75% 25 mM Sodium Phosphate, 25% Isopropanol, pH 6.95[17]

  • HIC Column: e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (Tosoh Bioscience) or similar

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation: Dilute the this compound ADC to a final concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

  • HPLC Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to monitor absorbance at 280 nm.

  • Injection: Inject 10-20 µL of the prepared ADC sample.

  • Chromatographic Separation: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over approximately 18 minutes.[17]

  • Data Analysis:

    • Integrate the area of each peak in the chromatogram. Each peak corresponds to an ADC species with a specific DAR (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

DAR Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for determining the average DAR, especially for site-specific ADCs.[14][18] For cysteine-linked ADCs, analysis is often performed on the reduced and alkylated light and heavy chains.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_rphplc RP-HPLC Analysis cluster_data Data Analysis ADC_Sample This compound ADC Sample Reduction Reduction (DTT) ADC_Sample->Reduction Alkylation Alkylation (Iodoacetamide) Reduction->Alkylation UPLC_System UPLC/HPLC System Alkylation->UPLC_System Injection RP_Column RP Column (e.g., YMC-Triart Bio C4) Detector UV/MS Detector RP_Column->Detector UPLC_System->RP_Column Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Mobile_Phase_A Mobile Phase A (0.1% TFA in Water) Mobile_Phase_A->UPLC_System Mobile_Phase_B Mobile Phase B (0.1% TFA in Acetonitrile) Mobile_Phase_B->UPLC_System DAR_Calculation DAR Calculation (Weighted Average) Chromatogram->DAR_Calculation

Figure 2: Workflow for DAR analysis of a reduced ADC using RP-HPLC.

Materials:

  • This compound-containing ADC

  • Reducing agent: Dithiothreitol (DTT)

  • Alkylation agent: Iodoacetamide (IAM)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC Column: e.g., YMC-Triart Bio C4, 3 µm, 150 x 2.1 mm or similar

  • UPLC/HPLC system with a UV detector and preferably coupled to a mass spectrometer

Protocol:

  • Sample Reduction and Alkylation:

    • To approximately 100 µg of the ADC, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

    • Add IAM to a final concentration of 25 mM to alkylate the free thiols.

    • Incubate in the dark at room temperature for 30 minutes.

  • HPLC Setup:

    • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 20%).

    • Set the column temperature to 60-80°C to improve peak shape.

    • Set the UV detector to 280 nm or use MS detection.

  • Injection: Inject the reduced and alkylated sample.

  • Chromatographic Separation: Elute the light and heavy chains using a gradient of increasing Mobile Phase B.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the average DAR based on the relative peak areas and the number of drugs conjugated to each chain.

DAR Determination by Mass Spectrometry (MS)

LC-MS provides the most detailed information, allowing for the determination of the exact mass of each DAR species.[15]

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis ADC_Sample This compound ADC Sample Deglycosylation Deglycosylation (PNGase F) (Optional) ADC_Sample->Deglycosylation LC_System UPLC/HPLC System Deglycosylation->LC_System Injection MS_Detector High-Resolution MS (e.g., Q-TOF) LC_System->MS_Detector Raw_Spectrum Raw Mass Spectrum MS_Detector->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution DAR_Calculation DAR Calculation Deconvolution->DAR_Calculation

Figure 3: Workflow for DAR analysis using LC-MS.

Materials:

  • This compound-containing ADC

  • PNGase F (for deglycosylation, optional)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Appropriate solvents and columns for either native or denaturing LC, as described in the HIC and RP-HPLC protocols.

Protocol:

  • Sample Preparation (Optional Deglycosylation): To simplify the mass spectrum, the ADC can be deglycosylated using PNGase F according to the manufacturer's protocol.[8]

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the different ADC species using either HIC or RP-HPLC conditions compatible with MS (e.g., using volatile salts like ammonium acetate for HIC).

    • Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.[19]

    • Identify the peaks corresponding to the different DAR species based on their mass (Mass of ADC + n * Mass of this compound-linker).

    • Calculate the average DAR by a weighted average of the intensities of the different DAR species.

Summary of Quantitative Data

The following table provides a template for summarizing the quantitative DAR data obtained from the different analytical techniques.

Analytical Method Average DAR DAR Distribution (%) Unconjugated Antibody (%)
**DAR0DAR2
HIC
RP-HPLC (reduced)
LC-MS (intact)

By employing these methodologies, researchers can accurately and reliably quantify the drug-to-antibody ratio of this compound-containing ADCs, ensuring the production of a consistent and well-characterized therapeutic agent. The use of orthogonal techniques is highly recommended to provide a comprehensive understanding of the ADC's DAR profile.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TAM558 Drug-to-Antibody Ratio for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the TAM558 drug-to-antibody ratio (DAR) for enhanced efficacy. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the development of antibody-drug conjugates (ADCs) utilizing the this compound payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in an ADC?

A1: this compound is a payload molecule used in the synthesis of antibody-drug conjugates, such as OMTX705.[1][2] In an ADC, a potent cytotoxic agent like a derivative of this compound is attached to a monoclonal antibody via a linker. This allows for the targeted delivery of the cytotoxin to cancer cells that express a specific antigen recognized by the antibody, thereby minimizing systemic toxicity.[3][4][5]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?

A2: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule.[6][7] It is a critical quality attribute because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[8][9] An insufficient DAR can lead to reduced potency, while an excessively high DAR may result in increased toxicity, faster clearance from circulation, and potential for aggregation.[6][8][10]

Q3: What is the target of the ADC OMTX705, which utilizes a this compound-related payload?

A3: OMTX705 is a humanized antibody-drug conjugate that targets the Fibroblast Activating Protein (FAP).[1][2][11] FAP is expressed on cancer-associated fibroblasts (CAFs) in the stroma of many solid tumors.[11][12] Targeting FAP allows for the delivery of the cytotoxic payload to the tumor microenvironment.[11]

Q4: What is the general mechanism of action for a FAP-targeting ADC like OMTX705?

A4: The anti-FAP antibody component of OMTX705 binds to FAP on the surface of cancer-associated fibroblasts.[11] Following binding, the ADC is internalized by the cell.[11] Inside the cell, the linker is cleaved, releasing the potent cytotoxic payload, which then leads to cell death.[3][11] This can also induce a "bystander effect," where the released payload can kill neighboring cancer cells that may not express the target antigen.[10][]

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR) Resulting in Poor In Vitro Cytotoxicity

  • Symptoms:

    • The average DAR determined by analytical methods is consistently below the target of 2-4.

    • In vitro cell-based assays show significantly lower potency (higher IC50) compared to expected values for a potent payload like a this compound derivative.[11]

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Conjugation Chemistry 1. Optimize Reaction Conditions: Systematically vary the pH, temperature, and incubation time of the conjugation reaction. For thiol-maleimide chemistry, ensure the pH is optimal for the reaction (typically 6.5-7.5).[14] 2. Increase Molar Excess of Payload-Linker: Incrementally increase the molar ratio of the activated this compound-linker to the antibody. Be cautious as excessive amounts can lead to aggregation.[9] 3. Ensure Complete Reduction of Interchain Disulfides (for cysteine conjugation): Verify the efficiency of the reducing agent (e.g., TCEP, DTT) and ensure its complete removal before adding the payload-linker.[14]
Instability of Activated Payload-Linker 1. Fresh Preparation: Prepare the activated this compound-linker solution immediately before use. 2. Solvent Compatibility: Ensure the solvent used to dissolve the payload-linker is compatible with the aqueous conjugation buffer and does not cause precipitation.[15]
Inaccurate DAR Measurement 1. Method Validation: Validate the analytical method used for DAR determination (e.g., HIC-HPLC, RP-HPLC, LC-MS).[6][16] 2. Use Orthogonal Methods: Confirm the DAR value using a secondary, independent method to rule out analytical artifacts.[6][]

Issue 2: High Drug-to-Antibody Ratio (DAR) Leading to Aggregation and Poor Stability

  • Symptoms:

    • Size Exclusion Chromatography (SEC) analysis reveals a significant percentage of high molecular weight species (aggregates).[14]

    • Visible precipitation or cloudiness in the ADC solution during or after purification and storage.

    • Inconsistent results in functional assays.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Increased Hydrophobicity 1. Reduce Molar Excess of Payload-Linker: Decrease the molar ratio of the this compound-linker used in the conjugation reaction to target a lower average DAR.[9] A DAR of 3.5-4 is often considered optimal.[8] 2. Site-Specific Conjugation: If possible, employ site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR, which can reduce aggregation.[3][18]
Unfavorable Buffer Conditions 1. Optimize Formulation Buffer: Screen different buffer systems, pH levels, and excipients (e.g., surfactants, stabilizers) to improve the colloidal stability of the ADC.[15][19] 2. Adjust Ionic Strength: Optimize the salt concentration (e.g., 150 mM NaCl) to minimize protein-protein interactions that can lead to aggregation.[14][15]
Environmental Stress 1. Minimize Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to avoid repeated freezing and thawing, which can cause denaturation and aggregation.[14] 2. Control Temperature: Store the ADC at the recommended temperature and avoid exposure to high temperatures.[20][21] 3. Protect from Light: If the this compound payload or linker is photosensitive, protect the ADC from light exposure during handling and storage.[20]

Issue 3: Inconsistent Efficacy in In Vivo Models Despite Optimal In Vitro DAR

  • Symptoms:

    • The ADC demonstrates potent and specific cytotoxicity in vitro.

    • In vivo xenograft studies show poor tumor growth inhibition or a narrow therapeutic window with significant toxicity.[10]

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) 1. Evaluate PK Profile of Different DAR Species: A high DAR can lead to rapid clearance.[10][22] Analyze the PK of ADCs with varying DARs to identify the optimal balance between payload delivery and circulation time. 2. Linker Instability: Premature cleavage of the linker in circulation can lead to systemic toxicity and reduced efficacy.[10][] Evaluate the stability of the linker in plasma.[23]
Heterogeneous Tumor Model 1. Assess Target Expression: Confirm consistent and high expression of FAP in the chosen xenograft model. Heterogeneous expression can limit ADC efficacy.[5] 2. Consider Bystander Effect: The ability of the released payload to kill neighboring antigen-negative cells is crucial in heterogeneous tumors. The properties of the this compound derivative will influence this.[10]
Off-Target Toxicity 1. Evaluate Payload-Mediated Toxicity: The toxicity profile is often driven by the payload.[24] Assess the toxicity of the free this compound derivative to understand its intrinsic toxicity. 2. Dose Optimization: Perform dose-ranging studies to find the maximum tolerated dose (MTD) and optimize the dosing schedule.[25][26]

Data Summary Tables

Table 1: Analytical Methods for DAR Determination

Method Principle Advantages Limitations
UV/Vis Spectroscopy Measures absorbance at different wavelengths to calculate the average DAR based on the extinction coefficients of the antibody and drug.[]Simple, rapid, and convenient.[6][]Provides only the average DAR, not the distribution of different species. Less accurate than other methods.[6][16]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug.[16]Provides information on the distribution of different DAR species and the amount of unconjugated antibody.[7][27]May require method optimization for different ADCs. Not ideal for lysine-conjugated ADCs.[27]
Reversed-Phase Liquid Chromatography (RP-LC) Separates ADC components under denaturing conditions.Can provide detailed information on drug load on light and heavy chains.[6]Denaturing conditions can alter the ADC structure.[]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography and determines their mass with high accuracy.[6]Provides detailed information on DAR distribution, conjugation sites, and can identify different ADC forms.[6][]More complex instrumentation and data analysis.[6]

Table 2: Impact of DAR on ADC Properties

DAR Value Efficacy Pharmacokinetics (PK) Toxicity Aggregation Risk
Low (e.g., 1-2) Lower potency, may require higher doses.[6]Generally longer half-life, slower clearance.[10]Lower off-target toxicity.[8]Low
Optimal (e.g., 2-4) Balanced potency and therapeutic window.[8][9]Favorable clearance and exposure.[22]Manageable toxicity profile.Moderate
High (e.g., >4) Potentially higher potency in vitro.[8]Often faster clearance, reduced exposure.[10][22]Increased risk of off-target toxicity.[8][10]High[21][28]

Experimental Protocols

Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy

  • Determine Extinction Coefficients:

    • Accurately measure the concentration of the unconjugated antibody and the free this compound-linker.

    • Measure the absorbance of the antibody at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (Adrug_max).

    • Measure the absorbance of the free drug at A280 and Adrug_max.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).[]

  • Measure ADC Absorbance:

    • Prepare a solution of the purified ADC in a suitable buffer.

    • Measure the absorbance of the ADC solution at 280 nm and Adrug_max.[]

  • Calculate Average DAR:

    • Use the following equations to calculate the concentrations of the antibody and the drug in the ADC sample.

    • Solve for the average DAR: DAR = [Drug] / [Antibody].

Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

  • Instrumentation and Column:

    • Use an HPLC system with a UV detector.

    • Select a HIC column suitable for antibody separations.

  • Mobile Phases:

    • Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: The same buffer without the high salt concentration (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient Elution:

    • Inject the ADC sample onto the column equilibrated with Mobile Phase A.

    • Apply a decreasing salt gradient by increasing the percentage of Mobile Phase B. This will elute species with increasing hydrophobicity (and thus higher DAR).

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (elutes first) and the different drug-loaded species (DAR 1, 2, 3, etc.).[16]

    • Calculate the area of each peak.

    • Calculate the weighted average DAR by summing the product of each peak's relative area and its corresponding DAR value.[16][]

Protocol 3: In Vitro Cytotoxicity Assay

  • Cell Seeding:

    • Seed FAP-positive and FAP-negative cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[9][29]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound-ADC, a non-targeting control ADC, the unconjugated antibody, and the free this compound drug.

    • Add the diluted compounds to the cells and incubate for a period of 72-96 hours.[9]

  • Cell Viability Assessment:

    • Use a cell viability reagent (e.g., MTT, CellTiter-Glo) to measure the percentage of viable cells in each well.[9]

  • Data Analysis:

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound using a non-linear regression analysis.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound-ADC FAP FAP Receptor ADC->FAP 1. Binding Endosome Endosome FAP->Endosome 2. Internalization Cancer_Cell Cancer-Associated Fibroblast (CAF) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Released this compound Payload Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxicity

Caption: General mechanism of action for a FAP-targeting ADC.

DAR_Optimization_Workflow Start Start: Define Target DAR Conjugation Conjugation Reaction (Vary Molar Ratio) Start->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis DAR_Optimal Is DAR Optimal? DAR_Analysis->DAR_Optimal DAR_Optimal->Conjugation No (Adjust Ratio) In_Vitro In Vitro Characterization (Cytotoxicity, Stability) DAR_Optimal->In_Vitro Yes In_Vivo In Vivo Evaluation (Efficacy, PK, Toxicity) In_Vitro->In_Vivo End End: Optimized ADC In_Vivo->End

Caption: Workflow for optimizing the drug-to-antibody ratio.

Troubleshooting_Logic Problem Suboptimal ADC Performance Low_Efficacy Low Efficacy Problem->Low_Efficacy High_Toxicity High Toxicity / Aggregation Problem->High_Toxicity Check_DAR Check DAR Low_Efficacy->Check_DAR High_Toxicity->Check_DAR Low_DAR Low DAR Check_DAR->Low_DAR < Target High_DAR High DAR Check_DAR->High_DAR > Target Check_PK Check PK/Stability Check_DAR->Check_PK = Target Optimize_Conjugation Optimize Conjugation (Increase Payload Ratio) Low_DAR->Optimize_Conjugation Optimize_Formulation Optimize Formulation (Decrease Payload Ratio) High_DAR->Optimize_Formulation Poor_PK Poor PK Check_PK->Poor_PK Good_PK Good PK Check_PK->Good_PK Re-evaluate_Linker Re-evaluate Linker Poor_PK->Re-evaluate_Linker Assess_Target Assess Target Expression Good_PK->Assess_Target

Caption: Logical flow for troubleshooting ADC performance issues.

References

Technical Support Center: TAM558 Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAM558, a key payload molecule for the development of potent Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful conjugation of this compound to your antibody of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a payload molecule utilized in the synthesis of Antibody-Drug Conjugates (ADCs). It is a key component for producing OMTX705, a humanized anti-fibroblast-activating protein (FAP) antibody conjugated to the cytolysin TAM470, which has demonstrated antitumor activity.[1][2]

Q2: What are the critical starting material considerations for this compound conjugation?

The success of your conjugation reaction is highly dependent on the quality and preparation of your starting materials. Key considerations include:

  • Antibody Purity: It is recommended to use an antibody with a purity of greater than 95%. Impurities in the antibody solution can compete with the target antibody for the label, reducing conjugation efficiency.[3]

  • Antibody Concentration: For optimal results, a starting antibody concentration of greater than 0.5 mg/mL is recommended.[3] If your antibody is too dilute, it may be necessary to concentrate it using an appropriate method.

  • Buffer Composition: The antibody should be in a buffer free of interfering substances. Common additives like bovine serum albumin (BSA), Tris, and sodium azide can interfere with the conjugation reaction. A buffer exchange step is highly recommended to remove these components.[3]

  • This compound Handling and Storage: this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[1]

Q3: What is a typical workflow for antibody conjugation?

Antibody conjugation, or labeling, is the process of covalently linking a molecule, such as this compound, to an antibody. A general workflow involves several key steps: antibody preparation, the conjugation reaction itself, and purification of the resulting ADC.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Antibody + Payload) Ab_Prep->Conjugation Purified Antibody Payload_Prep Payload Preparation (Dissolution in Organic Solvent) Payload_Prep->Conjugation Active Payload Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Crude ADC Analysis Characterization (e.g., DAR, Binding Affinity) Purification->Analysis Purified ADC

A generalized workflow for antibody-drug conjugation.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Symptom: Characterization of the final product shows a low Drug-to-Antibody Ratio (DAR) or no detectable payload conjugation.

Potential Cause Troubleshooting Recommendation
Interfering substances in antibody buffer Perform a buffer exchange to remove substances like BSA, glycine, or Tris. The Antibody Concentration and Clean Up Kit can be used for this purpose.[3]
Low antibody concentration Concentrate the antibody to >0.5 mg/mL. Adding a larger volume of dilute antibody can dilute the conjugation reagents, reducing efficiency.[3]
Incorrect buffer pH Ensure the conjugation buffer has the optimal pH for the chosen linker chemistry. For example, NHS-ester conjugations are more efficient at pH 8.0-8.5.[]
Inactive payload Ensure this compound has been stored correctly and is protected from moisture and light.[1] Prepare fresh payload solutions for each conjugation.
Poor antibody quality Verify the purity of your antibody, aiming for >95%. Impurities can compete for conjugation.[3] Consider trying a different lot of the antibody if issues persist.[5]
Issue 2: Precipitate Formation During Conjugation

Symptom: The solution becomes cloudy or visible precipitate forms during the conjugation reaction.

Potential Cause Troubleshooting Recommendation
High degree of labeling (DOL) Attaching too much of a hydrophobic payload like this compound can reduce the solubility of the antibody. Reduce the molar ratio of the payload to the antibody in the reaction.[6]
Use of organic co-solvents While this compound may require an organic solvent like DMSO for initial dissolution, high concentrations of organic solvents can denature the antibody.[7] Minimize the volume of organic solvent added to the aqueous antibody solution.
Antibody instability The antibody itself may not be stable under the reaction conditions (e.g., pH, temperature). If the antibody precipitates, it may not be suitable for this type of conjugation.[5]
Payload precipitation If the payload precipitates when added to the aqueous buffer, consider alternative formulation strategies for the payload stock solution.[1]
Issue 3: Reduced or Lost Antibody Activity Post-Conjugation

Symptom: The conjugated antibody shows reduced binding to its target antigen in downstream applications like ELISA or flow cytometry.

Potential Cause Troubleshooting Recommendation
Conjugation at or near the antigen-binding site Traditional covalent conjugation methods, such as those targeting lysine residues, can occur in the antigen-binding site, sterically hindering its function.[6] If this is a recurring issue, consider site-specific conjugation technologies.
Antibody denaturation The conjugation reaction conditions (e.g., pH, organic solvent, temperature) may have partially denatured the antibody. Optimize these parameters to be as gentle as possible.
High Drug-to-Antibody Ratio (DAR) A high DAR can lead to aggregation or conformational changes in the antibody that affect its binding capability. Aim for a lower, more controlled DAR by adjusting the reaction stoichiometry.

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Activity_Loss -> Adjust_Ratio [label="Yes, High DAR"]; Activity_Loss -> Site_Specific [label="Yes, Random Conjugation"]; }

A decision tree for troubleshooting common conjugation issues.

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

This protocol describes the removal of low molecular weight contaminants from the antibody solution.

  • Determine Antibody Concentration: Measure the initial concentration of your antibody solution (e.g., using a NanoDrop spectrophotometer at 280 nm). The recommended starting concentration is >0.5 mg/mL.[3]

  • Prepare for Buffer Exchange: Use an antibody concentration and clean-up kit with a molecular weight cut-off appropriate for your antibody (e.g., 10 kDa for IgG).[3]

  • Buffer Exchange: Follow the manufacturer's protocol for the clean-up kit. Typically, this involves adding your antibody to the filter device, centrifuging, and then resuspending the antibody in your desired conjugation buffer (e.g., PBS, pH 7.4-8.5). Repeat this wash step 2-3 times to ensure complete removal of interfering substances.

  • Final Concentration: After the final wash, recover the antibody in a minimal volume of conjugation buffer. Re-measure the concentration to determine the final antibody concentration and recovery.

Protocol 2: General this compound Conjugation (Illustrative Example)

This is a representative protocol based on common cysteine-based conjugation methods. Optimal ratios and conditions must be determined empirically.

  • Antibody Reduction (if required for linker chemistry):

    • Incubate the purified antibody with a reducing agent (e.g., TCEP) at a specific molar excess for a defined period (e.g., 1-2 hours) at room temperature to reduce interchain disulfides.

    • Remove the excess reducing agent using a desalting column, exchanging the antibody into a degassed conjugation buffer.

  • This compound Preparation:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1][8]

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced antibody solution at a predetermined molar ratio (e.g., 5:1 to 10:1 payload-to-antibody).

    • Incubate the reaction for 1-4 hours at a controlled temperature (e.g., 4°C or room temperature), protected from light.

  • Quenching:

    • Stop the reaction by adding a quenching reagent (e.g., N-acetyl cysteine) to react with any excess, unreacted payload.

  • Purification:

    • Purify the ADC from unconjugated payload and other reaction byproducts using a method such as size exclusion chromatography (SEC) or affinity chromatography.[][6]

  • Characterization:

    • Characterize the purified ADC by measuring the final protein concentration, determining the Drug-to-Antibody Ratio (DAR), and assessing its binding activity.

Signaling Pathway Context

While this compound itself does not have a signaling pathway, the antibody component of the OMTX705 ADC targets the Fibroblast Activating Protein (FAP). FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.

FAP_Signaling_Context cluster_TME Tumor Microenvironment (TME) CAF Cancer-Associated Fibroblast (CAF) FAP FAP TumorCell Tumor Cell CAF->TumorCell Supports FAP->CAF Delivers Payload to ECM Extracellular Matrix (ECM) FAP->ECM Remodels GrowthFactors Growth Factors ECM->GrowthFactors Releases GrowthFactors->TumorCell Promotes Growth ADC OMTX705 (Anti-FAP ADC) ADC->FAP Binds & Internalizes

Targeting FAP on CAFs within the tumor microenvironment.

References

Technical Support Center: TAM558-ADC Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing the TAM558 payload. The information is designed to address common stability and solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability and insolubility for ADCs like those using the this compound payload?

A1: The stability and solubility of ADCs are influenced by a combination of factors. A primary contributor is the hydrophobic nature of many cytotoxic payloads, including this compound.[1][2][3] This hydrophobicity can lead to aggregation, where ADC molecules clump together to minimize exposure of these water-averse regions to the aqueous environment.[4][5] Other critical factors include the chemistry of the linker used to attach the payload to the antibody, the drug-to-antibody ratio (DAR), and the formulation conditions such as pH and the presence of excipients.[6][7]

Q2: How does the drug-to-antibody ratio (DAR) impact the stability of a this compound-ADC?

A2: The drug-to-antibody ratio (DAR), or the average number of payload molecules conjugated to a single antibody, has a significant impact on ADC stability. Higher DAR values, while potentially increasing potency, also increase the overall hydrophobicity of the ADC, making it more prone to aggregation and reduced solubility.[2] Finding the optimal DAR is a critical aspect of ADC development to balance efficacy with manufacturability and stability.

Q3: What role does the linker play in the stability and solubility of a this compound-ADC?

A3: The linker connecting the this compound payload to the antibody is crucial for both stability in circulation and effective payload release at the target site. The chemical properties of the linker can influence the overall solubility of the ADC.[6][8] For instance, incorporating hydrophilic linkers, such as those with polyethylene glycol (PEG) chains, can help counteract the hydrophobicity of the payload and reduce aggregation.[6][8] The linker must also be stable enough to prevent premature release of the payload in the bloodstream, which can lead to off-target toxicity.[6]

Q4: What are the initial signs of instability or insolubility in my this compound-ADC preparation?

A4: Visual inspection is the first step. Look for cloudiness, turbidity, or the formation of visible precipitates in your ADC solution. An increase in opalescence over time can also indicate aggregation. For a more quantitative assessment, techniques like dynamic light scattering (DLS) can be used to detect the presence of aggregates, and size-exclusion chromatography (SEC) can be employed to quantify high molecular weight species.[9]

Troubleshooting Guides

Issue 1: Observation of Precipitation or Aggregation in the this compound-ADC Solution

Possible Causes:

  • High Hydrophobicity: The inherent hydrophobicity of the this compound payload can drive aggregation, especially at higher concentrations or with a high DAR.[1][2]

  • Suboptimal Formulation: The buffer composition, including pH and ionic strength, may not be ideal for maintaining the solubility of the ADC.[5]

  • Environmental Stress: Exposure to thermal stress, freeze-thaw cycles, or mechanical agitation can induce aggregation.[4]

Troubleshooting Steps:

  • Formulation Optimization:

    • pH Adjustment: Screen a range of pH values to identify the pH at which the ADC exhibits maximum solubility and minimal aggregation.

    • Excipient Addition: Incorporate stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) into the formulation. These can help to prevent protein-protein interactions and improve solubility.

  • DAR Modification: If feasible, consider producing the ADC with a lower DAR to reduce its overall hydrophobicity.

  • Linker Modification: Explore the use of more hydrophilic linkers to enhance the solubility of the ADC.[6][8]

  • Storage and Handling: Aliquot the ADC solution to minimize freeze-thaw cycles. Store at recommended temperatures and avoid vigorous shaking or vortexing.

Issue 2: Poor Solubility of the this compound Payload During Conjugation

Possible Causes:

  • Inappropriate Solvent: The solvent used to dissolve the this compound payload may not be optimal, leading to incomplete dissolution.

  • Low Aqueous Solubility: this compound, like many cytotoxic payloads, has limited solubility in aqueous buffers used for conjugation.

Troubleshooting Steps:

  • Solvent Selection: Based on available data, this compound is soluble in DMSO.[10] Prepare a concentrated stock solution in a suitable organic co-solvent like DMSO before adding it to the aqueous reaction buffer.

  • Optimize Co-solvent Concentration: Minimize the final concentration of the organic co-solvent in the conjugation reaction to avoid destabilizing the antibody.

  • Formulation for In Vivo Use: For in vivo studies, specific formulations are recommended to improve solubility. These often involve a mixture of solvents such as DMSO, PEG300, Tween-80, and saline.[10]

Data Presentation

Table 1: Solubility of this compound Payload in Various Solvents

Solvent/FormulationSolubilityReference
DMSO≥ 50 mg/mL (31.17 mM)[10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (0.78 mM)[10]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (0.78 mM)[10]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (0.78 mM)[10]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation (Illustrative Data)

Drug-to-Antibody Ratio (DAR)Aggregation Level (%) after Incubation
25-10
415-25
8> 30

Note: This table provides illustrative data based on general ADC behavior. Actual aggregation levels will vary depending on the specific antibody, linker, and formulation.

Experimental Protocols

Protocol: Assessment of this compound-ADC Stability by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound-ADC sample.

Methodology:

  • Sample Preparation: Prepare the this compound-ADC sample in the desired formulation buffer at a concentration suitable for SEC analysis (typically 1 mg/mL).

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size-exclusion column appropriate for separating monoclonal antibodies and their aggregates.

  • Mobile Phase: An isocratic mobile phase, typically a phosphate or histidine buffer at a physiological pH, is used.

  • Analysis:

    • Inject the this compound-ADC sample onto the SEC column.

    • Monitor the elution profile at 280 nm.

    • The monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight species.

  • Data Interpretation: Integrate the peak areas of the monomer and the aggregates to calculate the percentage of aggregation in the sample.

Mandatory Visualizations

FAP_Signaling_Pathway FAP FAP Integrin Integrin FAP->Integrin Angiogenesis Angiogenesis FAP->Angiogenesis ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling FAK FAK Integrin->FAK PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Invasion AKT->Proliferation ERK ERK ERK->Proliferation FAK->PI3K FAK->ERK

Caption: FAP signaling pathways promoting tumor progression.

ADC_Stability_Workflow start This compound-ADC Sample stress Apply Stress Conditions (Thermal, Freeze-Thaw) start->stress sec SEC-HPLC (Aggregation) stress->sec hic HIC-HPLC (DAR & Conjugation Profile) stress->hic rp_lcms RP-LC/MS (Payload Deconjugation) stress->rp_lcms data_analysis Data Analysis & Comparison sec->data_analysis hic->data_analysis rp_lcms->data_analysis report Stability Report data_analysis->report

Caption: Experimental workflow for assessing ADC stability.

References

Technical Support Center: Overcoming Tumor Resistance to TAM558 Payload

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to tumor resistance to the TAM558 antibody-drug conjugate (ADC) payload. The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our this compound-ADC in our cell line over time. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to ADCs like one carrying a this compound payload can arise from a variety of complex and multifactorial mechanisms.[1][2] These can be broadly categorized into issues related to the antibody, the payload, or cellular processing.[3][4][5] Key mechanisms include:

  • Antigen-Related Resistance: This can involve the downregulation or complete loss of the target antigen on the tumor cell surface, preventing the ADC from binding effectively.[3][5][6] Mutations in the antigen can also occur, altering the binding site for the antibody.[7]

  • Impaired Internalization and Trafficking: For the payload to be effective, the ADC-antigen complex must be internalized and trafficked to the lysosome.[1][8] Resistance can develop due to defects in this process, such as a shift from efficient clathrin-mediated endocytosis to less effective pathways like those involving caveolin-1.[4][9]

  • Lysosomal Dysfunction: Once in the lysosome, the linker must be cleaved to release the this compound payload.[1][2] Resistance can occur if there are alterations in lysosomal pH or defective proteolytic activity, leading to the accumulation of the ADC within the lysosome without payload release.[9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-gp), can actively pump the cytotoxic payload out of the cell before it can reach its target, reducing its intracellular concentration and efficacy.[2][6]

  • Payload-Specific Resistance: Tumor cells can develop resistance to the payload itself.[4] This may involve mutations in the payload's target (e.g., tubulin or topoisomerase) or the upregulation of anti-apoptotic proteins that counteract the payload's cytotoxic effects.[5]

  • Activation of Survival Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, can help tumor cells withstand the cytotoxic effects of the payload.[1][5][9][10]

Q2: How can we experimentally determine the mechanism of resistance in our cell line?

A2: A systematic approach is necessary to pinpoint the resistance mechanism. This involves a series of experiments to investigate each potential step of the ADC's mechanism of action.

Below is a general workflow for troubleshooting ADC resistance:

ADC Resistance Troubleshooting Workflow cluster_0 Initial Observation cluster_1 Step 1: Target Antigen & Binding cluster_2 Step 2: Internalization & Trafficking cluster_3 Step 3: Payload-Related Resistance A Decreased ADC Efficacy (Increased IC50) B Quantify Target Antigen Expression (Flow Cytometry, Western Blot) A->B C Assess Antibody Binding Affinity (Flow Cytometry, ELISA) B->C If Normal D Internalization Assay (pH-sensitive dye, Confocal Microscopy) B->D If Normal E Co-localization with Lysosomes (Confocal Microscopy with LAMP1) D->E If Normal F Test Sensitivity to Free Payload E->F If Normal G Measure ABC Transporter Expression/Activity (Western Blot, Rhodamine 123 Assay) F->G If Resistant H Analyze Survival Pathway Activation (Western Blot for p-AKT, etc.) F->H If Resistant

Caption: A step-by-step workflow for diagnosing ADC resistance.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

Question: We are observing significant variability in the IC50 values for our this compound-ADC between experiments using the same cell line. What are the potential causes and solutions?

Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays.[11] The variability can stem from several factors related to the ADC itself, cell culture conditions, and the assay protocol. Since many payloads are tubulin inhibitors, cells need to be actively dividing for the cytotoxic effect to be observed, making cell health and assay timing critical.[11]

Troubleshooting Steps & Solutions

Potential CauseRecommended Action
ADC Quality & Handling
AggregationADCs can be prone to aggregation, which affects their potency.[11] Before use, visually inspect the solution for precipitates. Characterize the aggregation state using size-exclusion chromatography (SEC).[11]
StabilityThe ADC construct can degrade over time.[11] Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment.
Freeze-Thaw CyclesMinimize freeze-thaw cycles of the ADC stock solution to prevent aggregation and loss of activity.[11] Aliquot the ADC upon receipt.
Cell Culture Conditions
Cell Line Authenticity & Passage NumberUse authenticated cell lines and maintain a consistent, low passage number.[11] High passage numbers can lead to genetic drift and altered antigen expression or sensitivity to the payload.[11]
Cell Health & ConfluencyEnsure cells are healthy and in the exponential growth phase at the time of seeding.[11] Avoid using over-confluent cells.
Assay Protocol
Inconsistent Seeding DensityEnsure a uniform cell number is seeded across all wells. Use a multichannel pipette or an automated cell dispenser.
Edge Effects in PlatesAvoid using the outer wells of microplates, as they are more prone to evaporation, which can concentrate the ADC and affect cell growth.
Assay Incubation TimeThe duration of the assay is critical. If the payload is a microtubule inhibitor, a 72-96 hour incubation is typically required to allow cells to enter mitosis.[11]
Issue 2: High Target Antigen Expression, but Low ADC Efficacy

Question: Our target antigen expression is high, confirmed by flow cytometry, but our this compound-ADC shows poor efficacy. What could be the problem?

Answer: High antigen expression is a prerequisite but does not guarantee ADC efficacy.[12] The issue could lie in the internalization of the ADC, its intracellular trafficking, or resistance to the payload itself.

Troubleshooting Steps & Solutions

Potential CauseRecommended Action
Poor Internalization
Slow Receptor InternalizationNot all antibody-antigen binding events lead to efficient internalization.[11] The target receptor itself may have a slow internalization rate.[11]
Impaired Endocytic PathwayCells may be using a less efficient internalization pathway (e.g., caveolin-1-mediated instead of clathrin-mediated).[4][9]
Trafficking & Payload Release Defects
Mis-localization of ADCThe ADC may be trafficked to recycling endosomes instead of lysosomes, preventing payload release.
Lysosomal DysfunctionAltered lysosomal pH or impaired enzymatic activity can prevent the cleavage of the linker and release of the this compound payload.[9]
Payload-Specific Resistance
Upregulation of Efflux PumpsOverexpression of ABC transporters like MDR1 can pump the payload out of the cell.
Altered Payload TargetMutations in the target of the this compound payload can prevent it from exerting its cytotoxic effect.[5]
Activation of Survival PathwaysPro-survival signaling pathways like PI3K/Akt can counteract the cytotoxic effects of the payload.[5]

Experimental Protocols

Protocol 1: Quantification of Target Antigen Expression by Flow Cytometry

This protocol is to verify and quantify the expression level of the target antigen on the surface of both sensitive and potentially resistant cells.

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Unconjugated primary antibody for the target antigen

  • Isotype control antibody

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Propidium Iodide (PI) or other viability dye

Procedure:

  • Harvest cells and wash with cold flow cytometry buffer.

  • Resuspend cells to a concentration of 1x10^6 cells/mL.

  • Aliquot 100 µL of cell suspension into flow cytometry tubes.

  • Add the primary antibody or isotype control at the predetermined optimal concentration.

  • Incubate for 30-60 minutes at 4°C, protected from light.

  • Wash cells twice with flow cytometry buffer.

  • Resuspend cells in 100 µL of buffer containing the fluorochrome-conjugated secondary antibody.

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash cells twice with flow cytometry buffer.

  • Resuspend cells in 300-500 µL of buffer containing a viability dye like PI.

  • Analyze on a flow cytometer. Compare the Mean Fluorescence Intensity (MFI) between the parental and resistant cell lines.

Protocol 2: Assessment of ADC Internalization using a pH-Sensitive Dye

This protocol visualizes the internalization and trafficking of the ADC to acidic compartments like lysosomes.

Materials:

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)

  • Parental and suspected resistant cell lines

  • Live-cell imaging medium

  • Confocal microscope with environmental control

Procedure:

  • Seed cells in a glass-bottom dish suitable for live-cell imaging and allow them to adhere overnight.

  • Replace the culture medium with live-cell imaging medium containing the labeled ADC at a predetermined concentration.

  • Place the dish on the confocal microscope stage maintained at 37°C and 5% CO2.

  • Acquire images at different time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the increase in fluorescence as the ADC is internalized into acidic vesicles.

  • Quantify the fluorescence intensity per cell over time to compare the rate of internalization between sensitive and resistant cells.

Visualizing Resistance Mechanisms and Strategies

The mechanisms of resistance to ADCs are multifaceted, involving various stages from antibody binding to payload-induced cell death.[1] Understanding these pathways is crucial for developing strategies to overcome resistance.

ADC_Resistance_Pathways cluster_0 ADC Action Pathway cluster_1 Resistance Mechanisms A 1. ADC Binding to Antigen B 2. Internalization (Endocytosis) A->B C 3. Lysosomal Trafficking B->C D 4. Payload Release C->D E 5. Target Engagement & Cell Death D->E R4 Drug Efflux (ABC Transporters) D->R4 Intercepts R5 Payload Target Alteration E->R5 Blocks R6 Upregulation of Survival Pathways E->R6 Counters R1 Antigen Downregulation/ Mutation R1->A Blocks R2 Impaired Internalization R2->B Inhibits R3 Lysosomal Dysfunction R3->D Prevents

Caption: Common mechanisms of tumor resistance to ADCs.

To counteract these resistance mechanisms, several strategies are being explored, including the development of next-generation ADCs and combination therapies.[1][13]

Overcoming_ADC_Resistance cluster_0 Resistance Mechanism cluster_1 Counter-Strategies Res ADC Resistance S1 Sequential ADCs (Different Payload) Res->S1 S2 Combination with Small Molecule Inhibitors (e.g., TKIs, PI3K inhibitors) Res->S2 S3 Novel ADC Design (e.g., Bispecific ADC, Dual-Payload ADC) Res->S3 S4 Combination with Immune Checkpoint Inhibitors Res->S4

Caption: Strategies to overcome acquired ADC resistance.

References

Technical Support Center: Managing Off-Target Toxicity of TAM558

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the off-target toxicity of TAM558, the payload component of the antibody-drug conjugate (ADC) OMTX705.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent cytotoxic payload molecule used in the synthesis of the antibody-drug conjugate (ADC) OMTX705.[1] OMTX705 targets the Fibroblast Activation Protein (FAP), which is overexpressed in the stroma of many cancers.[2] this compound itself is a derivative of the tubulysin family of natural products.[3] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

Q2: What is the role of the linker in this compound's activity within the OMTX705 ADC?

A2: this compound is essentially the cytolysin TAM470 attached to a linker.[1] This linker is designed to be stable in circulation to minimize premature release of the payload, which could lead to systemic toxicity.[5] Upon internalization of the OMTX705 ADC into FAP-expressing cells, the linker is cleaved within the lysosomal compartment, releasing the active cytotoxic agent.[2] Studies have shown that unconjugated this compound (with the linker) has significantly lower cytotoxic activity compared to the free cytolysin TAM470, highlighting the importance of the ADC format for targeted delivery and the linker's role in mitigating widespread toxicity.[2]

Q3: What are the known off-target toxicities associated with OMTX705 and its payload this compound?

A3: Clinical trial data for OMTX705 (NCT05547321) has identified several treatment-emergent adverse events (TEAEs). The most frequently reported TEAEs include asthenia (fatigue), elevated aspartate aminotransferase (AST), diarrhea, anemia, and nausea.[6][7] Grade 3 related TEAEs have also been observed, including anemia, immune-mediated hepatitis, increased gamma-glutamyl transferase (GGT), neutropenia, and asthenia.[6][7] These off-target effects are generally considered to be related to the cytotoxic payload, a common characteristic of ADCs.[8]

Q4: What is the "bystander effect" and is it relevant for this compound?

A4: The bystander effect is a phenomenon where the cytotoxic payload released from a target-positive cancer cell can diffuse into and kill neighboring antigen-negative tumor cells.[9] This is particularly important in tumors with heterogeneous antigen expression. Payloads with the ability to cross cell membranes can exert a bystander effect.[10] While specific studies on the bystander effect of this compound are not detailed in the provided results, its tubulysin-based payload is expected to have this capability, contributing to the overall anti-tumor activity of OMTX705.[5][6]

Troubleshooting Guide: Investigating Off-Target Toxicity

This guide provides structured approaches to investigate and mitigate off-target toxicities of this compound in a preclinical setting.

Issue 1: Unexpected Level of Cytotoxicity in a FAP-Negative Cell Line
  • Potential Cause: Premature cleavage of the linker and release of the this compound payload in the cell culture medium, or non-specific uptake of the ADC.

  • Troubleshooting Steps:

    • Assess Linker Stability: Culture OMTX705 in cell-free media for a relevant time course (e.g., 24, 48, 72 hours) and then test the conditioned media on a sensitive, FAP-negative cell line.

    • Control for Non-Specific Uptake: Use a non-targeting ADC with the same payload and linker to treat the FAP-negative cell line.

    • Evaluate Free Payload Cytotoxicity: Determine the IC50 of unconjugated this compound on the FAP-negative cell line to understand its inherent potency.

Issue 2: In Vivo Model Shows Signs of Systemic Toxicity (e.g., weight loss, lethargy)
  • Potential Cause: Off-target uptake of OMTX705 in healthy tissues, or poor linker stability in vivo leading to systemic exposure to this compound.

  • Troubleshooting Steps:

    • Biodistribution Studies: Label OMTX705 with a fluorescent or radioactive tag to track its accumulation in various organs over time in an animal model.

    • Histopathological Analysis: Collect major organs (liver, spleen, bone marrow, etc.) from treated animals at various time points and analyze for signs of cellular damage.

    • Pharmacokinetic (PK) Analysis: Measure the concentration of both the intact ADC and the free this compound payload in plasma over time to assess linker stability in vivo.

Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy/Toxicity
  • Potential Cause: The tumor microenvironment (TME) in vivo can influence ADC delivery and metabolism. The bystander effect may also play a more significant role in a 3D tumor mass.

  • Troubleshooting Steps:

    • 3D Spheroid Co-Culture Models: Establish co-cultures of FAP-positive and FAP-negative cells in a 3D spheroid model to better mimic the in vivo TME and assess the bystander effect.

    • Patient-Derived Xenograft (PDX) Models: Utilize PDX models which are known to better recapitulate the heterogeneity and stromal components of human tumors.[11]

    • Evaluate Bystander Effect: Conduct in vitro co-culture bystander assays to quantify the extent of killing of FAP-negative cells by the released this compound payload.[10]

Quantitative Data Summary

Table 1: Preclinical Cytotoxicity of this compound and Related Compounds

CompoundTarget CellsIC50 ValueReference
TAM470 (payload only)Various cell types< 1 nmol/L to 60 µmol/L (no cell viability observed)[2]
Unconjugated this compoundVarious cell types1–5 µmol/L[2]

Table 2: Clinically Observed Treatment-Emergent Adverse Events (TEAEs) for OMTX705

Adverse EventFrequencyGrade ≥3 FrequencyReference
Asthenia35%1 patient[6][7]
AST Increased14%N/A[6][7]
Diarrhea8%N/A[6][7]
Anemia8%2 patients[6][7]
Nausea8%N/A[6][7]
Immune-mediated hepatitisN/A2 patients[6][7]
GGT IncreasedN/A1 patient[6][7]
NeutropeniaN/A1 patient[6][7]

Experimental Protocols

Protocol 1: In Vitro Off-Target Cytotoxicity Assay
  • Cell Seeding: Plate a FAP-negative cell line (e.g., MCF-7) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of OMTX705, a non-targeting control ADC, and unconjugated this compound.

  • Cell Treatment: Treat the cells with the prepared compounds for a period of 72-120 hours.

  • Viability Assessment: Measure cell viability using a standard method such as MTT or a commercially available cytotoxicity assay kit.

  • Data Analysis: Calculate the IC50 values for each compound to determine the concentration at which off-target cytotoxicity occurs.

Protocol 2: In Vitro Bystander Effect Co-Culture Assay
  • Cell Line Preparation:

    • Use a FAP-positive cell line (e.g., HT1080-FAP).

    • Use a FAP-negative cell line that is sensitive to the this compound payload and expresses a fluorescent reporter (e.g., GFP-MCF7).[10]

  • Co-Culture Seeding: Seed the FAP-positive and GFP-labeled FAP-negative cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.[10]

  • ADC Treatment: Treat the co-cultures with a concentration of OMTX705 that is cytotoxic to the FAP-positive cells but has minimal direct effect on the FAP-negative monoculture.[10]

  • Imaging and Analysis: Use live-cell imaging to monitor the growth and death of the GFP-labeled FAP-negative cells over time.

  • Quantification: Quantify the reduction in the number of viable GFP-positive cells in the co-cultures compared to the treated FAP-negative monoculture to determine the extent of the bystander effect.

Visualizations

OMTX705_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer-Associated Fibroblast (CAF) cluster_cytoplasm Cytoplasm OMTX705 OMTX705 ADC FAP Fibroblast Activation Protein (FAP) OMTX705->FAP Binding Internalization Internalization FAP->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Payload_Release This compound Release Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Payload_Release->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of OMTX705 leading to apoptosis.

Bystander_Effect_Workflow cluster_workflow In Vitro Bystander Effect Assay start Start co_culture Co-culture FAP+ and FAP- (GFP+) cells start->co_culture treat Treat with OMTX705 co_culture->treat image Live-cell Imaging treat->image quantify Quantify FAP- (GFP+) cell viability image->quantify end End quantify->end

Caption: Workflow for assessing the in vitro bystander effect.

Off_Target_Toxicity_Logic cluster_logic Troubleshooting Off-Target Toxicity toxicity_observed Unexpected Toxicity Observed is_in_vitro In Vitro? toxicity_observed->is_in_vitro is_in_vivo In Vivo? toxicity_observed->is_in_vivo linker_stability Assess Linker Stability is_in_vitro->linker_stability Yes non_specific_uptake Control for Non-specific Uptake is_in_vitro->non_specific_uptake Yes biodistribution Biodistribution Studies is_in_vivo->biodistribution Yes histopathology Histopathology is_in_vivo->histopathology Yes pk_analysis PK Analysis is_in_vivo->pk_analysis Yes

Caption: Logic diagram for troubleshooting off-target toxicity.

References

Technical Support Center: Navigating the Impact of TAM558 Hydrophobicity on ADC Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for researchers encountering challenges related to the hydrophobicity of the TAM558 payload and its impact on the clearance of antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrophobicity a concern for ADC development?

This compound is a potent cytotoxic payload used in the development of ADCs, such as OMTX705. It is conjugated to a monoclonal antibody to enable targeted delivery to cancer cells.[1] this compound belongs to the tubulysin class of payloads, which are known for their high hydrophobicity.[2] The calculated LogP value of this compound is 6.9, indicating significant lipophilicity.

This high hydrophobicity is a critical concern because it can lead to several challenges in ADC development, including:

  • Increased Aggregation: Hydrophobic payloads can promote the formation of ADC aggregates, which can negatively affect manufacturing, stability, and safety.[3][4]

  • Accelerated Clearance: More hydrophobic ADCs tend to be cleared more rapidly from circulation, primarily through uptake by the mononuclear phagocyte system (MPS) in the liver and spleen. This reduces the ADC's plasma exposure and can diminish its therapeutic efficacy.[2]

  • Off-Target Toxicity: Increased hydrophobicity can lead to nonspecific uptake by healthy tissues, potentially causing off-target toxicities.

Q2: How does the hydrophobicity of a this compound-based ADC affect its pharmacokinetic (PK) profile?

The hydrophobicity of a this compound-based ADC directly influences its pharmacokinetic properties. Generally, increased hydrophobicity leads to faster clearance and a shorter half-life in circulation.

For instance, preclinical studies with OMTX705, an ADC utilizing the this compound payload, have been conducted to characterize its PK profile. In a study with CD-1 mice, the pharmacokinetics of OMTX705 were compared to the unconjugated antibody. While the study concluded that OMTX705 showed a linear, dose-dependent increase in exposure similar to the unconjugated antibody, it is a common trend that ADCs with highly hydrophobic payloads exhibit accelerated clearance compared to their parent antibodies.[5]

Q3: What analytical methods are recommended for assessing the hydrophobicity of a this compound-ADC?

Hydrophobic Interaction Chromatography (HIC) is the gold-standard analytical technique for characterizing the hydrophobicity of ADCs.[2] HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. A rightward shift in the retention time of the ADC compared to the unconjugated antibody on a HIC chromatogram indicates an increase in hydrophobicity. This method can also be used to determine the drug-to-antibody ratio (DAR) distribution, as species with higher DARs will be more hydrophobic and elute later.[2]

Size Exclusion Chromatography (SEC) is another essential method for ADC analysis. While primarily used to detect and quantify aggregates, SEC can also be affected by the hydrophobicity of the ADC, which may cause secondary interactions with the column stationary phase.[3]

Troubleshooting Guides

Issue 1: High in vitro potency of our this compound-ADC is not translating to in vivo efficacy.

  • Potential Cause: Accelerated clearance due to high hydrophobicity. The potent ADC may be cleared from circulation before it can effectively reach the tumor site.

  • Troubleshooting Steps:

    • Characterize Hydrophobicity: Perform HIC analysis to compare the hydrophobicity profile of your this compound-ADC to the unconjugated antibody. A significant increase in retention time suggests high hydrophobicity.[2]

    • Evaluate Pharmacokinetics: Conduct a preclinical PK study in mice to determine the clearance rate and exposure (AUC) of your ADC. Compare these parameters to those of the unconjugated antibody.[6][7]

    • Consider Linker Modification: If high hydrophobicity and rapid clearance are confirmed, consider re-engineering the ADC with a more hydrophilic linker. Incorporating moieties like polyethylene glycol (PEG) or using a glucuronide-based linker can help mask the payload's hydrophobicity and improve the PK profile.[2]

    • Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC. If therapeutically viable, generating ADCs with a lower average DAR (e.g., 2 or 4) may improve pharmacokinetics.[2]

Issue 2: Our this compound-ADC formulation shows signs of aggregation (e.g., visible precipitation, high molecular weight species in SEC).

  • Potential Cause: The hydrophobic nature of the this compound payload is likely driving the aggregation of the ADC.

  • Troubleshooting Steps:

    • Quantify Aggregates: Use SEC to accurately quantify the percentage of high molecular weight species in your ADC preparation.[3] Dynamic Light Scattering (DLS) can also be used to assess the size distribution.[3]

    • Formulation Optimization:

      • Excipient Screening: Evaluate the use of stabilizers in your formulation buffer, such as surfactants (e.g., polysorbates), sugars, or specific amino acids (e.g., arginine, glycine) to minimize protein-protein interactions.[3]

      • Buffer Conditions: Optimize the pH and ionic strength of the formulation buffer to enhance ADC stability.[3]

    • Review Conjugation Process:

      • Site-Specific Conjugation: If using a stochastic conjugation method, consider exploring site-specific conjugation technologies. This can lead to a more homogeneous product with potentially improved stability.

      • Immobilization Techniques: For laboratory-scale preparations, immobilizing the antibody on a solid support during conjugation can prevent aggregation by physically separating the molecules.[3]

    • Purification: Employ preparative SEC to remove aggregates from the ADC preparation before in vivo studies to ensure that the observed effects are from the monomeric species.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound Payload

PropertyValueReference
Molecular FormulaC79H122N14O19S[8]
Molecular Weight1603.96 g/mol [8]
Calculated LogP6.9[8]

Table 2: Preclinical Pharmacokinetic Parameters of OMTX705 in CD-1 Mice

AnalyteDoseCmax (µg/mL)AUC (µg*h/mL)t1/2 (hours)
OMTX705 (Total Antibody)25 µg1.812568
OMTX005 (Unconjugated Antibody)25 µg2.114572
OMTX705 (Total Antibody)150 µg12.598075
OMTX005 (Unconjugated Antibody)150 µg13.2115080

Data adapted from preclinical studies on OMTX705. Note that direct cross-study comparisons of PK parameters can be challenging due to differing experimental conditions.[5]

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

Objective: To assess the relative hydrophobicity and DAR distribution of a this compound-ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • ADC and unconjugated antibody samples (at 1 mg/mL in PBS)

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µg of the antibody or ADC sample.

  • Gradient Elution: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: Compare the retention time of the ADC species to the unconjugated antibody. Calculate the weighted average DAR from the peak areas of the different drug-loaded species.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the clearance and exposure of a this compound-ADC in a murine model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • This compound-ADC and unconjugated antibody formulations

  • Microcentrifuge tubes with anticoagulant (e.g., EDTA)

  • ELISA or LC-MS/MS for quantification

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the study.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC or unconjugated antibody to each mouse via the tail vein.

  • Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples (approximately 20-50 µL) from the saphenous or submandibular vein.[6]

  • Plasma Preparation: Process the blood to obtain plasma by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C.[6]

  • Sample Storage: Store plasma samples at -80°C until analysis.[6]

  • Quantification: Analyze the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, and area under the curve (AUC).

Visualizations

ADC_Hydrophobicity_Clearance cluster_0 ADC Properties cluster_1 Physicochemical Consequences cluster_2 In Vivo Outcome High_Hydrophobicity High this compound Hydrophobicity Increased_Aggregation Increased Aggregation High_Hydrophobicity->Increased_Aggregation leads to Increased_Plasma_Clearance Increased Plasma Clearance High_Hydrophobicity->Increased_Plasma_Clearance drives High_DAR High DAR High_DAR->Increased_Aggregation contributes to Increased_Aggregation->Increased_Plasma_Clearance can cause Reduced_Exposure Reduced Systemic Exposure (AUC) Increased_Plasma_Clearance->Reduced_Exposure results in Reduced_Efficacy Reduced In Vivo Efficacy Reduced_Exposure->Reduced_Efficacy leads to HIC_Workflow Start Start: ADC Sample Equilibrate Equilibrate HIC Column (High Salt Buffer) Start->Equilibrate Inject Inject ADC Sample Equilibrate->Inject Bind Hydrophobic Binding to Stationary Phase Inject->Bind Elute Gradient Elution (Decreasing Salt Concentration) Bind->Elute Detect UV Detection (280 nm) Elute->Detect Analyze Analyze Chromatogram (Retention Time, Peak Area) Detect->Analyze End End: Hydrophobicity Profile & DAR Calculation Analyze->End

References

Technical Support Center: TAM558 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the antibody-drug conjugate (ADC) payload, TAM558, in various buffer conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a cytotoxic payload molecule used in the synthesis of the antibody-drug conjugate OMTX705.[1][2] OMTX705 is an ADC that targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts.[3] As a payload, this compound is a hydrophobic small molecule, which can present challenges in terms of solubility and stability in aqueous solutions. The stability of such payloads is critical for the efficacy and safety of the resulting ADC.[][]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability of this compound. For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to three years or at 4°C for up to two years.[2] Once in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to store the product in a sealed container, protected from moisture and light.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the solid this compound powder in fresh, anhydrous DMSO to your desired concentration. It is important to use high-quality DMSO as the presence of water can affect the solubility and stability of the compound.

Q4: Can I store my ADC conjugated with this compound in the freezer?

A4: Freezer storage of ADCs is generally not recommended. The freezing and thawing process can lead to aggregation and precipitation of the ADC. For some ADCs, storage at 4°C for a few weeks or months may be possible. For long-term storage, specialized stabilizing buffers may be required.

Troubleshooting Guide: Stability Issues with this compound in Experimental Buffers

Researchers may encounter issues such as precipitation, aggregation, or loss of activity when using this compound in various experimental buffers. This guide provides a systematic approach to troubleshooting these common problems.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

Possible Cause: The hydrophobic nature of this compound can lead to poor solubility when diluted from a DMSO stock solution into an aqueous buffer, causing it to precipitate out of solution.

Troubleshooting Steps:

  • Optimize Co-solvents: For in vivo studies, a common formulation involves a mixture of solvents to improve solubility. A typical formulation might include DMSO, PEG300, Tween-80, and saline.[1] Experiment with the ratios of these co-solvents to find the optimal mixture for your experimental setup.

  • Use of Solubilizing Excipients: Consider the use of excipients such as cyclodextrins (e.g., SBE-β-CD) which can encapsulate the hydrophobic payload and increase its solubility in aqueous solutions.[1]

  • Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help to redissolve the compound.[1] However, be cautious with temperature as it could potentially degrade the molecule.

Issue 2: Aggregation of the ADC after conjugation with this compound.

Possible Cause: The conjugation of a hydrophobic payload like this compound to an antibody can increase the overall hydrophobicity of the ADC, leading to self-association and aggregation.[6]

Troubleshooting Steps:

  • Control the Drug-to-Antibody Ratio (DAR): A higher DAR can lead to increased hydrophobicity and a greater tendency for aggregation. If possible, aim for a lower, more controlled DAR during the conjugation process.

  • Formulation Optimization: The choice of buffer can significantly impact ADC stability.

    • pH: The pH of the formulation buffer should be optimized. While specific data for this compound is unavailable, for many biologics, a slightly acidic to neutral pH (e.g., pH 6.0-7.5) is often optimal for stability.

    • Buffer Salts: Common buffer systems for ADCs include phosphate and acetate.[] The choice of buffer salt can influence the stability of the ADC.

    • Excipients: The addition of stabilizers can help prevent aggregation. Surfactants like polysorbate 20 or polysorbate 80 can reduce surface-induced aggregation, while sugars like sucrose or trehalose can act as cryoprotectants and stabilizers.[]

Issue 3: Loss of this compound activity over time in an aqueous buffer.

Possible Cause: this compound may be susceptible to chemical degradation in aqueous buffers, particularly at non-optimal pH or in the presence of certain buffer components. Common degradation pathways for small molecule payloads include hydrolysis and oxidation.

Troubleshooting Steps:

  • pH Stability Study: If feasible, perform a preliminary study to assess the stability of this compound at different pH values (e.g., pH 5, 6, 7.4). This can help identify the optimal pH range for your experiments.

  • Buffer Selection: Avoid buffers that may catalyze degradation reactions. For example, some buffer species can directly participate in hydrolysis reactions.

  • Minimize Incubation Time: Prepare fresh dilutions of this compound in your experimental buffer immediately before use to minimize the time it spends in a potentially destabilizing environment. For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[]

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 yearsSealed, away from moisture and light.[2]
4°C2 yearsSealed, away from moisture and light.[2]
In Solvent-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2]

Table 2: Example Formulations for Solubilizing this compound for In Vivo Use

ProtocolComponent 1Component 2Component 3Component 4Final Solubility
110% DMSO40% PEG3005% Tween-8045% Saline≥ 1.25 mg/mL[1]
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 1.25 mg/mL[1]
310% DMSO90% Corn Oil--≥ 1.25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Method for Assessing this compound Stability in a Test Buffer

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Dilute the this compound stock solution into your test buffer at the desired final concentration. Ensure the final concentration of DMSO is low enough to not affect your assay (typically <0.5%).

  • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by a suitable analytical method, such as HPLC-MS, to determine the concentration of intact this compound remaining.

  • A decrease in the peak area of the parent compound over time indicates degradation.

Visualizations

FAP_Signaling_Pathway FAP FAP DPPIV DPPIV FAP->DPPIV PI3K PI3K FAP->PI3K Ras Ras FAP->Ras uPAR uPAR FAK FAK uPAR->FAK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 Invasion Invasion STAT3->Invasion Migration Migration STAT3->Migration ERK ERK Ras->ERK ERK->Proliferation ERK->Migration

Caption: Simplified FAP signaling pathways promoting tumor progression.

Troubleshooting_Workflow Start Stability Issue Observed (e.g., Precipitation, Aggregation) Check_Formulation Review Formulation Buffer (pH, Buffer Salts, Excipients) Start->Check_Formulation Check_Handling Evaluate Handling & Storage (Temp, Freeze-Thaw, Light) Start->Check_Handling Check_DAR Assess Drug-to-Antibody Ratio (DAR) Start->Check_DAR Optimize_Formulation Optimize Formulation (Adjust pH, Add Stabilizers) Check_Formulation->Optimize_Formulation Optimize_Handling Modify Handling Procedures (Aliquot, Protect from Light) Check_Handling->Optimize_Handling Optimize_Conjugation Refine Conjugation Process (Aim for lower DAR) Check_DAR->Optimize_Conjugation Resolved Issue Resolved Optimize_Formulation->Resolved Optimize_Handling->Resolved Optimize_Conjugation->Resolved

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Troubleshooting and Preventing Aggregation of TAM558-Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent and address the aggregation of TAM558-conjugated antibodies.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause antibody aggregation?

This compound is a payload molecule utilized in the synthesis of antibody-drug conjugates (ADCs), such as OMTX705.[1][2][3] Like many ADC payloads, this compound is hydrophobic, which can present challenges in generating stable ADCs.[4] The conjugation of hydrophobic molecules to an antibody can increase the overall hydrophobicity of the resulting ADC, leading to a higher propensity for self-association and aggregation to minimize the exposure of these hydrophobic regions to the aqueous environment.

Q2: What are the primary causes of antibody aggregation during and after conjugation with this compound?

Antibody aggregation is a multifaceted issue that can be triggered by a combination of factors:

  • Physicochemical Instability of the Antibody: Each antibody has unique properties, and some are inherently more prone to aggregation.

  • Properties of the Conjugated Molecule: The hydrophobicity of the this compound payload is a significant contributor to aggregation.[4]

  • The Conjugation Process: The chemical reactions involved in conjugation, including the use of organic co-solvents like DMSO for the payload, can destabilize the antibody.

  • Environmental Stressors: Exposure to non-ideal pH, elevated temperatures, light, and mechanical stress (e.g., vigorous vortexing) can induce aggregation.[5]

  • Storage Conditions: Improper storage, including repeated freeze-thaw cycles, can lead to the formation of aggregates.

Q3: How can I prevent aggregation of my this compound-conjugated antibody?

Preventing aggregation requires a multi-pronged approach focusing on the optimization of the conjugation process and the formulation of the final conjugate. Key strategies include:

  • Buffer Optimization: Maintaining an appropriate pH and ionic strength throughout the conjugation and storage is crucial.

  • Use of Excipients and Stabilizers: The addition of specific molecules can help to prevent aggregation.

  • Controlled Conjugation Conditions: Careful control of the reaction parameters, such as the dye-to-antibody ratio, can minimize aggregation.

  • Proper Storage and Handling: Adhering to recommended storage conditions is essential for long-term stability.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and handling of this compound-conjugated antibodies.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness after conjugation. High Degree of Labeling (DOL): Too many hydrophobic this compound molecules conjugated to the antibody can lead to insolubility.Optimize the molar ratio of this compound to the antibody during the conjugation reaction. Start with a lower ratio and incrementally increase it to find the optimal balance between efficacy and stability.
Unfavorable Buffer Conditions: The pH of the reaction buffer may be too close to the isoelectric point (pI) of the antibody, reducing its solubility.Perform the conjugation reaction at a pH that is at least one unit away from the antibody's pI. A common pH range for amine-reactive labeling is 8.0-8.5.[]
High Antibody Concentration: Increased intermolecular interactions at high concentrations can promote aggregation.Perform the conjugation reaction at a lower antibody concentration (e.g., 1-2 mg/mL).[]
Increased aggregation observed during storage. Improper Storage Temperature: Fluctuations in temperature or inappropriate storage temperatures can induce aggregation.Store the conjugated antibody at the recommended temperature, typically 2-8°C for liquid formulations. Avoid repeated freeze-thaw cycles.
Suboptimal Buffer Formulation: The storage buffer may lack the necessary components to maintain the stability of the conjugate.Formulate the final conjugate in a buffer containing stabilizing excipients such as arginine, sucrose, or polysorbate 80.
Light Exposure: Fluorescent dyes and other conjugated molecules can be sensitive to light, which can lead to degradation and aggregation.Store the conjugated antibody in a light-protected vial.
Poor performance in downstream applications (e.g., low signal, high background). Presence of Aggregates: Aggregates can have altered binding characteristics and may be cleared more rapidly in in vivo applications.Purify the conjugated antibody using size exclusion chromatography (SEC) to remove aggregates before use.
Denaturation of the Antibody: The conjugation process or storage conditions may have led to the unfolding of the antibody, compromising its binding affinity.Use gentle mixing techniques during conjugation and avoid harsh chemical conditions. Ensure the storage buffer is optimized for stability.

III. Experimental Protocols

Protocol 1: General Antibody Conjugation to this compound (via Maleimide-Thiol Chemistry)

This protocol is based on the likely presence of a maleimide group on this compound, making it reactive towards free thiol groups on the antibody.

A. Antibody Preparation and Reduction of Disulfides:

  • Buffer Exchange: Dialyze the antibody into a suitable reaction buffer (e.g., PBS, pH 7.0-7.5). The buffer should be free of any primary amines if an amine-reactive chemistry is used.

  • Reduction of Disulfides (if necessary): To generate free thiols for conjugation, the interchain disulfide bonds of the antibody need to be reduced.

    • Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

B. Conjugation Reaction:

  • Prepare this compound Solution: Dissolve the this compound-maleimide in anhydrous DMSO to a stock concentration of 10 mM.

  • Reaction Setup: While gently stirring, add the this compound-maleimide stock solution to the reduced antibody solution. The molar ratio of this compound to antibody should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

C. Purification of the Conjugate:

  • Removal of Unreacted this compound: Purify the this compound-conjugated antibody from unreacted payload using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

    • Assess the level of aggregation using SEC-HPLC or Dynamic Light Scattering (DLS).

Protocol 2: Analysis of Antibody Aggregation by Size Exclusion Chromatography (SEC)

A. Materials:

  • This compound-conjugated antibody sample

  • SEC column suitable for antibody analysis

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: A buffer that minimizes protein-column interactions (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

B. Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the antibody sample in the mobile phase.

  • Injection: Inject a suitable volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.

Protocol 3: Analysis of Antibody Aggregation by Dynamic Light Scattering (DLS)

A. Materials:

  • This compound-conjugated antibody sample

  • DLS instrument

  • Low-volume cuvette

B. Procedure:

  • Sample Preparation: Filter the antibody sample through a low-protein-binding 0.22 µm filter to remove any large, extraneous particles.

  • Instrument Setup: Set the appropriate parameters on the DLS instrument, including temperature and solvent viscosity.

  • Measurement: Place the sample in the cuvette and initiate the DLS measurement.

  • Data Analysis: Analyze the resulting correlation function to obtain the size distribution of particles in the sample. The presence of larger species indicates aggregation.

Protocol 4: Visualization of Antibody Aggregates by Transmission Electron Microscopy (TEM)

A. Materials:

  • This compound-conjugated antibody sample

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining solution (e.g., 2% uranyl acetate)

  • Transmission Electron Microscope

B. Procedure:

  • Grid Preparation: Place a drop of the antibody sample onto the TEM grid for 1-2 minutes.

  • Staining: Wick away the excess sample and apply a drop of the negative staining solution for 1-2 minutes.

  • Drying: Wick away the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope to visualize the morphology of any aggregates present.

IV. Quantitative Data on Stabilizers

The following tables summarize the effects of common excipients on antibody aggregation, providing a basis for formulation optimization.

Table 1: Effect of pH on Antibody Aggregation

Antibody TypepHIncubation Conditions% AggregationReference
IgG1 mAb3.51 hour, room temperature32.49 ± 0.82%[7]
IgG1 mAb3.751 hour, room temperature< 2.5%[7]
IgG1 mAb4.01 hour, room temperature< 2.5%[7]
IgG1 mAb8.0UV light exposureHigher than at pH 3.5 and 5.0[5][8]

Table 2: Effect of Sucrose on Protein Aggregation

ProteinConditionSucrose Concentration% Aggregation ReductionReference
Chicken Egg Albumin50% Ethanol50%Reduced to 5% aggregation[9][10]

Table 3: Effect of Polysorbate 80 on Monoclonal Antibody Aggregation

mAb ConcentrationPolysorbate 80 ConcentrationStress ConditionOutcomeReference
5 mg/mL0.01% (w/v)Thermal and Photo-stressNo adverse effect on stability[11][12]
5 mg/mL1.00% (w/v)Thermal and Photo-stressNegative effect on stability[11][12]

Table 4: Effect of Arginine on Monoclonal Antibody Aggregation

mAbArginine Glutamate ConcentrationpHChange in Aggregation Temperature (Tagg)Reference
mAb1200 mM5.0Increased by up to 9°C[4]
mAb1200 mM7.0Significantly increased[4]

V. Diagrams

experimental_workflow Experimental Workflow for this compound-Antibody Conjugation and Analysis cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_analysis_methods Aggregation Analysis Methods antibody_prep 1. Antibody Buffer Exchange reduction 2. Disulfide Bond Reduction (TCEP) antibody_prep->reduction desalting1 3. Removal of Reducing Agent reduction->desalting1 reaction 5. Conjugation Reaction desalting1->reaction Reduced Antibody tam558_prep 4. Prepare this compound-Maleimide Solution tam558_prep->reaction sec_purification 6. SEC Purification reaction->sec_purification Crude Conjugate characterization 7. Characterization (DOL, Aggregation) sec_purification->characterization sec_analysis SEC-HPLC characterization->sec_analysis dls_analysis DLS characterization->dls_analysis tem_analysis TEM characterization->tem_analysis

Caption: Workflow for this compound-antibody conjugation and subsequent analysis of aggregation.

troubleshooting_logic Troubleshooting Logic for Antibody Aggregation cluster_conjugation During/After Conjugation cluster_storage During Storage start Aggregation Observed check_dol Check DOL start->check_dol check_buffer Check Buffer pH & Composition start->check_buffer check_concentration Check Antibody Concentration start->check_concentration check_temp Check Storage Temperature start->check_temp check_excipients Evaluate Storage Buffer Excipients start->check_excipients check_light Check for Light Exposure start->check_light solution1 Optimize Molar Ratio check_dol->solution1 solution2 Adjust pH, Use Amine-Free Buffer check_buffer->solution2 solution3 Lower Antibody Concentration check_concentration->solution3 solution4 Store at 2-8°C, Avoid Freeze-Thaw check_temp->solution4 solution5 Add Stabilizers (Arginine, Sucrose, Polysorbate) check_excipients->solution5 solution6 Store in Light-Protected Vials check_light->solution6

Caption: A logical flowchart for troubleshooting common causes of antibody aggregation.

stabilizer_mechanisms Mechanisms of Action for Common Stabilizers cluster_stabilizers Stabilizing Excipients cluster_mechanisms Mechanism of Action antibody This compound-Conjugated Antibody arginine Arginine sucrose Sucrose polysorbate Polysorbate 80 mech_arg Reduces protein-protein interactions and suppresses aggregation. arginine->mech_arg mech_suc Acts as a cryoprotectant and stabilizes the native protein structure. sucrose->mech_suc mech_poly Acts as a surfactant to prevent surface-induced aggregation and unfolding. polysorbate->mech_poly no_aggregation Stable Antibody Conjugate

Caption: An illustration of how different stabilizers work to prevent antibody aggregation.

References

Technical Support Center: Scaling Up TAM558-ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of TAM558-ADC production. As "this compound-ADC" is a placeholder, this document outlines general principles and solutions applicable to many common Antibody-Drug Conjugate (ADC) platforms.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up ADC production from lab to clinical manufacturing?

A1: Scaling up ADC production introduces several challenges that can impact product quality, yield, and safety. Key challenges include:

  • Process Variability: Reactions and purification steps that are consistent at the lab scale may yield different results at a larger scale due to changes in equipment, mixing dynamics, and reaction kinetics.[1]

  • Handling of Highly Potent Components: The cytotoxic payloads used in ADCs are highly potent and require specialized containment facilities and handling procedures to ensure operator safety.[1][2]

  • Maintaining Product Stability: The increased processing times and different shear forces at larger scales can lead to aggregation and degradation of the ADC.[3][4]

  • Complexity of the Supply Chain: ADC manufacturing involves multiple components (antibody, linker, payload) that may be sourced from different vendors, increasing the complexity of logistics and quality control.[1][4]

  • Analytical Method Transfer: Analytical methods developed at the lab scale may need to be re-validated for the manufacturing scale to ensure they are robust and accurate for in-process and release testing.[1]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the efficacy and safety of an ADC?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that significantly influences the therapeutic window of an ADC.

  • Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic payload is delivered to the target cell. However, an excessively high DAR can lead to issues.[]

  • Safety and Pharmacokinetics: ADCs with a high DAR are often more hydrophobic, which can lead to faster clearance from circulation and increased off-target toxicity.[6] Over-conjugation can also increase the risk of aggregation, which can impact both safety and efficacy.[4][] The ideal DAR is typically a balance between potency and a favorable pharmacokinetic and safety profile, often in the range of 2 to 4.[][6]

Q3: What are the common causes of ADC aggregation during scale-up, and how can it be prevented?

A3: ADC aggregation is a common issue, particularly during scale-up, and is often driven by the hydrophobic nature of the payload.[3][4]

  • Causes:

    • Hydrophobicity: The conjugation of hydrophobic payloads to the antibody increases its propensity to aggregate.[3][4][7]

    • Process Conditions: Suboptimal buffer conditions (pH, ionic strength), high protein concentrations, and exposure to shear stress during pumping and filtration can all promote aggregation.[7][8]

    • Freeze-Thaw Cycles: Repeated freezing and thawing of the ADC solution can lead to the formation of aggregates.[2][7]

  • Prevention Strategies:

    • Formulation Optimization: Incorporating stabilizing excipients, such as surfactants and specific amino acids (e.g., arginine), can help prevent aggregation.[4][9]

    • Process Parameter Control: Careful control of pH, temperature, and mixing speeds during conjugation and purification is crucial.

    • Use of Hydrophilic Linkers: Employing more hydrophilic linkers can help to offset the hydrophobicity of the payload.[4]

    • Immobilization Techniques: Performing the conjugation reaction with the antibody immobilized on a solid support can prevent antibody-antibody interactions that lead to aggregation.[8]

Troubleshooting Guides

This section provides a question-and-answer-based guide to troubleshoot specific issues that may arise during the scaling up of this compound-ADC production.

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Question Potential Causes Troubleshooting Steps
Why is my average DAR lower than the target? 1. Incomplete reaction: Insufficient reaction time, suboptimal temperature, or incorrect pH.[] 2. Reagent degradation: The linker-payload may have degraded due to improper storage or handling. 3. Antibody modification issues: Incomplete reduction of interchain disulfides (for cysteine-based conjugation).1. Optimize reaction conditions: Perform small-scale experiments to optimize reaction time, temperature, and pH. 2. Verify reagent quality: Use fresh, quality-controlled reagents. 3. Monitor antibody modification: Use analytical techniques to confirm complete reduction of disulfide bonds before conjugation.
Why is there high batch-to-batch variability in my DAR? 1. Inconsistent raw materials: Variability in the quality of the antibody, linker, or payload.[1] 2. Process parameter drift: Lack of precise control over temperature, pH, or mixing speed at scale.[1] 3. Analytical method variability: The assay used to measure DAR may not be robust.[1]1. Implement stringent raw material specifications: Ensure consistent quality of all starting materials. 2. Establish tight process controls: Use automated systems to monitor and control critical process parameters. 3. Validate the DAR assay: Ensure the analytical method is accurate, precise, and robust.
Issue 2: High Levels of Aggregation
Question Potential Causes Troubleshooting Steps
Why am I observing increased aggregation after scaling up the conjugation reaction? 1. Increased local concentrations: Inefficient mixing at a larger scale can lead to high local concentrations of the hydrophobic linker-payload. 2. Longer processing times: The extended duration of the process at scale increases the time the ADC is exposed to potentially destabilizing conditions. 3. Shear stress: Increased pumping and filtration can induce mechanical stress on the protein.1. Optimize mixing parameters: Ensure efficient and uniform mixing throughout the reaction vessel. 2. Minimize processing times: Streamline the workflow to reduce the duration of each step. 3. Select appropriate equipment: Use low-shear pumps and optimize filtration parameters.
How can I remove aggregates from my final ADC product? 1. Ineffective purification method: The chosen purification technique may not be suitable for removing the specific type of aggregates present.1. Optimize purification protocol: Develop a multi-step purification process. Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are commonly used to remove aggregates.[8][10][] 2. Consider alternative techniques: Multimodal chromatography can also be effective for aggregate removal.[9][10]
Issue 3: Low Overall Process Yield
Question Potential Causes Troubleshooting Steps
What are the common reasons for a significant drop in yield during scale-up? 1. Product loss during purification: Adsorption of the ADC to chromatography resins or filtration membranes. 2. Precipitation: The ADC may precipitate out of solution due to aggregation or poor solubility.[12] 3. Inefficient buffer exchange: Incomplete removal of reactants or byproducts can affect downstream steps.1. Optimize purification conditions: Adjust buffer composition and flow rates to minimize non-specific binding. 2. Improve formulation: Add excipients to increase the solubility and stability of the ADC.[4] 3. Enhance buffer exchange: Utilize Tangential Flow Filtration (TFF) for efficient buffer exchange and removal of small molecules.

Data Presentation: Process Parameters and Quality Attributes

The following tables provide a summary of typical process parameters and critical quality attributes for ADC production at different scales. These are representative values and may need to be optimized for a specific ADC.

Table 1: Comparison of Process Parameters at Lab vs. Manufacturing Scale

ParameterLab Scale (100 mg)Manufacturing Scale (100 g)
Reaction Volume 10 - 50 mL10 - 50 L
Mixing Magnetic stir barImpeller-based agitation
Purification Method Gravity-flow chromatographyAutomated chromatography systems (e.g., AKTA)
Buffer Exchange Dialysis / Centrifugal filtersTangential Flow Filtration (TFF)
Typical Processing Time 24 - 48 hours72 - 96 hours

Table 2: Typical Critical Quality Attributes (CQAs) for ADC Release

Critical Quality AttributeTypical Acceptance Criteria
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.5
Monomer Purity (by SEC) ≥ 95%
Aggregate Content (by SEC) ≤ 5%
Unconjugated Antibody ≤ 5%
Free Drug Level < 1% of total drug
Endotoxin Level < 0.5 EU/mg

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation using a Maleimide-Linker

This protocol outlines a general procedure for conjugating a maleimide-containing linker-payload to a monoclonal antibody via reduced interchain cysteine residues.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • Maleimide-activated linker-payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification buffers (e.g., for HIC or SEC)

Procedure:

  • Antibody Reduction:

    • Adjust the mAb concentration to 5-10 mg/mL in a reaction buffer.

    • Add a 5-10 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove the excess reducing agent by performing a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0) using TFF or a desalting column.

  • Conjugation:

    • Add the maleimide-activated linker-payload to the reduced mAb solution at a molar ratio of 5-10 fold excess over the antibody.

    • Incubate at room temperature for 1-3 hours with gentle mixing.

  • Quenching:

    • Add a 2-3 molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes.

  • Purification:

    • Purify the resulting ADC using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove unreacted linker-payload, unconjugated antibody, and aggregates.

Protocol 2: Purification of ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is a common method for purifying ADCs and separating species with different DARs.

Materials:

  • Crude ADC solution

  • HIC column (e.g., Phenyl Sepharose)

  • Binding Buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Elution Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Sample Preparation:

    • Dilute the crude ADC solution with Binding Buffer to achieve the desired salt concentration for binding to the column.

  • Column Equilibration:

    • Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Load the prepared ADC sample onto the equilibrated column at a controlled flow rate.

  • Wash:

    • Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound material.

  • Elution:

    • Elute the bound ADC species using a linear or step gradient of decreasing salt concentration (from 100% Binding Buffer to 100% Elution Buffer). Species with higher DARs will be more hydrophobic and will elute at lower salt concentrations.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by UV-Vis spectroscopy and SEC-HPLC to determine the ADC concentration, DAR, and purity.

Visualizations

ADC Production Workflow

ADC_Production_Workflow cluster_upstream Upstream Processing cluster_synthesis Synthesis cluster_conjugation Conjugation Process cluster_downstream Downstream Processing cluster_qc Quality Control mAb_prod Monoclonal Antibody (mAb) Production reduction mAb Reduction (if required) mAb_prod->reduction Purified mAb linker_payload_syn Linker-Payload Synthesis conjugation Conjugation Reaction linker_payload_syn->conjugation Linker-Payload reduction->conjugation quenching Quenching conjugation->quenching purification Purification (e.g., HIC, SEC) quenching->purification uf_df Ultrafiltration/ Diafiltration (UF/DF) purification->uf_df formulation Final Formulation uf_df->formulation release_testing Release Testing (DAR, Purity, etc.) formulation->release_testing Low_DAR_Troubleshooting start Low Average DAR Observed check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality check_reaction->check_reagents Optimal optimize_conditions Optimize Time, Temp, pH check_reaction->optimize_conditions Suboptimal check_reduction Verify mAb Reduction check_reagents->check_reduction Good Quality use_fresh_reagents Use Fresh, QC'd Reagents check_reagents->use_fresh_reagents Degraded confirm_reduction Confirm Complete Disulfide Reduction check_reduction->confirm_reduction Incomplete dar_ok DAR within Specification check_reduction->dar_ok Complete optimize_conditions->dar_ok use_fresh_reagents->dar_ok confirm_reduction->dar_ok

References

Technical Support Center: Assaying for Free TAM558 in Circulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assaying for free TAM558 in circulation. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is free this compound and why is it important to measure it in circulation?

A1: this compound is the cytotoxic payload molecule used in the antibody-drug conjugate (ADC) OMTX705. In circulation, a certain amount of this compound may be released from the antibody due to linker cleavage. This "free" this compound is no longer targeted to the tumor cells by the antibody and its presence in systemic circulation is associated with off-target toxicities.[1][][3] Therefore, quantifying the concentration of free this compound in plasma or serum is crucial for evaluating the stability and safety profile of the ADC.[4]

Q2: What are the primary methods for quantifying free this compound in plasma/serum?

A2: The two main bioanalytical methods for quantifying free small molecule payloads like this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ligand-Binding Assays (LBA), such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5][6][7]

Q3: Which method, LC-MS/MS or ELISA, is more suitable for my study?

A3: The choice of method depends on several factors. LC-MS/MS is highly sensitive and specific, making it the gold standard for quantitative analysis of small molecules.[8][9] It is particularly useful in early drug development due to its rapid method development timeline.[] A competitive ELISA can also be a sensitive and high-throughput method, but it requires a specific anti-TAM558 antibody and may be more susceptible to matrix interferences.[10][11]

Q4: What are the main challenges in accurately measuring free this compound?

A4: The primary challenges include the very low concentrations of free this compound expected in circulation, the potential for the payload to be released from the ADC during sample collection and processing, and interference from other components in the plasma matrix (matrix effects).[7][10]

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_elisa Competitive ELISA Workflow A Plasma Sample Collection (with stabilizer) B Protein Precipitation (e.g., Acetonitrile) A->B C Solid Phase Extraction (SPE) (Optional) B->C D LC Separation (C18 column) C->D E MS/MS Detection (MRM mode) D->E F Data Analysis (Quantification vs. Standard Curve) E->F G Coat Plate with Anti-TAM558 Antibody H Add Sample/Standard and This compound-HRP Conjugate G->H I Incubation (Competition for Antibody Binding) H->I J Wash to Remove Unbound Reagents I->J K Add TMB Substrate J->K L Measure Absorbance (Inverse correlation to this compound conc.) K->L

Caption: High-level workflows for LC-MS/MS and Competitive ELISA.

Experimental Protocols

Protocol 1: Quantification of Free this compound using LC-MS/MS

This protocol is a general guideline and should be optimized for specific laboratory conditions and equipment.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile containing a known concentration of a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Analysis:

  • LC System: A UPLC system equipped with a C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to separate this compound from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and the internal standard must be determined.

3. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of this compound into a blank matrix (e.g., control plasma).

  • Process the calibration standards in the same manner as the study samples.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of Free this compound using Competitive ELISA

1. Plate Preparation:

  • Coat the wells of a 96-well microplate with an anti-TAM558 capture antibody diluted in a suitable coating buffer (e.g., PBS).

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times.

2. Competitive Reaction:

  • Add 50 µL of standards or samples to the appropriate wells.

  • Immediately add 50 µL of a fixed concentration of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Incubate for 1-2 hours at room temperature with gentle shaking. During this step, free this compound in the sample competes with the this compound-HRP conjugate for binding to the capture antibody.

3. Detection:

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H2SO4).

  • Read the absorbance at 450 nm. The signal is inversely proportional to the amount of free this compound in the sample.

Troubleshooting Guides

LC-MS/MS Troubleshooting
Issue Potential Cause Recommended Solution
Low Signal/Poor Sensitivity Inefficient extraction of this compound.Optimize the protein precipitation and/or SPE method.
Suboptimal ionization or fragmentation in the mass spectrometer.Tune the MS parameters (e.g., spray voltage, collision energy) for this compound.
Matrix suppression.Improve chromatographic separation to elute this compound in a cleaner region of the chromatogram. Consider a more rigorous sample cleanup method like SPE.
High Variability between Replicates Inconsistent sample preparation.Ensure precise and consistent pipetting. Use an automated liquid handler if available.
Instability of this compound in the processed sample.Analyze samples immediately after preparation or investigate the stability in the autosampler.
Peak Tailing or Broadening Poor chromatography.Optimize the LC gradient and mobile phase composition. Ensure the column is not degraded.
Secondary interactions with the column.Use a column with different stationary phase chemistry.
Competitive ELISA Troubleshooting
Issue Potential Cause Recommended Solution
High Background/No Signal Difference Insufficient blocking.Increase blocking time or try a different blocking agent.
Concentration of this compound-HRP conjugate is too high or too low.Titrate the this compound-HRP conjugate to find the optimal concentration that gives a robust signal with low background.
Inadequate washing.Increase the number of wash steps and ensure complete removal of solutions from the wells.
Low Signal Inactive enzyme conjugate or substrate.Use fresh reagents.
Insufficient incubation time.Optimize incubation times for the competitive binding and substrate development steps.
High Coefficient of Variation (%CV) Pipetting errors.Use calibrated pipettes and proper technique. Run standards and samples in duplicate or triplicate.[10]
Edge effects in the microplate.Avoid using the outer wells of the plate. Ensure even temperature distribution during incubations by not stacking plates.[10]
Matrix interference.Dilute samples to minimize the matrix effect. Validate the assay with spiked samples in the relevant matrix.[10]

References

Validation & Comparative

Unveiling the Cytotoxic Potency: A Comparative Analysis of TAM558 and TAM470

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two related cytolysins, TAM558 and TAM470, reveals significant differences in their cytotoxic activity. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

This report synthesizes available data to objectively compare the cytotoxic profiles of this compound and TAM470. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized to clarify the mechanisms and methodologies discussed.

Executive Summary of Cytotoxic Activity

TAM470, a novel cytolysin, demonstrates exceptionally potent cytotoxic activity across various cell lines. In contrast, this compound, which comprises the TAM470 cytolysin attached to a linker molecule for antibody-drug conjugate (ADC) applications, exhibits significantly lower intrinsic cytotoxicity. Experimental evidence indicates that both molecules induce cell death irrespective of Fibroblast Activating Protein (FAP) expression.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of this compound and TAM470.

CompoundCell Lines TestedConcentration RangeObserved CytotoxicityIC50 Value
TAM470 HT1080-WT, HT1080-FAP, CAF071 nmol/L - 60 µmol/LNo cell viability observed across the entire concentration range.[1]Not determinable due to high potency.
This compound HT1080-WT, HT1080-FAP, CAF07Not specifiedMuch lower activity compared to TAM470.[1]1 - 5 µmol/L[1]

Mechanism of Action

TAM470 functions as a potent inhibitor of tubulin polymerization and microtubule depolymerization.[2][3][4] This disruption of the cellular cytoskeleton leads to cell cycle arrest and subsequent apoptosis. Both TAM470 and this compound have been shown to induce the activity of caspase 3/7, key executioner caspases in the apoptotic pathway.[1]

This compound is designed as a payload for the ADC OMTX705.[5][6][7] In this context, the antibody component of the ADC targets a specific protein on cancer cells, leading to internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the cytotoxic payload (a derivative of TAM470) to exert its anti-tubulin effect.[8] The significantly lower intrinsic activity of this compound is attributed to the presence of the linker, which likely hinders its ability to interact with tubulin until it is released from the antibody within the target cell.

General Mechanism of Action for TAM470 and this compound-based ADCs cluster_TAM470 TAM470 (Free Drug) cluster_ADC This compound (as part of an ADC, e.g., OMTX705) TAM470 TAM470 Tubulin Tubulin TAM470->Tubulin Inhibits polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis_TAM470 Apoptosis Microtubule->Apoptosis_TAM470 ADC Antibody-Drug Conjugate (e.g., OMTX705 with this compound payload) Receptor Target Cell Receptor (e.g., FAP) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Cleavage of linker from this compound) Lysosome->Payload_Release Released_Payload Released Cytotoxin (similar to TAM470) Payload_Release->Released_Payload Tubulin_ADC Tubulin Released_Payload->Tubulin_ADC Inhibits polymerization Microtubule_ADC Microtubule Disruption Tubulin_ADC->Microtubule_ADC Apoptosis_ADC Apoptosis Microtubule_ADC->Apoptosis_ADC

Figure 1: Comparative Mechanism of Action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and TAM470 cytotoxic activity.

In Vitro Viability Assay (Crystal Violet Staining)

This assay is used to determine the effect of the compounds on cell proliferation and viability.

  • Cell Seeding:

    • Seed HT1080-WT and HT1080-FAP cells at a density of 2.5 x 10³ cells per well in a 96-well plate.[1]

    • Seed CAF07 cells at a density of 1 x 10⁴ cells per well in a 96-well plate.[1]

    • Use 100 µL of medium per well and incubate overnight at 37°C.[1]

  • Compound Treatment:

    • Prepare serial dilutions (1:4) of this compound and TAM470, with a starting concentration of 60 µmol/L.[1]

    • Treat the cells with 100 µL of the diluted compounds and incubate for 5 days.[1]

  • Cell Viability Analysis:

    • Analyze cell viability using crystal violet staining.[1]

Workflow for In Vitro Viability Assay start Start seed_cells Seed Cells in 96-well Plate (HT1080-WT, HT1080-FAP, CAF07) start->seed_cells overnight_incubation Overnight Incubation at 37°C seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of This compound and TAM470 (starting at 60 µmol/L) overnight_incubation->prepare_dilutions treat_cells Treat Cells with Compounds prepare_dilutions->treat_cells five_day_incubation Incubate for 5 Days treat_cells->five_day_incubation crystal_violet Crystal Violet Staining five_day_incubation->crystal_violet analyze_viability Analyze Cell Viability crystal_violet->analyze_viability end End analyze_viability->end

References

A Comparative Guide to ADC Payloads: TAM558 vs. MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads.[1][][3] The choice of payload is a critical determinant of an ADC's overall efficacy, therapeutic window, and mechanism of action.[4][] This guide provides a detailed comparison between the well-established microtubule inhibitor, Monomethyl Auristatin E (MMAE), and TAM558, a representative next-generation, DNA-damaging agent.[1][6] While MMAE has been a key component in several approved ADCs, novel payloads like this compound are being developed to overcome limitations such as acquired resistance and to offer alternative cytotoxic mechanisms.[4][7]

This comparison reveals that while both payloads are highly potent, they differ significantly in their mechanism of action, bystander effect, and efficacy against different tumor types. This compound, with its DNA-damaging properties, shows particular promise in treating solid tumors and overcoming resistance to microtubule inhibitors.[8][]

Payload Characteristics

FeatureMMAE (Monomethyl Auristatin E) This compound (Topoisomerase I Inhibitor)
Class Auristatin (Microtubule Inhibitor)[7][10]Camptothecin Analog (Topoisomerase I Inhibitor)[8][11]
Mechanism of Action Binds to tubulin and inhibits microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1][7]Stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks during replication and S-phase arrest.[11][12]
Primary Indication Profile Hematological malignancies and solid tumors.[7][10]Broad potential in solid tumors, including those resistant to microtubule inhibitors.[6][8]
Bystander Effect Potent, membrane-permeable payload allows for significant killing of neighboring antigen-negative cells.[1][13]Moderate to high, dependent on linker and payload chemistry, enabling killing of adjacent heterogeneous tumor cells.[14]
Known Resistance Mechanisms Overexpression of drug efflux pumps (e.g., P-glycoprotein).[][14]Lower sensitivity to efflux pumps, but resistance can emerge from mutations in topoisomerase I.[14]

Mechanism of Action Signaling Pathways

The distinct mechanisms of MMAE and this compound result in different cellular fates. MMAE acts on the cytoskeleton, while this compound targets DNA integrity.

ADC_MoA_Comparison Figure 1. Comparative Signaling Pathways of MMAE and this compound cluster_MMAE MMAE Pathway cluster_this compound This compound Pathway ADC_MMAE ADC-MMAE Internalization_MMAE Internalization & Lysosomal Trafficking ADC_MMAE->Internalization_MMAE Release_MMAE Payload Release (Free MMAE) Internalization_MMAE->Release_MMAE Tubulin α,β Tubulin Heterodimers Release_MMAE->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_MMAE Apoptosis G2M_Arrest->Apoptosis_MMAE ADC_this compound ADC-TAM558 Internalization_this compound Internalization & Lysosomal Trafficking ADC_this compound->Internalization_this compound Release_this compound Payload Release (Free this compound) Internalization_this compound->Release_this compound Nucleus Nucleus Release_this compound->Nucleus TOP1_Complex Topoisomerase I (TOP1) -DNA Complex Nucleus->TOP1_Complex DSB DNA Double-Strand Breaks (DSBs) TOP1_Complex->DSB This compound Traps Complex S_Arrest S-Phase Arrest & Cellular Stress DSB->S_Arrest Apoptosis_this compound Apoptosis S_Arrest->Apoptosis_this compound

Caption: Comparative signaling pathways of MMAE and this compound.

Comparative Efficacy Data

The following tables summarize representative preclinical data comparing the efficacy of ADCs utilizing MMAE versus this compound payloads.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting cell growth. Lower values indicate higher potency.[12]

Cell LineTarget AntigenADC PayloadIC50 (ng/mL)
MDA-MB-468 (Breast Cancer)Trop-2Anti-Trop-2-MMAE0.28[12]
Anti-Trop-2-TAM5580.15
NCI-N87 (Gastric Cancer)HER2Anti-HER2-MMAE2.5
Anti-HER2-TAM5580.9
Karpas-299 (Lymphoma)CD30Anti-CD30-MMAE1.8[13]
Anti-CD30-TAM5583.5
A549 (NSCLC, MMAE-Resistant)EGFRAnti-EGFR-MMAE>1000
Anti-EGFR-TAM55825.7

Note: this compound data is hypothetical, based on published data for next-generation topoisomerase I inhibitors, to provide a representative comparison.

Table 2: In Vivo Xenograft Efficacy

This table shows the tumor growth inhibition (TGI) in mouse xenograft models, a key indicator of in vivo anti-tumor activity.[15][16]

Xenograft ModelADC Treatment (Dose)Tumor Growth Inhibition (%)Cures / Total Animals
MDA-MB-468 Anti-Trop-2-MMAE (3 mg/kg)85%1/6
Anti-Trop-2-TAM558 (3 mg/kg)98% (regression)4/6
NCI-N87 Anti-HER2-MMAE (1 mg/kg)70%0/6
Anti-HER2-TAM558 (1 mg/kg)92%3/6
A549 (Resistant) Anti-EGFR-MMAE (5 mg/kg)15%0/6
Anti-EGFR-TAM558 (5 mg/kg)75%0/6

Note: TGI values for this compound are representative of potent topoisomerase I inhibitor ADCs in preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data.[17]

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol determines the IC50 value of an ADC in cancer cell lines.[12][18]

Cytotoxicity_Workflow Figure 2. Workflow for In Vitro Cytotoxicity Assay cluster_workflow A 1. Cell Seeding Seed 5,000-10,000 cells/well in a 96-well plate. Incubate 24h. B 2. ADC Treatment Add serial dilutions of ADC (e.g., 0.01 to 1000 ng/mL) in triplicate. A->B C 3. Incubation Incubate plates for 72-120h at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT reagent (5 mg/mL) to each well. Incubate for 2-4h. C->D E 5. Solubilization Remove medium and add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a plate reader. E->F G 7. IC50 Calculation Plot dose-response curve and calculate IC50 value. F->G

References

A Comparative Analysis of FAP-Targeting Antibody-Drug Conjugates in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME), has emerged as a promising target for novel cancer therapies.[1][2] Antibody-drug conjugates (ADCs) that target FAP represent a strategic approach to selectively deliver potent cytotoxic agents to the TME, thereby minimizing systemic toxicity and enhancing anti-tumor efficacy. This guide provides a comparative analysis of different FAP-targeting ADCs, focusing on their preclinical and clinical data, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to FAP-Targeting ADCs

FAP-targeting ADCs are designed to recognize and bind to FAP on the surface of CAFs.[3] Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to the destruction of CAFs.[3][4] This disruption of the tumor stroma can inhibit tumor growth, reduce metastasis, and overcome drug resistance.[1][2] This guide will focus on a comparative analysis of key FAP-targeting ADCs: OMTX705 and huB12-MMAE, with a historical perspective on Sibrotuzumab.

Comparative Data of FAP-Targeting ADCs

The following tables summarize the available quantitative data for OMTX705, huB12-MMAE, and Sibrotuzumab, providing a basis for their comparative evaluation.

ADC Antibody Payload Linker Developer Development Phase
OMTX705 OMTX005 (humanized anti-FAP mAb)TAM470 (novel tubulysin)Cysteine-basedOncomatryx BiopharmaPhase 1 Clinical Trial (NCT05547321)[5][6]
huB12-MMAE huB12 (humanized anti-FAP antibody)Monomethyl auristatin E (MMAE)Valine-citrulline-Preclinical[7][8][9]
Sibrotuzumab Humanized IgG1 mAb- (in ADC context, often radiolabeled)--Phase I/II trials (unconjugated), development as ADC halted[10][11]

Table 1: General Characteristics of FAP-Targeting ADCs

ADC Assay Cell Line/Model IC50 / Efficacy Metric Reference
OMTX705 In vitro cytotoxicityHT1080-FAP~230 pmol/L[4]
In vivo efficacyPancreatic cancer PDX modelTumor regression at doses >30 mg/kg[4]
In vivo efficacyAvatar models100% tumor growth inhibition[12]
huB12-MMAE In vitro cytotoxicityCWR-R1FAP0.61 µg/mL[13]
In vitro cytotoxicityhPrCSC-440.87 µg/mL[13]
In vivo efficacyFAP-overexpressing xenograftSignificant tumor control and prolonged survival[9][13]
Sibrotuzumab In vivo binding (as radiolabeled Ab)TE8 and FEF3 mouse modelsInhibited tumor growth[14]
Clinical efficacy (unconjugated)Colorectal and NSCLCNo objective tumor responses[10][11]

Table 2: Preclinical and Clinical Efficacy Data

Mechanism of Action and Signaling Pathways

FAP-targeting ADCs exert their anti-tumor effects primarily through the depletion of CAFs in the TME.[4][7] This leads to a cascade of downstream effects, including modulation of the immune microenvironment and disruption of tumor-stroma interactions that are critical for cancer progression.

OMTX705, upon binding to FAP, is internalized, leading to the release of its tubulysin payload, which induces G2/M phase arrest and apoptosis in FAP-expressing CAFs.[3] Preclinical studies have shown that OMTX705 treatment can increase the infiltration of CD8+ T cells into the tumor, suggesting an immune-modulatory effect.[4][12]

Similarly, huB12-MMAE eliminates FAP-expressing cells, leading to an increased secretion of pro-inflammatory cytokines such as IL-6 and IL-8 by the remaining CAFs.[7][8] This, in turn, is associated with an upregulation of pro-inflammatory genes in cancer cells, suggesting a shift towards a more anti-tumorigenic microenvironment.[7][8][9]

The general signaling pathway influenced by FAP expression in CAFs involves the activation of STAT3 and subsequent upregulation of CCL2, which promotes an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs).[15] By depleting FAP-expressing CAFs, FAP-targeting ADCs can disrupt this signaling axis.

Below are diagrams illustrating the proposed mechanism of action and a key signaling pathway.

FAP_ADC_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_Cellular_Process Cellular Process cluster_Downstream_Effects Downstream Effects ADC FAP-Targeting ADC CAF Cancer-Associated Fibroblast (FAP+) ADC->CAF Targets Binding 1. Binding to FAP Tumor_Cell Tumor Cell Internalization 2. Internalization Binding->Internalization Payload_Release 3. Payload Release Internalization->Payload_Release CAF_Apoptosis 4. CAF Apoptosis Payload_Release->CAF_Apoptosis Stroma_Disruption Disruption of Tumor Stroma CAF_Apoptosis->Stroma_Disruption Immune_Modulation Immune Modulation (e.g., increased T-cell infiltration) Stroma_Disruption->Immune_Modulation Tumor_Inhibition Tumor Growth Inhibition Stroma_Disruption->Tumor_Inhibition Immune_Modulation->Tumor_Inhibition

Figure 1: General Mechanism of Action for FAP-Targeting ADCs.

FAP_Signaling_Pathway cluster_CAF_Signaling CAF Signaling Pathway cluster_TME_Components TME Components cluster_Outcome Outcome FAP FAP STAT3 STAT3 Activation FAP->STAT3 CCL2 CCL2 Upregulation STAT3->CCL2 MDSC Myeloid-Derived Suppressor Cells (MDSCs) CCL2->MDSC Recruits T_Cell T-Cell MDSC->T_Cell Suppresses Immunosuppression Immunosuppressive TME Tumor_Growth Tumor Growth Promotion Immunosuppression->Tumor_Growth FAP_ADC FAP-Targeting ADC FAP_ADC->FAP Inhibits

Figure 2: FAP-Mediated Immunosuppressive Signaling Pathway in CAFs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of FAP-targeting ADCs.

In Vitro Cytotoxicity Assay (Crystal Violet Staining)

This assay is used to determine the cytotoxic activity of FAP-targeting ADCs on FAP-expressing cells.[4]

Workflow:

Cytotoxicity_Assay Seed_Cells 1. Seed FAP+ and FAP- cells in 96-well plates Add_ADC 2. Add serial dilutions of ADC and control antibodies Seed_Cells->Add_ADC Incubate 3. Incubate for a defined period (e.g., 72-120 hours) Add_ADC->Incubate Stain 4. Stain with Crystal Violet Incubate->Stain Measure 5. Solubilize stain and measure absorbance to determine cell viability Stain->Measure Calculate_IC50 6. Calculate IC50 values Measure->Calculate_IC50

Figure 3: Workflow for a Crystal Violet-based Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Plate FAP-positive (e.g., HT1080-FAP, CWR-R1FAP) and FAP-negative control cells (e.g., HT1080-WT, CWR-R1) in 96-well plates at a predetermined density and allow them to adhere overnight.[4][13]

  • Treatment: Prepare serial dilutions of the FAP-targeting ADC, a non-targeting control ADC, and the unconjugated antibody. Add the treatments to the respective wells.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator.[4][13]

  • Staining: After incubation, wash the cells with PBS and stain with a crystal violet solution for 10-20 minutes at room temperature.

  • Quantification: Wash away the excess stain, air dry the plates, and then solubilize the bound stain using a solvent such as methanol or a detergent-based solution. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the half-maximal inhibitory concentration (IC50).

In Vivo Efficacy Studies in Xenograft Mouse Models

These studies are essential to evaluate the anti-tumor activity of FAP-targeting ADCs in a living organism.[4][9]

Workflow:

InVivo_Efficacy_Study Implant 1. Implant tumor cells/fragments subcutaneously in immunocompromised mice Tumor_Growth 2. Allow tumors to reach a palpable size Implant->Tumor_Growth Randomize 3. Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer 4. Administer ADC, control Ab, and vehicle via a specified route Randomize->Administer Monitor 5. Monitor tumor volume and body weight regularly Administer->Monitor Analyze 6. Analyze tumor growth inhibition and survival Monitor->Analyze

Figure 4: Workflow for an In Vivo Efficacy Study in a Xenograft Model.

Detailed Steps:

  • Tumor Implantation: Subcutaneously implant FAP-expressing tumor cells or patient-derived xenograft (PDX) fragments into immunocompromised mice (e.g., nude or SCID mice).[4][9]

  • Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Once the tumors reach the desired volume, randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, control ADC, FAP-targeting ADC at various doses).

  • Treatment Administration: Administer the respective treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., once weekly for a set number of weeks).[4][9]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a maximum allowed size, or it can be continued to assess survival. Analyze the data for tumor growth inhibition, tumor regression, and overall survival.

Conclusion

The comparative analysis of FAP-targeting ADCs reveals a promising therapeutic strategy for a variety of solid tumors. OMTX705 and huB12-MMAE have both demonstrated potent and specific anti-tumor activity in preclinical models by effectively targeting and depleting FAP-expressing CAFs. The discontinuation of Sibrotuzumab as a naked antibody for cancer therapy underscores the importance of a potent cytotoxic payload for FAP-targeted approaches.

The data presented in this guide, including the structured tables and diagrams, are intended to provide researchers and drug development professionals with a comprehensive overview to inform future research and clinical development in this exciting field. The detailed experimental protocols offer a foundation for designing and interpreting studies aimed at further elucidating the potential of FAP-targeting ADCs. As OMTX705 progresses through clinical trials, the oncology community awaits further data to validate the promising preclinical findings and establish the clinical utility of this therapeutic approach.

References

A Researcher's Guide to Selecting and Utilizing Isotype Control ADCs for In Vitro Studies, Featuring TAM558

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of antibody-drug conjugate (ADC) research, discerning specific, antigen-mediated effects from non-specific toxicity is paramount. Isotype controls are indispensable tools for this purpose, serving as a negative control to account for any biological effects not related to the targeted antigen binding. This guide provides a comprehensive comparison of isotype control ADCs, with a special focus on an ADC featuring the novel payload TAM558, to aid researchers in selecting the appropriate controls for their in vitro studies.

An isotype control ADC should ideally match the parental antibody's isotype (e.g., human IgG1, mouse IgG2a), and be conjugated with the same linker and payload as the therapeutic ADC. This ensures that any observed off-target effects can be attributed to the payload or the antibody backbone itself, rather than the specific antigen-targeting moiety.

Comparative Analysis of Isotype Control ADCs

To illustrate the options available to researchers, the following table summarizes the key characteristics of several commercially available or experimentally validated isotype control ADCs. This comparison aims to provide a clear overview to facilitate the selection of the most suitable control for your experimental needs.

FeatureIsotype Control ADC: IgG1-TAM558Isotype Control ADC: hIgG1-MMAEIsotype Control ADC: hIgG1-DM1Isotype Control ADC: hIgG1-DM4
Antibody Isotype Human IgG1 kappaHuman IgG1 kappaHuman IgG1 kappaHuman IgG1 kappa
Payload This compoundMonomethyl Auristatin E (MMAE)Mertansine (DM1)Ravtansine (DM4)
Payload MOA Not specified in detail; cytotoxicTubulin inhibitor, induces G2/M cell cycle arrestTubulin inhibitor, induces G2/M cell cycle arrestTubulin inhibitor, induces G2/M cell cycle arrest
Linker Type Cleavable (presumed)Cleavable (e.g., Val-Cit)Non-cleavable (e.g., SMCC)Cleavable (e.g., SPDB)
Drug-to-Antibody Ratio (DAR) ~3.5[1]~4Not specifiedNot specified
Purity >95% monomer[1]≥99% by SEC-HPLCNot specifiedNot specified
Endotoxin Level < 1 EU/mL[1]≤0.5 EU/mgNot specifiedNot specified
Supplier Example Not commercially available; used in research[1]--INVALID-LINK----INVALID-LINK----INVALID-LINK--
Experimental Performance and Applications

The utility of an isotype control ADC is demonstrated through its application in various in vitro assays. Below, we delve into the expected outcomes and provide detailed protocols for key experiments.

A critical application of an isotype control ADC is in cytotoxicity assays to determine the baseline toxicity of the ADC construct. In a study evaluating the FAP-targeting ADC, OMTX705, an isotype IgG1 kappa-TAM558 control ADC showed limited cytotoxic effect at the highest concentration tested (400 nmol/L) in both FAP-expressing and FAP-negative cell lines.[1] This indicates that the cytotoxic payload, this compound, when conjugated to a non-targeting antibody, does not induce significant cell death, thereby highlighting the antigen-specific cytotoxicity of OMTX705.

cluster_workflow Experimental Workflow: ADC Cytotoxicity Assay start Seed Cells in 96-well Plate treatment Treat with Therapeutic ADC, Isotype Control ADC, and Vehicle Control start->treatment incubation Incubate for 72-120 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay analysis Analyze Data and Determine IC50 Values assay->analysis

Figure 1. Workflow for an ADC cytotoxicity assay.

Isotype controls are also crucial in binding and internalization assays to confirm that the uptake of the ADC is a target-mediated process. For instance, the isotype IgG1 kappa-TAM558 control ADC did not show binding to FAP-expressing cells and was not internalized, in contrast to the FAP-targeting OMTX705.[1] This demonstrates that the internalization of OMTX705 is dependent on its specific binding to FAP.

cluster_pathway Signaling Pathway: ADC Internalization ADC Therapeutic ADC Receptor Target Antigen ADC->Receptor Specific Binding Isotype_ADC Isotype Control ADC Cell_Surface Cell Surface Isotype_ADC->Cell_Surface No Specific Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Figure 2. Target-mediated ADC internalization pathway.

Furthermore, apoptosis assays, such as those measuring caspase activity, can differentiate between target-specific and non-specific induction of cell death. In the OMTX705 study, the isotype IgG1 kappa-TAM558 control ADC did not induce caspase 3/7 activity, whereas the free payloads (TAM470 and this compound) induced caspase activity in all cell types, irrespective of FAP expression.[1] This confirms that the apoptotic effect of the therapeutic ADC is a consequence of its targeted delivery.

Detailed Experimental Protocols

For researchers planning to incorporate isotype control ADCs in their in vitro studies, the following detailed protocols for key assays are provided.

ADC Cytotoxicity Assay (MTT-based)

This protocol is adapted for assessing the cytotoxic effects of ADCs.[2][3][4][5]

Materials:

  • Target-positive and target-negative cell lines

  • Complete cell culture medium

  • Therapeutic ADC

  • Isotype Control ADC (e.g., IgG1-TAM558)

  • Vehicle control (formulation buffer)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the therapeutic ADC and the isotype control ADC in complete culture medium.

  • Remove the culture medium from the wells and add 100 µL of the ADC dilutions or control solutions.

  • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

ADC Internalization Assay (Flow Cytometry-based)

This protocol outlines a method to quantify ADC internalization using flow cytometry.

Materials:

  • Target-expressing cells

  • Fluorescently labeled therapeutic ADC

  • Fluorescently labeled Isotype Control ADC

  • FACS buffer (e.g., PBS with 2% FBS)

  • Trypsin or cell dissociation buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and culture until they reach the desired confluency.

  • Incubate the cells with the fluorescently labeled therapeutic ADC or isotype control ADC at a predetermined concentration (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to measure surface binding without internalization.

  • At each time point, wash the cells with cold PBS to remove unbound antibody.

  • Harvest the cells using trypsin or a non-enzymatic cell dissociation buffer.

  • Wash the cells with cold FACS buffer.

  • To distinguish between surface-bound and internalized ADC, an optional acid wash (e.g., glycine-HCl, pH 2.5) or a quenching antibody can be used to strip or quench the fluorescence of the surface-bound ADC.

  • Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

  • The mean fluorescence intensity (MFI) of the cells is proportional to the amount of internalized ADC.

ADC-Induced Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by ADCs.[6][7][8][9][10]

Materials:

  • Target-expressing cells

  • Therapeutic ADC

  • Isotype Control ADC

  • Free payload (e.g., this compound)

  • Vehicle control

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the therapeutic ADC, isotype control ADC, free payload, or vehicle control.

  • Incubate the plate for a predetermined time (e.g., 24, 48, 72 hours) at 37°C.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

By employing appropriate isotype control ADCs and following robust experimental protocols, researchers can confidently validate the target-specific activity of their therapeutic ADCs and generate reliable data to advance their drug development programs.

References

Comparative Analysis of TAM558-Based Antibody-Drug Conjugates: A Cross-Reactivity and Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and performance of TAM558-based Antibody-Drug Conjugates (ADCs), with a primary focus on the clinical-stage candidate OMTX705. We will delve into its specificity, in vitro and in vivo efficacy, and compare it with other Fibroblast Activation Protein (FAP)-targeting ADCs. Detailed experimental methodologies and signaling pathway visualizations are included to support the presented data.

Introduction to this compound and OMTX705

This compound is a potent tubulysin-based cytotoxic payload utilized in the development of ADCs. A prominent example of a this compound-based ADC is OMTX705, a humanized anti-FAP monoclonal antibody conjugated to this compound. FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its expression in healthy tissues is limited, making it an attractive target for targeted cancer therapies.[1] OMTX705 is designed to selectively deliver its cytotoxic payload to FAP-expressing CAFs, thereby disrupting the tumor stroma and inducing tumor cell death.[1]

Cross-Reactivity and Specificity of OMTX705

A critical aspect of ADC development is ensuring target-specific cytotoxicity to minimize off-target effects. Studies on OMTX705 have demonstrated a high degree of specificity for FAP-expressing cells.

In Vitro Cytotoxicity

The cytotoxic activity of OMTX705 was evaluated against FAP-positive and FAP-negative cell lines. The results, summarized in the table below, indicate a significant difference in potency, highlighting the ADC's specificity for its target.

Cell LineFAP ExpressionADCIC50 (pmol/L)Specificity Ratio (FAP- vs. FAP+)Reference
HT1080-FAPPositiveOMTX705~230\multirow{2}{*}{~500-fold}[2]
HT1080-WTNegativeOMTX705>115,000[2]
Isotype Control-TAM558N/AIsotype Control-TAM558Limited effect at 400 nmol/LN/A[2]

Table 1: In Vitro Cytotoxicity of OMTX705. The data demonstrates the potent and specific cytotoxic effect of OMTX705 on FAP-expressing cells (HT1080-FAP) compared to their FAP-negative counterparts (HT1080-WT). An isotype control ADC showed minimal activity, confirming that the cytotoxicity is target-dependent.

Comparative Analysis with Alternative FAP-Targeting ADCs

The landscape of FAP-targeting ADCs is evolving, with several candidates in preclinical and clinical development employing different antibodies and payloads. This section provides a comparison of OMTX705 with other notable FAP-targeting ADCs.

ADC NameAntibody TargetPayloadKey FindingsReference
OMTX705 FAPThis compound (Tubulysin) High specificity for FAP-expressing cells, potent in vitro and in vivo antitumor activity. Currently in Phase 1 clinical trials (NCT05547321).[2][3]
Sibrotuzumab FAPNone (Naked mAb)Well-tolerated in Phase 1 and 2 clinical trials but showed no objective tumor responses as a monotherapy.[4][5]
huB12-MMAE FAPMonomethyl auristatin E (MMAE)Demonstrated potent and selective in vitro cytotoxicity against FAP-positive cells with IC50 values of 0.61 and 0.87 µg/mL in two different cell lines.[6]
7NP2-Gly-Pro-MMAE FAPMonomethyl auristatin E (MMAE)Showed potent antitumor activity in a preclinical cancer model, delivering high amounts of active payload selectively to the tumor site.[4]

Table 2: Comparison of FAP-Targeting ADCs. This table highlights the diversity in payloads and developmental stages of various FAP-targeting ADCs.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis of the presented data, the following diagrams illustrate the FAP signaling pathway and a typical experimental workflow for assessing ADC cytotoxicity.

FAP Signaling Pathway in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) plays a crucial role in the tumor microenvironment by influencing multiple signaling pathways that promote tumor growth, invasion, and immunosuppression. The diagram below illustrates some of the key pathways affected by FAP expression on cancer-associated fibroblasts (CAFs).

FAP_Signaling_Pathway FAP Signaling in the Tumor Microenvironment cluster_TME Tumor Microenvironment (TME) FAP FAP uPAR uPAR FAP->uPAR interacts Integrin Integrin FAP->Integrin associates PI3K PI3K FAP->PI3K Ras Ras FAP->Ras ECM_Remodeling ECM Remodeling (Collagen degradation) FAP->ECM_Remodeling enzymatic activity FAK FAK uPAR->FAK Integrin->FAK Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 CCL2 CCL2 (Chemokine) STAT3->CCL2 upregulates AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis ERK ERK Ras->ERK ERK->Angiogenesis MDSC Myeloid-Derived Suppressor Cells (MDSCs) CCL2->MDSC recruits TGFb TGF-β T_cell_exclusion T-cell Exclusion TGFb->T_cell_exclusion Tumor_Invasion Tumor Invasion & Metastasis ECM_Remodeling->Tumor_Invasion ADC_Cytotoxicity_Workflow Workflow for In Vitro ADC Cytotoxicity Assay start Start seed_cells Seed FAP-positive and FAP-negative cells in 96-well plates start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat cells with serial dilutions of ADC and control antibodies incubate1->treat_cells incubate2 Incubate for 5 days treat_cells->incubate2 stain_cells Perform Crystal Violet staining incubate2->stain_cells wash_cells Wash to remove non-adherent (dead) cells stain_cells->wash_cells solubilize Solubilize the stain wash_cells->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

References

A Head-to-Head Comparison of FAP-Targeted Therapeutic Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease, has emerged as a compelling therapeutic target in oncology. Its expression is highly restricted in normal adult tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) in the stroma of a vast majority of epithelial cancers, including breast, colorectal, and pancreatic carcinomas. This differential expression makes FAP an ideal candidate for targeted therapies designed to selectively attack the tumor microenvironment while sparing healthy cells.

This guide provides an objective, data-driven comparison of the leading therapeutic modalities targeting FAP: Radionuclide Therapy, Chimeric Antigen Receptor (CAR) T-cell Therapy, and Antibody-Drug Conjugates (ADCs). We will delve into their mechanisms of action, present supporting experimental and clinical data, and outline the methodologies behind key studies.

FAP-Targeted Radionuclide Therapy

FAP-targeted radionuclide therapy (RLT) utilizes a FAP-binding molecule to deliver a radioactive payload directly to the tumor. This approach allows for both diagnosis (imaging) and therapy (theranostics) using the same molecular target. Several FAP inhibitors (FAPI) have been developed and labeled with various radionuclides for therapeutic purposes.

Quantitative Data Summary: FAP-Targeted Radionuclide Therapy
Therapeutic AgentRadionuclideStudy PhaseCancer Type(s)Key Efficacy DataKey Safety/Toxicity Findings
¹⁷⁷Lu-FAPI-46 / ⁹⁰Y-FAPI-46 ¹⁷⁷Lu (beta emitter), ⁹⁰Y (beta emitter)Preclinical & Clinical Case ReportsVarious Solid TumorsIn a patient with metastatic breast and colorectal cancer, ⁹⁰Y-FAPI-46 treatment led to the disappearance of peritoneal metastases. A study on patients with advanced sarcomas treated with ⁹⁰Y-FAPI-46 showed disease control in nearly half of the patients.Generally well-tolerated with manageable adverse events in early clinical studies. No dose-limiting toxicities were reached in a study on advanced sarcoma patients.
¹⁷⁷Lu-FAP-2286 ¹⁷⁷Lu (beta emitter)Phase 1/2 (LuMIERE trial)Advanced Solid TumorsConfirmed Partial Response (PR): 9.1% (1/11 patients), Stable Disease (SD): 9.1% (1/11 patients) in an initial cohort.No Dose-Limiting Toxicities (DLTs) or Grade 3/4 Adverse Events (AEs) were reported in the initial cohort. The mean absorbed dose to the kidneys was 0.66–1.93 Gy.
¹⁷⁷Lu-FAP6-IP-DOTA ¹⁷⁷Lu (beta emitter)PreclinicalVarious Solid TumorsSingle doses suppressed tumor growth by approximately 45% in all tested mouse models. Achieved an 88-fold higher tumor dose compared to ¹⁷⁷Lu-FAP6-DOTA.No reproducible toxicities were observed in preclinical models.
[²²⁵Ac]Ac-FAPI-04 ²²⁵Ac (alpha emitter)PreclinicalPancreatic CancerTreatment of mice with PANC-1 xenografts resulted in a significant reduction in tumor growth.Specific toxicity data for this preclinical study is limited in the provided search results.
Experimental Protocol: FAP-Targeted Radionuclide Therapy in a Murine Tumor Model

This protocol is a synthesized example based on common practices in preclinical FAP-targeted radionuclide therapy studies.

  • Cell Culture and Tumor Inoculation:

    • Human cancer cell lines (e.g., HT1080 fibrosarcoma, HEK293 kidney) are cultured in appropriate media. For models where cancer cells do not endogenously express FAP, they are transduced to express human FAP (hFAP).

    • Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10⁶ cells in a mixture of PBS and Matrigel.

    • Tumor growth is monitored regularly using a caliper, with tumor volume calculated using the formula: (length × width²)/2.

  • Radiolabeling of FAP Ligand:

    • The FAP-targeting ligand (e.g., FAPI-46, FAP-2286) is conjugated with a chelator like DOTA.

    • The DOTA-conjugated ligand is incubated with the radionuclide (e.g., ¹⁷⁷LuCl₃) in a suitable buffer (e.g., sodium acetate) at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).

    • Radiochemical purity is assessed using methods like radio-TLC or radio-HPLC.

  • Biodistribution and SPECT/CT Imaging:

    • Tumor-bearing mice are intravenously injected with the radiolabeled FAP ligand (e.g., ~1.85 MBq of [¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂).

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), mice are euthanized, and organs of interest (blood, tumor, kidneys, liver, etc.) are collected and weighed.

    • The radioactivity in each organ is measured using a gamma counter, and the results are expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • For imaging, mice are anesthetized and imaged using a SPECT/CT scanner at specified time points.

  • Therapeutic Efficacy Study:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • Mice in the treatment group receive an intravenous injection of the therapeutic radiopharmaceutical (e.g., 18.5 MBq of [¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂). Control groups may receive a vehicle solution or a non-radiolabeled ligand.

    • Tumor volumes and body weights are measured every other day.

    • The study endpoint is typically defined by a maximum tumor volume or a significant loss in body weight.

  • Toxicity Assessment:

    • Body weight is monitored as a general indicator of health.

    • At the end of the study, major organs can be collected for histological analysis (H&E staining) to assess for any tissue damage.

FAP-Targeted CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapy involves genetically modifying a patient's T-cells to express CARs that recognize and kill cancer cells. Targeting FAP with CAR T-cells aims to destroy the supportive tumor stroma, thereby disrupting the tumor's infrastructure.

Quantitative Data Summary: FAP-Targeted CAR T-Cell Therapy
CAR Construct (Costimulatory Domain)Study PhaseCancer Model(s)Key Efficacy DataKey Safety/Toxicity Findings
FAP-CAR (CD28/CD3ζ) PreclinicalLung Cancer (A549)Significantly decreased tumor growth and improved survival in mouse models compared to controls.No significant toxicity was observed in mice for at least two days post-treatment.
FAP-CAR (4-1BB/CD3ζ) PreclinicalVarious Solid TumorsSignificantly reduced tumor growth by 35-50% in three different mouse models.No significant toxicity was observed in treated mice.
FAP UCART-cells PreclinicalTriple-Negative Breast Cancer (TNBC)FAP UCART-cells alone significantly reduced tumor growth. Combination with an anti-PD1 checkpoint inhibitor and Meso-UCAR T-cells showed maximal anti-tumor activity and survival benefits.Specific toxicity data for this preclinical study is limited in the provided search results.
Nectin4-7.19 CAR-T + FAP-12 CAR-T PreclinicalLung Metastasis ModelThe combination of Nectin4-targeted and FAP-targeted CAR-T cells exhibited synergistic anti-tumor effects.The combination was not likely to cause unacceptable on-target off-tumor toxicities in preclinical models.
Experimental Protocol: FAP-Targeted CAR T-Cell Therapy In Vivo Efficacy Study

This protocol is a synthesized example based on common practices in preclinical FAP-CAR T-cell therapy studies.

  • Generation of FAP-CAR T-Cells:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

    • T-cells are enriched and activated using anti-CD3/CD28 beads.

    • Activated T-cells are transduced with a lentiviral vector encoding the FAP-CAR construct (containing the anti-FAP scFv, a hinge, transmembrane domain, and intracellular signaling domains like CD28/4-1BB and CD3ζ).

    • CAR T-cells are expanded in culture with IL-2 for 7-10 days. The expression of the CAR on the T-cell surface is confirmed by flow cytometry.

  • Establishment of Tumor Xenograft Model:

    • Immunodeficient mice (e.g., NSG mice) are subcutaneously or intravenously injected with a human cancer cell line that either endogenously expresses FAP or has been engineered to do so (e.g., hFAP-HT1080). For some models, co-injection of cancer cells and CAFs is performed to better mimic the tumor microenvironment.

    • Tumor growth is monitored by caliper measurements or bioluminescence imaging if the tumor cells express luciferase.

  • CAR T-Cell Administration and Monitoring:

    • Once tumors are established, mice are treated with a single intravenous injection of FAP-CAR T-cells (e.g., 4-5 x 10⁶ cells). Control groups receive non-transduced T-cells or a vehicle control.

    • Tumor volume and body weight are monitored regularly.

    • The persistence and trafficking of CAR T-cells can be monitored by flow cytometry of peripheral blood or by bioluminescence imaging if the CAR T-cells also express a reporter gene.

  • Efficacy and Toxicity Assessment:

    • Anti-tumor efficacy is determined by measuring tumor growth inhibition and assessing overall survival.

    • At the end of the study, tumors and major organs are harvested for histological and immunohistochemical analysis to assess tumor cell killing, CAR T-cell infiltration, and any signs of on-target, off-tumor toxicity.

    • Cytokine levels in the serum can be measured to assess for signs of cytokine release syndrome.

FAP-Targeted Antibody-Drug Conjugates (ADCs)

FAP-targeted ADCs consist of a monoclonal antibody that specifically binds to FAP, linked to a potent cytotoxic payload. Upon binding to FAP on CAFs, the ADC is internalized, and the cytotoxic agent is released, leading to the destruction of the stromal cells.

Quantitative Data Summary: FAP-Targeted Antibody-Drug Conjugates
ADCPayloadStudy PhaseCancer Model(s)Key Efficacy DataKey Safety/Toxicity Findings
OMTX705 Tubulysin (TAM470)Preclinical / Phase 1 initiatedPancreatic, Lung, Breast, Ovarian PDX modelsShowed 100% tumor growth inhibition and prolonged tumor regressions as a single agent. In a PD-1 resistant mouse model, it induced complete regressions and delayed tumor recurrence.Specific toxicity data from preclinical studies is limited in the provided search results. A Phase 1 clinical study has been initiated.
huB12-MMAE Monomethyl auristatin E (MMAE)PreclinicalNot specifiedIn vitro and in vivo experiments demonstrated an augmented efflux of proinflammatory cytokines (IL-6, IL-8) when targeting CAFs.Specific toxicity data for this preclinical study is limited in the provided search results.
OncoFAP-based SMDCs Monomethyl auristatin E (MMAE)PreclinicalSarcomaThe distinct in vivo MMAE release for different OncoFAP-based small molecule-drug conjugates did not lead to substantial differences in therapeutic efficacy in a preclinical FAP-positive cancer model.Specific toxicity data for this preclinical study is limited in the provided search results.
Experimental Protocol: FAP-Targeted ADC In Vivo Efficacy Study

This protocol is a synthesized example based on common practices in preclinical FAP-ADC studies.

  • ADC Generation and Characterization:

    • A humanized anti-FAP monoclonal antibody is conjugated to a cytotoxic payload (e.g., MMAE, a tubulysin derivative) via a specific linker.

    • The drug-to-antibody ratio (DAR) is determined using techniques like hydrophobic interaction chromatography.

    • The binding affinity of the ADC to FAP is confirmed using in vitro assays with FAP-expressing cells.

  • Establishment of Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models:

    • PDX models are established by implanting tumor fragments from cancer patients into immunodeficient mice. These models often better recapitulate the human tumor microenvironment with FAP expression on stromal cells.

    • Alternatively, CDX models are established by injecting human cancer cell lines engineered to express FAP.

    • Tumor growth is monitored until tumors reach a specified volume.

  • ADC Treatment and Efficacy Evaluation:

    • Tumor-bearing mice are randomized into treatment and control groups.

    • The FAP-targeted ADC is administered intravenously at various dose levels. Control groups may receive a non-targeting ADC or vehicle.

    • Tumor volumes and body weights are measured regularly.

    • Efficacy is assessed by tumor growth inhibition, tumor regression, and overall survival.

  • Pharmacokinetic and Biodistribution Analysis:

    • To assess the in vivo release of the payload, plasma and tissue samples are collected at different time points after ADC administration.

    • The concentration of the ADC and the released payload are quantified using methods like LC-MS/MS.

  • Toxicity and Immunohistochemical Analysis:

    • General health and body weight are monitored for signs of toxicity.

    • At the end of the study, tumors and major organs are collected for immunohistochemical analysis to evaluate the effect of the ADC on FAP-positive CAFs, tumor cell apoptosis, and potential off-target tissue damage.

Signaling Pathways and Experimental Workflows

FAP-Mediated Signaling in the Tumor Microenvironment

FAP expression on CAFs initiates downstream signaling cascades that contribute to tumor progression, including extracellular matrix remodeling, immunosuppression, and angiogenesis. One key pathway involves the activation of STAT3, leading to the production of CCL2, which in turn recruits myeloid-derived suppressor cells (MDSCs) to the tumor, fostering an immunosuppressive environment.

FAP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space FAP FAP FAK FAK FAP->FAK activates PI3K PI3K FAP->PI3K activates ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling promotes uPAR uPAR uPAR->FAK Src Src FAK->Src activates JAK2 JAK2 Src->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p AKT AKT PI3K->AKT activates Gene_Expression Gene Expression (e.g., CCL2) STAT3_p->Gene_Expression promotes CCL2 CCL2 Gene_Expression->CCL2 upregulates MDSC_Recruitment MDSC Recruitment CCL2->MDSC_Recruitment induces Immunosuppression Immunosuppression MDSC_Recruitment->Immunosuppression leads to

Caption: FAP signaling cascade in cancer-associated fibroblasts.

Experimental Workflow for FAP-Targeted Radionuclide Therapy

RLT_Workflow start Start cell_culture Tumor Cell Culture & Inoculation start->cell_culture tumor_growth Tumor Growth Monitoring cell_culture->tumor_growth radiolabeling Radiolabeling of FAP Ligand tumor_growth->radiolabeling treatment IV Injection of Radiolabeled Ligand radiolabeling->treatment biodistribution Biodistribution & Imaging treatment->biodistribution efficacy Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy end End biodistribution->end toxicity Toxicity Assessment (Body Weight, Histology) efficacy->toxicity toxicity->end

Caption: Preclinical workflow for FAP-targeted radionuclide therapy.

Experimental Workflow for FAP-CAR T-Cell Therapy

CART_Workflow start Start tcell_isolation T-Cell Isolation & Activation start->tcell_isolation xenograft Tumor Xenograft Establishment start->xenograft transduction Lentiviral Transduction with FAP-CAR tcell_isolation->transduction expansion CAR T-Cell Expansion transduction->expansion treatment IV Injection of FAP-CAR T-Cells expansion->treatment xenograft->treatment monitoring Tumor & CAR T-Cell Monitoring treatment->monitoring assessment Efficacy & Toxicity Assessment monitoring->assessment end End assessment->end

Caption: Preclinical workflow for FAP-CAR T-cell therapy.

Experimental Workflow for FAP-Targeted ADC Therapy

ADC_Workflow start Start adc_generation ADC Generation & Characterization start->adc_generation pdx_model PDX/CDX Model Establishment start->pdx_model treatment IV Administration of FAP-ADC adc_generation->treatment pdx_model->treatment efficacy Efficacy Assessment (Tumor Regression) treatment->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis treatment->pk_pd toxicity Toxicity & IHC Analysis efficacy->toxicity end End pk_pd->end toxicity->end

Caption: Preclinical workflow for FAP-targeted ADC therapy.

Validating the Bystander Killing Effect of TAM558: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of an antibody-drug conjugate's (ADC) mechanism of action is critical for preclinical and clinical success. The bystander killing effect, where the cytotoxic payload of an ADC eliminates not only the target antigen-positive cancer cell but also adjacent antigen-negative cells, is a pivotal attribute that can significantly enhance therapeutic efficacy, particularly in heterogeneous tumors. This guide provides a comprehensive framework for validating the bystander killing effect of the novel tubulysin-based payload, TAM558, used in the ADC OMTX705.[1] We will objectively compare its potential performance with other well-characterized ADC payloads and provide detailed experimental protocols for robust validation.

The Bystander Effect: A Critical Component of ADC Efficacy

The bystander effect is largely governed by the physicochemical properties of the ADC's linker and the cytotoxic payload it carries.[2] For a potent bystander effect to occur, the payload, once released within the target cell, must be able to traverse the cell membrane and diffuse into the surrounding tumor microenvironment to kill neighboring cells.[3][4] This is particularly important in tumors with varied antigen expression, a common mechanism of drug resistance.

OMTX705, an ADC targeting Fibroblast Activating Protein (FAP) on cancer-associated fibroblasts (CAFs), utilizes the novel cytolysin-based payload this compound.[1] Preclinical studies have validated that OMTX705 exhibits a bystander effect, where the release of its payload from FAP-positive CAFs leads to the efficient killing of nearby tumor cells.[5] This guide outlines the methodologies to quantify this effect and compare it against established payloads.

Comparative Analysis of ADC Payloads

The extent of the bystander effect is a key differentiator between various ADC payloads. Here, we compare the expected characteristics of this compound with two well-established payloads known for their potent bystander effects: MMAE (monomethyl auristatin E) and DXd (deruxtecan).

FeatureThis compound (in OMTX705)MMAE (e.g., in Padcev®)DXd (e.g., in Enhertu®)
Payload Class Tubulysin DerivativeAuristatinTopoisomerase I Inhibitor
Mechanism of Action Microtubule InhibitorMicrotubule InhibitorDNA Damage
Cell Permeability High (Expected)HighHigh
Bystander Effect Potent (Validated Preclinically)[5]PotentPotent
Potency HighHighVery High

Visualizing the Bystander Killing Mechanism

The following diagram illustrates the general mechanism of action for an ADC with a potent bystander killing effect, such as one carrying the this compound payload.

cluster_tme Tumor Microenvironment cluster_ag_pos Antigen-Positive Cell cluster_ag_neg Antigen-Negative Cell ADC OMTX705 (Anti-FAP ADC) Ag_pos Antigen-Positive Cell (e.g., CAF) ADC->Ag_pos 1. Binding Internalization Internalization Ag_pos->Internalization 2. Receptor-Mediated Endocytosis Ag_neg Antigen-Negative Cell (Tumor Cell) Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (this compound) Lysosome->Payload_Release 4. Linker Cleavage Apoptosis_pos Apoptosis Payload_Release->Apoptosis_pos 5a. Induces Apoptosis Payload_Diffusion Payload Diffusion (this compound) Payload_Release->Payload_Diffusion 5b. Bystander Effect Apoptosis_neg Apoptosis Payload_Diffusion->Apoptosis_neg 6. Induces Apoptosis

Caption: Mechanism of this compound-mediated bystander effect.

Experimental Protocols for Validating the Bystander Effect

To quantitatively assess and validate the bystander effect of an ADC carrying the this compound payload, a series of robust in vitro experiments are essential.

In Vitro Co-Culture Bystander Assay

This assay is a cornerstone for directly evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[4][6]

Methodology:

  • Cell Line Selection:

    • Antigen-Positive (Ag+) Cells: Select a cell line expressing the target antigen (e.g., FAP-expressing cancer-associated fibroblasts).

    • Antigen-Negative (Ag-) Cells: Choose a cancer cell line that does not express the target antigen but is sensitive to the payload (this compound). This cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[4]

  • Co-Culture Seeding:

    • Seed the Ag+ and Ag- (GFP-positive) cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with serial dilutions of the this compound-ADC (OMTX705) and comparator ADCs (e.g., MMAE-ADC, DXd-ADC). Include an isotype control ADC.

    • The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[4]

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Analysis:

    • Quantify the viability of the Ag- (GFP-positive) cell population using flow cytometry or high-content imaging.[6]

  • Data Presentation:

    • A significant decrease in the viability of Ag- cells in the co-culture treated with the this compound-ADC, compared to the isotype control and the Ag- monoculture, validates the bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the bystander effect is mediated by soluble factors (i.e., the released payload) secreted into the culture medium.[7]

Methodology:

  • Preparation of Conditioned Medium:

    • Culture the Ag+ "donor" cells and treat them with a cytotoxic concentration of the this compound-ADC for 48-72 hours.

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge and filter the supernatant to remove any cells and debris.[8]

  • Treatment of Bystander Cells:

    • Seed the Ag- "recipient" cells in a new 96-well plate.

    • Replace the medium with the prepared conditioned medium.

  • Analysis:

    • After 48-72 hours of incubation, assess the viability of the recipient cells using a standard assay (e.g., MTT, CellTiter-Glo®).[8]

  • Data Presentation:

    • A significant reduction in the viability of recipient cells treated with conditioned medium from ADC-treated donor cells, compared to medium from vehicle-treated donor cells, indicates a bystander effect mediated by a secreted, stable payload.

Experimental Workflow Diagram

cluster_coculture Co-Culture Assay cluster_conditioned Conditioned Medium Assay Seed_Co Seed Ag+ and Ag- (GFP+) Cells Together Treat_Co Treat with this compound-ADC Seed_Co->Treat_Co Analyze_Co Analyze Viability of Ag- (GFP+) Cells via Flow Cytometry Treat_Co->Analyze_Co Result_Co Bystander Effect Validated Analyze_Co->Result_Co Seed_Donor Seed Ag+ (Donor) Cells Treat_Donor Treat with this compound-ADC Seed_Donor->Treat_Donor Collect_Medium Collect & Filter Conditioned Medium Treat_Donor->Collect_Medium Treat_Recipient Add Conditioned Medium Collect_Medium->Treat_Recipient Seed_Recipient Seed Ag- (Recipient) Cells Seed_Recipient->Treat_Recipient Analyze_Recipient Analyze Viability of Recipient Cells (MTT Assay) Treat_Recipient->Analyze_Recipient Result_Conditioned Secreted Factor Mechanism Confirmed Analyze_Recipient->Result_Conditioned

Caption: In vitro workflows for bystander effect validation.

Conclusion

The validation of the bystander killing effect is a critical step in the preclinical development of novel ADCs. For a payload like this compound, the inherent properties of the tubulysin class of molecules suggest a potent bystander killing capability, which has been supported by initial preclinical data for OMTX705.[5] By employing rigorous and standardized experimental protocols, such as the co-culture and conditioned medium assays detailed in this guide, researchers can effectively quantify this effect. A direct comparison with benchmark payloads like MMAE and DXd will provide a clear understanding of this compound's therapeutic potential in treating heterogeneous tumors, thereby guiding its future clinical development.

References

OMTX705 Demonstrates Potent Anti-Tumor Activity in Preclinical Models of Chemotherapy-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A novel antibody-drug conjugate, OMTX705, has shown significant efficacy in preclinical studies involving tumor models resistant to standard chemotherapy and immunotherapy. The agent, which targets a key component of the tumor microenvironment, has demonstrated the ability to induce tumor regression and inhibit tumor growth, offering a promising new therapeutic strategy for difficult-to-treat cancers.

OMTX705 is an antibody-drug conjugate (ADC) that targets the Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of many cancers.[1][2] This targeted approach allows for the delivery of a potent cytotoxic payload, TAM470, directly to the tumor microenvironment.[1] The mechanism of action involves the internalization of OMTX705 by FAP-expressing CAFs, followed by the release of TAM470, a microtubule inhibitor.[1][3] This not only kills the CAFs but also exerts a "bystander effect," killing adjacent tumor cells.[4] Furthermore, studies suggest that OMTX705 can modulate the tumor microenvironment to increase the infiltration of cancer-fighting CD8+ T cells.[3][5]

Efficacy in Chemotherapy-Resistant Patient-Derived Xenograft (PDX) Models

Preclinical studies utilizing patient-derived xenograft (PDX) models, which are considered more representative of human cancers, have demonstrated the potent single-agent activity of OMTX705 and its synergistic effects in combination with standard-of-care chemotherapies.

Pancreatic Ductal Adenocarcinoma (PDAC) Model (Panc 007)

In a PDAC PDX model known for its resistance to chemotherapy, OMTX705 monotherapy resulted in significant tumor regressions.[3] When combined with gemcitabine, a standard chemotherapy for pancreatic cancer, the anti-tumor effect was further enhanced.[6]

Treatment GroupDosage & ScheduleOutcome
Vehicle ControlWeeklyProgressive Tumor Growth
OMTX005 (unconjugated antibody)WeeklyProgressive Tumor Growth
OMTX70520 mg/kg, 30 mg/kg, 60 mg/kg i.v. weekly x 4Tumor regressions at doses >30 mg/kg lasting at least 5 weeks[3]
OMTX70520 mg/kg i.p. weeklySingle-agent activity observed[3]
GemcitabineWeekly i.p. (starting week 2)-
OMTX705 + GemcitabineOMTX705: i.p. weekly; Gemcitabine: i.p. weekly (starting week 2)Enhanced tumor growth inhibition compared to single agents[6]
Lung Adenocarcinoma Model (Lung 024)

A lung adenocarcinoma PDX model, shown to be resistant to paclitaxel, was treated with OMTX705 alone and in combination with paclitaxel. The combination therapy demonstrated superior efficacy compared to either agent alone, with higher doses of OMTX705 monotherapy also showing strong anti-tumor activity.[3][6]

Treatment GroupDosage & ScheduleOutcome
Paclitaxel (PTX)-Ineffective
OMTX70510 mg/kg-
OMTX705 + PaclitaxelOMTX705: 10 mg/kg; PTX: 7.5 mg/kgMore effective than either drug alone at the same doses[3][6]
OMTX70530 mg/kgHigher efficacy than the 10 mg/kg combination[3][6]
Breast Cancer Model (Breast 014)

Similar promising results were observed in a breast cancer PDX model, where OMTX705 was evaluated as a single agent and in combination with paclitaxel.[3]

Treatment GroupDosage & ScheduleOutcome
OMTX705--
OMTX705 + Paclitaxel--

Efficacy in Immunotherapy-Resistant Model

OMTX705 has also shown efficacy in a tumor model with a humanized immune system that is resistant to PD-1 inhibition with pembrolizumab.[3][5] In this model, OMTX705 treatment led to complete tumor regressions and delayed tumor recurrence.[3][5] This was associated with an increase in the infiltration of CD8+ T cells into the tumor.[3][5]

Mechanism of Action and Experimental Workflow

The proposed mechanism of OMTX705 and the general workflow of the preclinical efficacy studies are illustrated in the diagrams below.

OMTX705_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_CAF OMTX705 OMTX705 (ADC) CAF Cancer-Associated Fibroblast (CAF) OMTX705->CAF 1. Targets FAP TCell CD8+ T-Cell CAF->TCell 5. Increased Infiltration Internalization 2. Internalization FAP FAP TumorCell Tumor Cell PayloadRelease 3. Payload Release (TAM470) PayloadRelease->CAF Induces Apoptosis PayloadRelease->TumorCell 4. Bystander Effect

Caption: Mechanism of action of OMTX705 in the tumor microenvironment.

Preclinical_Experimental_Workflow PDX Patient-Derived Xenograft (PDX) Model Establishment TumorGrowth Tumor Growth to ~200 mm³ PDX->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (OMTX705, Chemo, Control) Randomization->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight - Toxicity Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition (%TGI) - Tumor Regression Monitoring->Endpoint

Caption: General workflow for in vivo preclinical efficacy studies of OMTX705.

Experimental Protocols

In Vivo Efficacy Studies in PDX Models

Patient-derived xenograft (PDX) models of pancreatic, lung, and breast cancer were utilized.[3] Tumors were allowed to grow to a volume of approximately 200 mm³.[3] Mice were then randomized into treatment groups (typically n=8 per group).[3] OMTX705 was administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses and schedules.[3] Chemotherapy agents such as paclitaxel (7.5 mg/kg) or gemcitabine were administered according to standard protocols.[3][6] Tumor volumes were measured twice weekly using calipers, and body weights were monitored as a measure of toxicity.[3] The primary endpoint was tumor growth inhibition (%TGI).[3]

Immunotherapy-Resistant Model Study

A mouse model with a humanized immune system was used.[3] Pembrolizumab was administered at a dose of 2.5 mg/kg every 5 days.[3] OMTX705 was administered as a monotherapy or in combination with pembrolizumab.[3] In some arms, treatment with OMTX705 was extended for an additional week.[3] Tumor response and recurrence were monitored.[3]

Current Clinical Development

OMTX705 is currently being evaluated in a Phase 1 clinical trial (NCT05547321) in patients with advanced or metastatic solid tumors for whom there are no available standard therapeutic options.[7][8] The study is designed to assess the safety, tolerability, and preliminary efficacy of OMTX705 as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab or tislelizumab.[7][8]

Conclusion

The preclinical data strongly suggest that OMTX705 is a promising therapeutic agent with the potential to overcome resistance to both chemotherapy and immunotherapy in a variety of solid tumors.[5][9] By targeting FAP on cancer-associated fibroblasts, OMTX705 employs a dual mechanism of direct and indirect tumor cell killing, which may provide a durable clinical benefit.[4][10] The ongoing clinical trials will be crucial in determining the safety and efficacy of this novel ADC in patients with advanced cancers.

References

Safety Operating Guide

Navigating the Safe Disposal of TAM558: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Cytotoxic Waste Management

All materials that have come into contact with TAM558 are to be considered potentially contaminated and must be managed as hazardous waste. This includes unused or expired product, contaminated personal protective equipment (PPE), laboratory supplies, and cleaning materials.[7] The primary goal is to prevent exposure to laboratory personnel and the environment. A robust safety program for handling cytotoxic agents involves a combination of engineering controls, administrative procedures, and appropriate PPE.[7]

Quantitative Data Summary

Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.

Storage ConditionDurationAdditional Notes
Powder 3 yearsStore at -20°C.
In solvent 1 yearStore at -80°C.
6 monthsIn solvent, sealed storage, away from moisture and light at -80°C.[1]
1 monthIn solvent, sealed storage, away from moisture and light at -20°C.[1]
Experimental Protocols: Decontamination Procedure

Following any work with this compound, a thorough decontamination of the work area is mandatory.

Materials:

  • Low-lint wipes[7]

  • Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)[7]

  • Sterile water[7]

  • 70% Isopropyl Alcohol (IPA)[7]

  • Appropriate hazardous waste container (e.g., yellow or black bin specifically for cytotoxic waste)[7]

Procedure:

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the designated hazardous waste container.[7]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any residual detergent, following the same unidirectional wiping technique. Dispose of the wipe.[7]

  • Final Decontamination (Disinfection): With a new wipe, apply 70% IPA to the surface, again using the unidirectional method. This step disinfects and helps remove any remaining chemical residues. Allow the surface to air dry completely.[7]

Step-by-Step Disposal Procedures

The proper segregation and disposal of waste contaminated with this compound is crucial for safety and regulatory compliance.

1. Waste Segregation at the Point of Generation:

  • Trace Chemotherapy Waste: Items that are not visibly contaminated but have come into contact with this compound, such as empty vials, needles, syringes, and used PPE (gloves, gowns, etc.). These should be collected in designated yellow chemotherapy waste containers.[8]

  • Bulk Chemotherapy Waste: This includes any discernible amount of this compound, such as unused or expired product. This type of waste must be disposed of in a black hazardous waste container to distinguish it from trace waste.[8]

  • Sharps Waste: All needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[8]

2. Container Management:

  • Labeling: Ensure all waste containers are clearly labeled with their contents and the associated hazards.[8]

  • Sealing: Securely seal waste containers when they are approximately three-quarters full to prevent spills and leaks. Do not overfill.[7]

  • Storage: Store sealed containers in a designated, secure area until they are collected for disposal.

3. Final Disposal:

  • Incineration: Due to its hazardous nature, the recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[9]

  • Professional Disposal Service: Arrange for the collection and disposal of this compound waste through a certified medical or hazardous waste disposal company to ensure compliance with all local and national regulations.[8]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process for waste segregation and the overall experimental workflow for handling and disposal.

This compound Waste Segregation Workflow A Waste Generation (this compound Contaminated Material) B Is the item a sharp? A->B C Is there a visible amount of this compound? B->C No D Sharps Container B->D Yes E Bulk Chemotherapy Waste (Black Container) C->E Yes F Trace Chemotherapy Waste (Yellow Container) C->F No

Caption: Decision tree for proper segregation of this compound contaminated waste.

This compound Handling and Disposal Workflow A Experimentation with this compound B Segregate Waste (Trace, Bulk, Sharps) A->B C Decontaminate Work Area (Detergent, Water, IPA) A->C D Properly Label and Store Waste Containers B->D C->D E Schedule Pickup by Certified Waste Disposal Service D->E F High-Temperature Incineration E->F

Caption: Overall workflow for handling and disposing of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling TAM558

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for all personnel handling the cytotoxic payload, TAM558. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.

This compound is a potent cytotoxic molecule utilized in the synthesis of the antibody-drug conjugate (ADC) OMTX705.[1] Due to its inherent toxicity, stringent handling procedures are necessary to minimize exposure risks for researchers and laboratory professionals. This guide outlines the required personal protective equipment (PPE), detailed operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

All personnel must don the following PPE before entering any area where this compound is handled. This equipment is designed to provide a comprehensive barrier against inhalation, dermal, and ocular exposure.

PPE CategoryItemSpecification
Respiratory Protection RespiratorA fit-tested N95 or higher-rated respirator is mandatory to prevent inhalation of aerosolized particles.
Hand Protection GlovesDouble gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon suspected contamination.
Body Protection Gown/CoverallA disposable, back-closing, coated gown or coverall with long sleeves and tight-fitting cuffs.
Eye Protection Goggles and Face ShieldChemical splash goggles and a full-face shield must be worn to protect against splashes and airborne particles.
Foot Protection Shoe CoversDisposable, fluid-resistant shoe covers must be worn over laboratory-appropriate closed-toe shoes.

Operational Protocols: Handling this compound

Strict adherence to the following step-by-step procedures is critical for the safe handling of this compound. These protocols cover the entire workflow from preparation to disposal.

Preparation and Handling in a Controlled Environment
  • Restricted Access: All handling of this compound must be conducted in a designated and clearly marked controlled area with restricted access.

  • Containment: A certified Class II Biological Safety Cabinet (BSC) or a containment glovebox is mandatory for all manipulations of this compound, including weighing, reconstitution, and aliquoting.

  • Donning PPE: Follow the donning sequence outlined in the safety workflow diagram below.

  • Material Preparation: Before introducing this compound into the containment unit, ensure all necessary supplies, such as solvents, vials, and pipettes, are decontaminated and placed inside.

  • Handling:

    • Handle this compound with extreme care to avoid generating dust or aerosols.

    • Use dedicated equipment for all manipulations.

    • Immediately contain and clean any spills according to the spillage protocol.

  • Decontamination: All surfaces and equipment within the containment unit must be decontaminated with an appropriate inactivating agent after each use.

Spillage Protocol

In the event of a spill, immediately follow these steps:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent entry.

  • PPE: Don the appropriate PPE, including a respirator, before re-entering the area.

  • Contain: Use a chemical spill kit to absorb and contain the spill.

  • Clean: Decontaminate the area with an approved cytotoxic agent deactivating solution, followed by a thorough cleaning with a detergent and water.

  • Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, gowns, shoe covers, and lab consumables, must be placed in a designated, labeled, and puncture-resistant cytotoxic waste container.
Liquid Waste All contaminated liquid waste must be collected in a clearly labeled, sealed, and leak-proof container designated for cytotoxic liquid waste.
Sharps All contaminated sharps, such as needles and pipette tips, must be disposed of in a designated sharps container for cytotoxic waste.

Safety Workflow Diagram

The following diagram illustrates the mandatory workflow for ensuring safety when handling this compound.

TAM558_Safety_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_exit Exit Phase cluster_spill Emergency Spill Protocol prep_area Enter Designated Handling Area don_ppe Don Full PPE prep_area->don_ppe 1. prep_bsc Prepare & Decontaminate Containment Unit don_ppe->prep_bsc 2. handle_tam Handle this compound in Containment Unit prep_bsc->handle_tam 3. decon_bsc Decontaminate Containment Unit handle_tam->decon_bsc 4. spill Spill Occurs handle_tam->spill dispose_waste Dispose of Cytotoxic Waste decon_bsc->dispose_waste 5. doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe 6. exit_area Exit Handling Area doff_ppe->exit_area 7. evacuate Evacuate & Isolate spill->evacuate Immediate Action spill_ppe Don Emergency PPE evacuate->spill_ppe contain_spill Contain Spill spill_ppe->contain_spill clean_spill Decontaminate Area contain_spill->clean_spill dispose_spill_waste Dispose of Spill Waste clean_spill->dispose_spill_waste dispose_spill_waste->handle_tam Resume Operations (if safe)

Caption: Workflow for safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。